molecular formula C7H12ClNO B017599 Nortropinone hydrochloride CAS No. 25602-68-0

Nortropinone hydrochloride

货号: B017599
CAS 编号: 25602-68-0
分子量: 161.63 g/mol
InChI 键: MZQWQFWRSDNBPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nortropinone hydrochloride (CAS 25602-68-0) is a high-value pharmaceutical intermediate and a fundamental building block in medicinal chemistry and drug discovery. This bicyclic tertiary amine hydrochloride, with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol, serves as a critical precursor for the synthesis of a diverse range of tropane alkaloid analogues and other bioactive molecules. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound is an essential scaffold in the solid-phase synthesis of tropane alkaloid derivatives such as nordihydrodarlingine and norchalcostrobamine. Its versatile structure allows for strategic deprotonation and subsequent reaction with various electrophiles, enabling the exploration of novel chemical space for therapeutic development. Enzyme Inhibition Studies: this compound is investigated for its role as an inhibitor of enzymes like 11β-hydroxysteroid dehydrogenase type 1, making it a valuable tool for metabolic disease research. Furthermore, its derivatives have shown potential in inhibiting the EthR2 transcriptional regulator in Mycobacterium tuberculosis , highlighting its relevance in developing new anti-tuberculosis agents. Biochemical Research: The compound is utilized in neuroscience research to study neurotransmitter systems and receptor interactions, contributing to the understanding of neurological disorders. Chemical Synthesis: It acts as a key intermediate in coordination chemistry for creating hybrid crystals with compounds like cadmium chloride, demonstrating high thermal stability and unique structural properties. Handling & Compliance: This product is intended for research purposes only and is not for human or veterinary use. It is a controlled substance in some regions.

属性

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWQFWRSDNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948469
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25602-68-0
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Nortropinone Hydrochloride from Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nortropinone hydrochloride from its precursor, tropinone (B130398). Nortropinone is a key intermediate in the synthesis of various tropane (B1204802) alkaloids and their analogues, which are of significant interest in drug discovery and development. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.

Executive Summary

The conversion of tropinone to nortropinone involves the demethylation of the tertiary amine in the tropane ring system. The most widely employed and well-documented method for this transformation is the reaction with 1-chloroethyl chloroformate (ACE-Cl), a variation of the von Braun N-demethylation. This guide will focus on this primary method while also exploring alternative approaches such as the Polonovski reaction and photochemical demethylation to provide a comparative analysis for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Synthesis via N-Demethylation with 1-Chloroethyl Chloroformate (ACE-Cl)

The reaction of tropinone with 1-chloroethyl chloroformate is a robust and widely used method for the synthesis of nortropinone. The process occurs in two main stages: the formation of an intermediate carbamate (B1207046) followed by its decomposition to yield the secondary amine, which is then converted to its hydrochloride salt.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the N-demethylation of tropinone.

Step 1: Formation of the Chloroethyl Carbamate Intermediate

  • Dissolve tropinone (10.0 g, 71.84 mmol) in dichloroethane (DCE, 60 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add 1-chloroethyl chloroformate (ACE-Cl, 14.5 mL, 19.11 g, 133.7 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, dilute the mixture with diethyl ether (Et₂O, 400 mL) and filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude chloroethyl carbamate intermediate.

Step 2: Hydrolysis and Formation of this compound

  • Dissolve the crude chloroethyl carbamate from the previous step in methanol (B129727) (MeOH, 200 mL).

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure at 55 °C to yield crude this compound as a brown solid.

Step 3: Purification

  • Recrystallize the crude product from acetonitrile (B52724) to afford purified this compound as a white crystalline solid.

Quantitative Data
ParameterValueReference
Starting Material Tropinone
Reagent 1-Chloroethyl Chloroformate (ACE-Cl)
Solvent (Step 1) Dichloroethane (DCE)
Reaction Time (Step 1) Overnight
Reaction Temperature Room Temperature
Solvent (Step 2) Methanol (MeOH)
Reaction Time (Step 2) 1 hour
Yield (Crude Product) 98%
Purification Method Recrystallization from Acetonitrile
Yield (Purified Product) 43%
Melting Point >180°C (decomposes)[1]
Characterization Data of this compound
Analysis Data Reference
Appearance White to Off-White Solid
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Melting Point >180°C (decomposes)[1]
¹H NMR Spectrum Data available[2]
¹³C NMR Spectrum Data available[2]
Infrared (IR) Spectrum Data available[2]
Mass Spectrum (MS) Data available[2]
CAS Number 25602-68-0

Alternative Synthetic Methodologies

While the ACE-Cl method is prevalent, other N-demethylation techniques can be applied to tropinone. These methods may offer advantages in specific contexts, such as milder reaction conditions or different reagent toxicity profiles.

Polonovski Reaction

The Polonovski reaction involves the N-demethylation of a tertiary amine N-oxide.[3] For tropinone, this would involve a two-step process:

  • N-oxidation: Oxidation of tropinone to tropinone N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Rearrangement: Treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to induce rearrangement and demethylation, typically yielding the N-acetylnortropinone, which would then require hydrolysis to nortropinone.[2][3]

Detailed experimental protocols and yields specifically for the Polonovski reaction on tropinone are less commonly reported in readily available literature, making a direct quantitative comparison challenging.

Photochemical N-Demethylation
Electrochemical N-Demethylation

Electrochemical methods provide a reagent-free approach to N-demethylation.[3] This technique involves the anodic oxidation of the tertiary amine, leading to the formation of an iminium intermediate that can be hydrolyzed to the secondary amine. This method has been successfully applied to various tropane alkaloids.[3]

Experimental Workflows and Mechanisms

Synthesis of this compound via ACE-Cl Method

Synthesis_Workflow Tropinone Tropinone Reaction1 N-Demethylation (Carbamate Formation) Tropinone->Reaction1 ACE_Cl 1-Chloroethyl Chloroformate (ACE-Cl) in Dichloroethane ACE_Cl->Reaction1 Intermediate Crude Chloroethyl Carbamate Reaction1->Intermediate Methanolysis Methanolysis Intermediate->Methanolysis Crude_Product Crude Nortropinone Hydrochloride Methanolysis->Crude_Product Purification Recrystallization (Acetonitrile) Crude_Product->Purification Final_Product Nortropinone Hydrochloride Purification->Final_Product

Synthesis of Nortropinone HCl via ACE-Cl.
Mechanism of ACE-Cl Mediated N-Demethylation

The reaction proceeds through a well-established mechanism. The tertiary amine of tropinone acts as a nucleophile, attacking the carbonyl carbon of ACE-Cl to form a quaternary ammonium (B1175870) intermediate. This is followed by the elimination of methyl chloride and the formation of a carbamate. Subsequent solvolysis, in this case with methanol, leads to the decomposition of the carbamate to yield the secondary amine (nortropinone), carbon dioxide, and chloroethane. The nortropinone is then protonated to form the hydrochloride salt.

Demethylation_Mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Decomposition cluster_step3 Step 3: Salt Formation Tropinone Tropinone (Tertiary Amine) Quaternary_Intermediate Quaternary Ammonium Intermediate Tropinone->Quaternary_Intermediate Nucleophilic Attack ACE_Cl ACE-Cl ACE_Cl->Quaternary_Intermediate Carbamate Carbamate Intermediate Quaternary_Intermediate->Carbamate Elimination Methyl_Chloride Methyl Chloride Quaternary_Intermediate->Methyl_Chloride Carbamate_dec Carbamate Intermediate Decomposition Decomposition Carbamate_dec->Decomposition Methanol Methanol Methanol->Decomposition Nortropinone Nortropinone Decomposition->Nortropinone Byproducts CO2 + Chloroethane Decomposition->Byproducts Nortropinone_salt Nortropinone Final_Product This compound Nortropinone_salt->Final_Product HCl HCl (from decomposition) HCl->Final_Product

Mechanism of ACE-Cl N-Demethylation.

Conclusion

The synthesis of this compound from tropinone is a critical transformation in the development of tropane alkaloid-based therapeutics. The N-demethylation using 1-chloroethyl chloroformate stands out as a reliable and well-documented method, offering high yields of the crude product. However, the purification step is crucial for obtaining a high-purity final product, which significantly impacts the overall yield. Alternative methods such as the Polonovski reaction and photochemical demethylation present intriguing possibilities, particularly from a green chemistry perspective, though they require further optimization to be competitive in terms of yield and simplicity for this specific conversion. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this compound, enabling further exploration of its utility as a versatile building block in medicinal chemistry.

References

physical and chemical properties of Nortropinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride is a key synthetic intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its biological significance as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of nortropinone, a demethylated analog of tropinone (B130398). It presents as a white to off-white or light brown crystalline solid and is known to be hygroscopic.[1]

Structural and General Properties
PropertyValueReference
Chemical Name 8-Azabicyclo[3.2.1]octan-3-one hydrochloride[1]
Synonyms Desmethyltropinone hydrochloride, 3-Nortropanone hydrochloride[1]
Molecular Formula C₇H₁₂ClNO[1]
Molecular Weight 161.63 g/mol [1]
CAS Number 25602-68-0[1]
Appearance White to off-white or light brown solid[1]
Hygroscopicity Hygroscopic[1]
Tabulated Physical Properties
PropertyValue
Melting Point >180 °C (with decomposition)[1]
Boiling Point Not applicable (decomposes)
pKa Estimated 8-9 (for the secondary amine)
Tabulated Solubility Data
SolventSolubility
Water Soluble (qualitative)
Methanol Soluble (qualitative)[1]
Chloroform Soluble (qualitative)[1]
Dichloromethane Soluble (qualitative)[1]
DMSO 45 mg/mL

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is available through ChemicalBook, providing visual confirmation of the proton environments within the molecule.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5-3.8m2HH-1, H-5 (bridgehead protons)
~2.8-3.1m4HH-2, H-4 (protons α to carbonyl and nitrogen)
~2.0-2.3m4HH-6, H-7 (protons on the ethylene (B1197577) bridge)
~9.0-10.0br s2HNH₂⁺ (protons on the nitrogen)
¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~208-212C=O (ketone)
~58-62C-1, C-5 (bridgehead carbons)
~45-50C-2, C-4 (carbons α to carbonyl and nitrogen)
~28-32C-6, C-7 (carbons on the ethylene bridge)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400-3200 (broad)N-H stretch (secondary amine salt)
~2950-2850C-H stretch (aliphatic)
~1720C=O stretch (ketone)
~1400-1500C-H bend
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (nortropinone, C₇H₁₁NO) at m/z 125.1. Common fragmentation patterns for cyclic ketones and amines would involve α-cleavage and loss of small neutral molecules.

Predicted Fragmentation Pattern:

m/zFragment
125[M]⁺ (molecular ion of the free base)
96[M-CO-H]⁺
82[M-C₂H₃O]⁺
68[M-C₃H₅O]⁺

Experimental Protocols

Synthesis of this compound from Tropinone

This protocol describes a common method for the N-demethylation of tropinone to yield nortropinone, which is then converted to its hydrochloride salt.

SynthesisWorkflow cluster_step1 Step 1: N-Demethylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification Tropinone Tropinone Intermediate1 Chloroethyl carbamate (B1207046) intermediate Tropinone->Intermediate1 Stir at RT, overnight ACECl 1-Chloroethyl chloroformate (ACE-Cl) in Dichloroethane ACECl->Intermediate1 Intermediate1_hydrolysis Chloroethyl carbamate intermediate CrudeNortropinoneHCl Crude Nortropinone HCl Intermediate1_hydrolysis->CrudeNortropinoneHCl Stir at RT, 1h Methanol Methanol Methanol->CrudeNortropinoneHCl CrudeNortropinoneHCl_purification Crude Nortropinone HCl PureNortropinoneHCl Purified Nortropinone HCl CrudeNortropinoneHCl_purification->PureNortropinoneHCl Recrystallization Acetonitrile Acetonitrile Acetonitrile->PureNortropinoneHCl MeltingPointWorkflow SamplePrep Sample Preparation: Finely powder the dried sample. CapillaryLoading Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. SamplePrep->CapillaryLoading ApparatusSetup Apparatus Setup: Place the capillary in the heating block. CapillaryLoading->ApparatusSetup Heating Heating: Heat rapidly to ~10°C below the expected MP, then slowly (1-2°C/min). ApparatusSetup->Heating Observation Observation: Record the temperature range from the first liquid formation to complete melting. Heating->Observation SolubilityWorkflow Start Start: Known mass of Nortropinone HCl and volume of solvent. Mixing Mixing: Add solute to solvent and stir/vortex vigorously. Start->Mixing Equilibration Equilibration: Allow the mixture to equilibrate at a constant temperature. Mixing->Equilibration Observation Observation: Visually inspect for undissolved solid. Equilibration->Observation Result Soluble? Observation->Result Soluble Soluble Result->Soluble Yes Insoluble Insoluble Result->Insoluble No pKaWorkflow SolutionPrep Solution Preparation: Prepare a standard solution of Nortropinone HCl in water. Titration Titration: Titrate with a standard solution of a strong base (e.g., NaOH) while monitoring pH. SolutionPrep->Titration DataAnalysis Data Analysis: Plot pH vs. volume of titrant. The pKa is the pH at the half-equivalence point. Titration->DataAnalysis HSD1_Inhibition cluster_enzyme 11β-HSD1 Enzyme ActiveSite Active Site Cortisol Cortisol (active) ActiveSite->Cortisol Catalyzes conversion NADP NADP+ ActiveSite->NADP Cortisone Cortisone (inactive) Cortisone->ActiveSite Binds NADPH NADPH NADPH->ActiveSite Cofactor Nortropinone Nortropinone Derivative (Inhibitor) Nortropinone->ActiveSite Competitively binds

References

An In-depth Technical Guide to Nortropinone Hydrochloride (CAS 25602-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropinone hydrochloride (CAS: 25602-68-0) is a key organic compound and a derivative of tropinone (B130398). Structurally, it is a bicyclic alkaloid that serves as a vital intermediate and building block in the synthesis of a wide array of tropane (B1204802) alkaloids and their analogs.[1][2] These synthesized compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anticholinergic, anesthetic, and central nervous system effects.[3][4][5] this compound's utility in drug discovery is pronounced, where it functions as a linker or precursor for exploring novel therapeutics.[6][7] It is also identified as a metabolite of tropinone and an inhibitor of the 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is a target for metabolic diseases.[7][8] This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and analytical characterization.

Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline solid.[7][9][10] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature or under refrigerated conditions (-20°C) for long-term stability.[6][7][11]

Table 1: Physicochemical Data for this compound

PropertyValueReferences
CAS Number 25602-68-0[12]
Molecular Formula C₇H₁₂ClNO[12][13]
Molecular Weight 161.63 g/mol [12][13]
Melting Point >180°C (with decomposition)[11][12][13]
Boiling Point 258.8°C at 760 mmHg[12][13]
Flash Point 110.3°C[12][13]
Solubility Soluble in Chloroform, Dichloromethane, Methanol (B129727).[6][7] Soluble in DMSO (approx. 45 mg/mL).[14][6][7][14]
Vapor Pressure 0.0106 mmHg at 25°C[12][13]
Appearance White to yellow-brown solid[12]

Synthesis and Purification

Nortropinone is structurally the N-demethylated analog of tropinone. Synthetically, it can be accessed through methods starting from tropinone or via multi-component reactions reminiscent of the classic Robinson-Schöpf tropinone synthesis.[15][16]

Experimental Protocol: Synthesis via N-Demethylation of Tropinone

A common laboratory-scale synthesis involves the N-demethylation of the more readily available tropinone.[6]

Materials:

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Acetonitrile (B52724)

Procedure:

  • Reaction: Dissolve tropinone (10.0 g, 71.84 mmol) in dichloroethane (60 mL). Slowly add 1-chloroethyl chloroformate (14.5 mL, 133.7 mmol) dropwise to the solution. Stir the reaction mixture at room temperature overnight.[6]

  • Work-up: Dilute the mixture with diethyl ether (400 mL) and filter the resulting precipitate. Concentrate the filtrate under reduced pressure to yield the crude chloroethyl carbamate (B1207046) intermediate.[6]

  • Solvolysis: Dissolve the crude intermediate in methanol (200 mL) and stir at room temperature for 1 hour.[6]

  • Isolation: Concentrate the methanolic solution under reduced pressure at 55°C to obtain crude this compound as a brown solid.[6]

  • Purification: Recrystallize the crude product from acetonitrile to yield purified this compound as a white crystalline solid.[6]

A general workflow for this synthesis and purification process is illustrated below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_solvolysis Solvolysis & Isolation cluster_purification Purification Tropinone Tropinone Reaction N-Demethylation Reaction (Room Temp, Overnight) Tropinone->Reaction ACE_Cl ACE-Cl in DCE ACE_Cl->Reaction Carbamate Crude Carbamate Intermediate Reaction->Carbamate Methanolysis Methanolysis (Room Temp, 1 hr) Carbamate->Methanolysis Crude_HCl Crude Nortropinone HCl Methanolysis->Crude_HCl Recrystallization Recrystallization (Acetonitrile) Crude_HCl->Recrystallization Final_Product Purified Nortropinone HCl Recrystallization->Final_Product

A generalized workflow for the synthesis and purification of Nortropinone HCl.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry.

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[17] The resulting spectra should be consistent with the established structure of the 8-azabicyclo[3.2.1]octan-3-one hydrochloride.[18]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The resulting spectrum should show characteristic peaks for the amine salt (N-H stretch), alkane C-H bonds, and a strong carbonyl (C=O) stretch. An infrared spectrum that conforms to the structure is a key quality specification.[10][19]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Acquisition: Analyze using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI). The mass spectrum should display a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20][21]

The logical flow for characterizing a synthesized batch of this compound is outlined in the diagram below.

G Analytical Characterization Workflow cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis Sample Synthesized Sample (Nortropinone HCl) NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Purity Purity Assay (e.g., Titration) Sample->Purity Result Verified Structure & Purity NMR->Result MS->Result IR->Result Purity->Result

Logical workflow for the analytical verification of Nortropinone HCl.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but is a crucial starting material.[1] Its bicyclic tropane core is a privileged scaffold in medicinal chemistry.

  • Synthesis of Tropane Alkaloid Analogs: It is used in the solid-phase synthesis of various analogs like nordihydrodarlingine and norchalcostrobamine.[1]

  • CNS Drug Discovery: N-substituted nortropinone derivatives are explored for their potential in treating central nervous system disorders, including anxiety, schizophrenia, and substance abuse.[3]

  • Enzyme Inhibition Studies: It acts as an inhibitor of 11β-HSD1, making it a useful tool compound for research into metabolic syndromes.[7][8]

  • Precursor to Bioactive Molecules: The nortropinone structure is a precursor to a wide range of biologically active compounds, from anticholinergics to potent receptor antagonists.[3][4]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[13] It is intended for research and development use only.[1]

References

An In-depth Technical Guide on the Core Mechanism of Action of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride is a tropane (B1204802) alkaloid and a known metabolite of tropinone. While primarily recognized as a versatile intermediate in the synthesis of various pharmaceuticals, it has also been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, thereby regulating intracellular glucocorticoid concentrations. Inhibition of 11β-HSD1 is a therapeutic strategy being explored for a range of metabolic disorders. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with 11β-HSD1. It includes a summary of relevant (though not specific to this compound) quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the involved signaling pathways and experimental workflows.

Introduction

This compound, with the chemical formula C₇H₁₁NO·HCl, is a bicyclic amine belonging to the tropane alkaloid class. It serves as a key building block in the synthesis of a wide array of biologically active compounds.[1][2] Beyond its utility in synthetic chemistry, this compound has been noted for its inhibitory effect on 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in drug development.[1][2][3] This document aims to provide a comprehensive technical resource on the mechanism of action of this compound for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary mechanism of action attributed to this compound is the inhibition of 11β-HSD1.[1][2][3] This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone (B1669442) to active cortisol in humans (and 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents) within target tissues.

The Glucocorticoid Activation Pathway

Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes, including metabolism, immune response, and stress. The biological activity of glucocorticoids is determined not only by their circulating levels but also by their intracellular concentration, which is tightly controlled by the activity of 11β-HSD enzymes. 11β-HSD1, primarily a reductase, amplifies glucocorticoid action by regenerating active cortisol from inactive cortisone, thereby increasing the local concentration of cortisol available to bind to the glucocorticoid receptor (GR). This intracellular activation of glucocorticoids is a key mechanism for tissue-specific regulation of glucocorticoid signaling.

Role of this compound as an Inhibitor

This compound acts as an inhibitor of 11β-HSD1, thereby reducing the intracellular conversion of cortisone to cortisol. By blocking this enzymatic step, this compound effectively decreases the local concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and the brain. This inhibition leads to a dampening of glucocorticoid receptor activation and the subsequent downstream signaling pathways.

Signaling Pathway

The inhibitory action of this compound on 11β-HSD1 directly impacts the glucocorticoid signaling pathway. The following diagram illustrates the point of intervention of this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Transport HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD11B1->Cortisol Conversion Nortropinone Nortropinone hydrochloride Nortropinone->HSD11B1 Inhibition GR_Cortisol GR-Cortisol Complex Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Gene_Transcription Gene Transcription (Metabolic & Anti-inflammatory genes) GRE->Gene_Transcription Regulation G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of Nortropinone HCl prep3 Add Nortropinone HCl to wells prep1->prep3 prep2 Add buffer, 11β-HSD1, and NADPH to wells react1 Initiate reaction with ³H-cortisone prep2->react1 react2 Incubate at 37°C react1->react2 react3 Stop reaction react2->react3 detect1 Add anti-cortisol Ab and SPA beads react3->detect1 detect2 Incubate at RT detect1->detect2 detect3 Measure radioactivity detect2->detect3 analysis1 Calculate % inhibition detect3->analysis1 analysis2 Determine IC₅₀ analysis1->analysis2

References

Nortropinone Hydrochloride: A Pivotal Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride, a derivative of tropinone, serves as a crucial intermediate in the landscape of organic synthesis, particularly in the construction of complex, biologically active molecules.[1] Its rigid bicyclic tropane (B1204802) scaffold is a key structural motif in a variety of natural products and synthetic compounds with significant therapeutic applications. This technical guide provides a comprehensive overview of this compound's chemical properties, its versatile applications as a synthetic building block, detailed experimental protocols for key transformations, and its role in the development of novel therapeutic agents, with a focus on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Introduction

This compound, chemically known as 8-Azabicyclo[3.2.1]octan-3-one hydrochloride, is a white to off-white crystalline powder.[1] Its structure features a secondary amine within a bicyclic system and a ketone functional group, providing two reactive centers for a wide array of chemical modifications. This dual reactivity makes it an invaluable precursor for the synthesis of diverse molecular architectures, especially in the field of medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

One of the most significant applications of nortropinone derivatives is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme plays a critical role in the peripheral conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 25602-68-0[4]
Molecular Formula C₇H₁₂ClNO[5]
Molecular Weight 161.63 g/mol [5]
Appearance White to Light yellow to Light orange powder to crystal[4]
Melting Point >180°C (decomposition)[2]
Synonyms 3-Nortropanone Hydrochloride, 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride[4]

Applications in Organic Synthesis

This compound's utility as a synthetic building block stems from the reactivity of its secondary amine and ketone functionalities. Key transformations include N-alkylation, reductive amination, and reactions involving the ketone group, such as the Mannich reaction and the formation of spirocyclic compounds.

N-Alkylation and N-Arylation

The secondary amine of the nortropinone scaffold is readily alkylated or arylated to introduce a wide variety of substituents. This modification is fundamental in structure-activity relationship (SAR) studies for the development of new drug candidates. A common strategy involves the reaction of nortropinone with alkyl or aryl halides in the presence of a base.

Reductive Amination

Reductive amination is a powerful one-pot method to form N-substituted nortropinone derivatives.[6] The reaction involves the in-situ formation of an imine or enamine intermediate from nortropinone and a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.[3][7] This method offers a highly efficient route to a diverse library of compounds.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the α-protons of nortropinone's ketone), an aldehyde (like formaldehyde), and a primary or secondary amine.[1][8] This reaction allows for the introduction of an aminomethyl group at the C-2 or C-4 position of the nortropinone ring, leading to the formation of β-amino-ketones, which are valuable intermediates for further synthetic elaborations.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for key synthetic transformations starting from nortropinone or its derivatives.

General Procedure for the Synthesis of Mannich Base Hydrochlorides

This protocol describes a general method for the three-component Mannich reaction.[9]

Materials:

Procedure:

  • A mixture of the methylketone, dimethylamine hydrochloride, paraformaldehyde, and concentrated HCl in 95% ethanol is refluxed for 3 hours.[9]

  • After cooling, 150 mL of acetone is added, and the mixture is left overnight in the refrigerator.[9]

  • The crystals formed are filtered and recrystallized from a mixture of acetone and 95% ethanol to yield the Mannich base hydrochloride.[9]

In Vitro Assay for 11β-HSD1 Inhibition

This protocol outlines a cell-based assay for screening 11β-HSD1 inhibitors.[10]

Cell Line:

  • Murine skeletal muscle cell line C2C12[10]

Procedure:

  • Differentiate C2C12 myoblasts into myotubes. The expression of 11β-HSD1 mRNA increases upon differentiation.[10]

  • Treat the C2C12 myotubes with cortisone. The cells will convert cortisone to cortisol.[10]

  • Measure the enzyme activity using a homogeneous time-resolved fluorescence (HTRF) assay.[10]

  • To test for inhibition, co-incubate the cells with cortisone and the test compound (e.g., a nortropinone derivative).

  • Determine the IC₅₀ value by measuring the concentration-dependent inhibition of cortisol production.[10] A known inhibitor like carbenoxolone (B1668346) can be used as a positive control.[10]

Visualization of Key Pathways and Workflows

Synthetic Workflow for N-Substituted Nortropinones

The following diagram illustrates a general synthetic workflow for the preparation of N-substituted nortropinone derivatives, a key application of this building block.

G cluster_start Starting Material cluster_reaction Key Reactions cluster_products Products Nortropinone_HCl Nortropinone Hydrochloride N_Alkylation N-Alkylation/ N-Arylation Nortropinone_HCl->N_Alkylation R-X, Base Reductive_Amination Reductive Amination Nortropinone_HCl->Reductive_Amination R₁R₂NH, Reducing Agent Mannich_Reaction Mannich Reaction Nortropinone_HCl->Mannich_Reaction CH₂O, R₁R₂NH N_Substituted N-Substituted Nortropinones N_Alkylation->N_Substituted Reductive_Amination->N_Substituted Aminomethylated Aminomethylated Nortropinones Mannich_Reaction->Aminomethylated

Synthetic routes from Nortropinone HCl.
11β-HSD1 Signaling Pathway

This diagram illustrates the role of 11β-HSD1 in the conversion of cortisone to cortisol and its subsequent effects, representing a key target for nortropinone-derived inhibitors.

G cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 GRE Glucocorticoid Response Element (GRE) GR->GRE translocates to nucleus and binds to Gene_Expression Altered Gene Expression GRE->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., Gluconeogenesis) Gene_Expression->Metabolic_Effects

11β-HSD1 mediated cortisol activation.

Quantitative Data

While specific yields and spectroscopic data are highly dependent on the exact substrates and reaction conditions used, the following table provides an example of the types of data that are typically reported for the synthesis of N-substituted nortropinone derivatives.

Table 1: Example Spectroscopic Data for an N-Substituted Nortropinone Derivative

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Benzyl-nortropinone 857.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ar), 3.40-3.50 (m, 2H, N-CH), 2.70-2.80 (m, 2H, CO-CH₂), 2.10-2.30 (m, 4H, CH₂), 1.60-1.80 (m, 2H, CH₂)210.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (N-CH), 58.0 (N-CH₂-Ar), 48.0 (CO-CH₂), 38.0 (CH₂), 30.0 (CH₂)

Note: The NMR data presented here are hypothetical and for illustrative purposes. Actual chemical shifts may vary.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its readily modifiable structure allows for the creation of a vast array of derivatives with diverse biological activities. The development of novel synthetic methodologies utilizing this compound continues to be an active area of research, with significant potential for the discovery of new therapeutic agents. In particular, its role as a scaffold for the design of 11β-HSD1 inhibitors highlights its importance in addressing metabolic diseases. This guide provides a foundational understanding for researchers to explore the full potential of this compound in their synthetic and drug discovery endeavors.

References

biosynthetic pathways of tropane alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthetic Pathways of Tropane (B1204802) Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] These compounds are predominantly found in the Solanaceae (nightshade) family, but also occur in other families like Erythroxylaceae, Convolvulaceae, and Brassicaceae.[1][2] Clinically significant TAs include the anticholinergic agents hyoscyamine (B1674123) and its epoxide, scopolamine (B1681570), as well as the stimulant and narcotic cocaine.[1][3] The biosynthesis of these alkaloids is a complex, multi-step process primarily occurring in the roots of Solanaceae plants, from which they are often transported to aerial parts for storage.[1][2] Understanding these intricate pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable pharmaceuticals in plants or microbial systems.[1][4]

This guide provides a detailed overview of the core biosynthetic pathways, key enzymes, quantitative data, and relevant experimental protocols for the study of tropane alkaloids.

Core Biosynthetic Pathway in Solanaceae

The biosynthesis of hyoscyamine and scopolamine originates from the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of the tropane ring.[1][5] The tropic acid moiety of hyoscyamine is derived from phenylalanine.[6] The pathway can be divided into several key stages.

Formation of N-methyl-Δ¹-pyrrolinium Cation

The initial committed step in the biosynthesis of tropane and nicotine (B1678760) alkaloids is the N-methylation of putrescine.[1][7] Putrescine itself is formed from either ornithine via ornithine decarboxylase (ODC) or arginine via arginine decarboxylase (ADC).[5][7]

  • N-methylation of Putrescine: Putrescine N-methyltransferase (PMT), a rate-limiting enzyme, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, forming N-methylputrescine.[7][8] This step is considered the first committed step diverting primary metabolites into the alkaloid pathway.[9][10]

  • Oxidative Deamination: The resulting N-methylputrescine is oxidatively deaminated by a diamine oxidase, methylputrescine oxidase (MPO), to form 4-methylaminobutanal.[7][8]

  • Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation.[1][11] This cation is a crucial intermediate and a branch point for the biosynthesis of both tropane and nicotine alkaloids.[3][7]

Tropane_Alkaloid_Pathway_Part1 Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine ODC / ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT AminoButanal 4-Methylaminobutanal N_Methylputrescine->AminoButanal MPO Pyrrolinium N-methyl-Δ¹-pyrrolinium cation AminoButanal->Pyrrolinium Spontaneous Cyclization

Figure 1: Formation of the N-methyl-Δ¹-pyrrolinium cation.

Tropinone (B130398) Formation and the Stereospecific Branch Point

The formation of tropinone, the first metabolite containing the characteristic tropane core, is a complex process. Recent studies in Atropa belladonna have shown it proceeds through an atypical polyketide synthase that uses the N-methyl-Δ¹-pyrrolinium cation as a starter unit, followed by cyclization mediated by a cytochrome P450 enzyme.[12]

Tropinone stands at a critical branch point where its fate is determined by two stereospecific tropinone reductases (TRs) belonging to the short-chain dehydrogenase/reductase (SDR) family.[8][13]

  • Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine.[1][3]

  • Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), which is channeled towards the biosynthesis of calystegines.[3][14]

The relative activities of TR-I and TR-II control the metabolic flux towards the different classes of tropane alkaloids.[8]

Formation of Hyoscyamine and Scopolamine
  • Esterification to Littorine (B1216117): Tropine is esterified with phenyllactic acid (derived from phenylalanine) to form the intermediate littorine.[8][12] In A. belladonna, this process involves a glucosyltransferase and an acyltransferase known as LITTORINE SYNTHASE.[12]

  • Rearrangement to Hyoscyamine: Littorine undergoes a rearrangement to form hyoscyamine. This step is catalyzed by a cytochrome P450 enzyme, CYP80F1, which functions as a littorine mutase/monooxygenase.[8]

  • Conversion to Scopolamine: The final steps are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[14][15]

    • First, H6H hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine.[14]

    • The same enzyme then catalyzes an intramolecular epoxide formation to yield scopolamine.[2][14]

Tropane_Alkaloid_Pathway_Part2 Pyrrolinium N-methyl-Δ¹-pyrrolinium cation Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine Littorine Synthase Calystegines Calystegines Pseudotropine->Calystegines Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine

Figure 2: Core biosynthetic pathway from the tropinone branch point to scopolamine.

Key Biosynthetic Enzymes: Quantitative Data

The efficiency of the tropane alkaloid pathway is controlled by several key enzymes that are often considered rate-limiting. PMT, the TRs, and H6H are primary targets for metabolic engineering to increase alkaloid yields.[1][10]

EnzymeAbbreviationSubstrate(s)KₘSource OrganismReference(s)
Putrescine N-methyltransferasePMTPutrescine~160 µMNicotiana tabacum[16]
S-adenosylmethionine~30 µMNicotiana tabacum[16]
Tropinone Reductase ITR-ITropinone~15 µMDatura stramonium[17]
NADPH~5 µMDatura stramonium[17]
Tropinone Reductase IITR-IITropinone~40 µMDatura stramonium[17]
NADPH~20 µMDatura stramonium[17]
Hyoscyamine 6β-hydroxylaseH6HL-hyoscyamine35 µMHyoscyamus niger[3]
α-ketoglutarate43 µMHyoscyamus niger[3]
6,7-dehydrohyoscyamine10 µMHyoscyamus niger[3]

Evolutionary Divergence: Biosynthesis in Erythroxylum coca

While the overall structure of tropane alkaloids is conserved, their biosynthetic pathways show evidence of convergent evolution. In Erythroxylum coca (Erythroxylaceae), the producer of cocaine, the tropinone reduction step is catalyzed by an enzyme from a different family than in the Solanaceae. Instead of a short-chain dehydrogenase/reductase (SDR), E. coca utilizes a protein from the aldo-keto reductase (AKR) family, named methylecgonone reductase (MecgoR).[9] This enzyme reduces methylecgonone to methylecgonine, the penultimate step in cocaine biosynthesis.[9] This finding strongly supports the theory that the ability to produce tropane alkaloids has arisen more than once during angiosperm evolution.[9]

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying tropane alkaloids in plant tissues.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Plant Tissue Collection Homogenize 2. Homogenization (Freeze-dry & Grind) Collect->Homogenize Extract 3. Extraction (e.g., µ-QuEChERS) Homogenize->Extract Cleanup 4. Sample Cleanup (SPE or dSPE) Extract->Cleanup HPLC 5. HPLC Separation (Reversed-phase C18) Cleanup->HPLC MS 6. MS/MS Detection (ESI+, MRM mode) HPLC->MS Quant 7. Quantification (Calibration Curve) MS->Quant

Figure 3: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[1]

    • Lyophilize (freeze-dry) the tissue and grind to a fine, homogenous powder.[1]

    • Accurately weigh approximately 50-100 mg of the dried powder.[1]

  • Extraction (µ-QuEChERS approach): [1]

    • Add 1 mL of an acidic extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) to the sample tube.[1]

    • Vortex vigorously for 1 minute.

    • Add partitioning salts (e.g., MgSO₄, NaCl), vortex again, and centrifuge to separate the layers.

    • Collect the upper acetonitrile layer for cleanup.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the extract to a tube containing a cleanup sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences).

    • Vortex and centrifuge. The resulting supernatant is ready for analysis.

  • HPLC Separation: [1]

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Detection: [1]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity. Select specific precursor-to-product ion transitions for each target alkaloid.[1]

  • Quantification:

    • Prepare a calibration curve using certified standards of the target alkaloids (e.g., hyoscyamine, scopolamine).

    • Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.[1]

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of key biosynthetic genes (e.g., PMT, TR-I, H6H).

qRT_PCR_Workflow RNA_Ext 1. Total RNA Extraction from Plant Tissue RNA_QC 2. RNA Quality & Quantity Assessment (A260/280) RNA_Ext->RNA_QC cDNA_Syn 3. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Syn qPCR 4. Quantitative PCR (SYBR Green) cDNA_Syn->qPCR Data_An 5. Data Analysis (2-ΔΔCt Method) qPCR->Data_An

Figure 4: Experimental workflow for gene expression analysis by qRT-PCR.

Detailed Methodology:

  • Total RNA Extraction:

    • Extract total RNA from frozen, ground plant tissue using a commercial plant RNA extraction kit or a CTAB-based protocol.[1]

    • Perform an on-column or in-solution DNase treatment to remove contaminating genomic DNA.[1]

  • RNA Quality and Quantity Assessment:

    • Determine RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[1]

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize intact 18S and 28S ribosomal RNA bands.[1]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme with oligo(dT) or random hexamer primers.[1]

  • Primer Design and Validation:

    • Design gene-specific primers for target genes (PMT, H6H, etc.) and at least one stable reference gene (e.g., Actin, EF-1α) for normalization.[1]

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.[1]

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]

    • Run the reaction in a real-time PCR cycler with a program such as: 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[1]

    • Include a melt curve analysis at the end to verify product specificity.[1]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, which normalizes the target gene's Ct value to the reference gene and a control sample.[1]

References

An In-depth Technical Guide to Nortropinone Hydrochloride Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nortropinone hydrochloride and its structural analogs and derivatives. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Nortropinone, a demethylated derivative of tropinone (B130398), serves as a versatile scaffold for the synthesis of a wide array of structural analogs with diverse pharmacological activities. The rigid bicyclic [3.2.1] octane (B31449) core of nortropinone provides a unique three-dimensional framework that can be functionalized at various positions to modulate biological activity. This guide explores key classes of nortropinone derivatives, including N-substituted analogs, benzylidene derivatives, and other modifications, highlighting their therapeutic potential in areas such as cancer, central nervous system disorders, and metabolic diseases.

Synthesis of Nortropinone Analogs and Derivatives

The synthesis of nortropinone analogs often begins with commercially available tropinone or this compound. Key synthetic strategies include N-substitution of the secondary amine, and condensation reactions at the α-carbons to the carbonyl group.

N-Substituted Nortropinone Derivatives

A common strategy for synthesizing N-substituted nortropinone derivatives involves a two-step process starting from tropinone, as developed by Willand and coworkers. This method utilizes a reactivity umpolung approach.[1]

Experimental Protocol: Synthesis of N-Substituted Nortropinones (Willand et al. method) [1]

  • Preparation of 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide (IDABO): To a solution of tropinone (1 equivalent) in acetone, iodomethane (B122720) (1.1 equivalents) is added. The reaction mixture is stirred at room temperature until the precipitation of IDABO is complete. The solid is collected by filtration, washed with cold acetone, and dried to yield the product.

  • Synthesis of N-substituted nortropinone: A primary amine (1.2 equivalents) is added to a suspension of IDABO (1 equivalent) in a suitable solvent such as acetonitrile. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[2]

8-Alkyl-2,4-bisbenzylidene-3-nortropinones

The Claisen-Schmidt condensation is a versatile reaction for the synthesis of α,β-unsaturated ketones, and it can be applied to nortropinone to introduce benzylidene moieties.[3][4]

Experimental Protocol: Synthesis of 8-Alkyl-2,4-bisbenzylidene-3-nortropinones [3][5]

  • Reaction Setup: To a solution of an 8-alkyl-nortropinone derivative (1 equivalent) and an appropriate aromatic aldehyde (2.2 equivalents) in ethanol, a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) is added dropwise at 0 °C.[4]

  • Reaction and Workup: The reaction mixture is stirred at room temperature for a specified time (e.g., 24-48 hours), during which a precipitate may form.[5] The reaction is monitored by TLC. Once the reaction is complete, the mixture is poured into ice-cold water. The resulting solid is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[6]

Synthesis Workflow

cluster_n_sub N-Substituted Nortropinone Synthesis cluster_benzylidene Bisbenzylidene Nortropinone Synthesis Tropinone Tropinone IDABO IDABO Intermediate Tropinone->IDABO Iodomethane, Acetone N_Sub_Nortropinone N-Substituted Nortropinone IDABO->N_Sub_Nortropinone Primary Amine, Reflux Purification_N Purification N_Sub_Nortropinone->Purification_N Column Chromatography Nortropinone_Alkyl 8-Alkyl-Nortropinone Bisbenzylidene 8-Alkyl-2,4-bisbenzylidene -3-nortropinone Nortropinone_Alkyl->Bisbenzylidene Aromatic Aldehyde, NaOH, Ethanol Purification_B Purification Bisbenzylidene->Purification_B Recrystallization or Column Chromatography Characterization_N Characterization Purification_N->Characterization_N NMR, MS Characterization_B Characterization Purification_B->Characterization_B NMR, MS

General synthesis workflows for nortropinone derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Nortropinone analogs exhibit a broad range of biological activities, which are highly dependent on the nature and position of the substituents on the nortropinone core.

Antiproliferative Activity

Several studies have demonstrated the potent antiproliferative activity of nortropinone derivatives against various cancer cell lines. In particular, 8-alkyl-2,4-bisbenzylidene-3-nortropinones have shown significant cytotoxicity.

Quantitative Data: Antiproliferative Activity of Nortropinone Derivatives

Compound IDR Group (at N-8)Ar Group (at C-2, C-4)Cell LineIC50 (µM)Reference
1 -CH3PhenylHL-6013.62[3]
1 -CH3PhenylA-54916.78[3]
1 -CH3PhenylSMMC-772114.24[3]
1 -CH3PhenylMCF-716.57[3]
1 -CH3PhenylSW48011.95[3]
6 -CH34-ChlorophenylHL-603.39[3]
6 -CH34-ChlorophenylA-54913.59[3]
6 -CH34-ChlorophenylSMMC-77216.65[3]
6 -CH34-ChlorophenylMCF-713.09[3]
6 -CH34-ChlorophenylSW48012.38[3]
9 -CH34-NitrophenylHL-6018.97[3]
9 -CH34-NitrophenylA-54929.23[3]
9 -CH34-NitrophenylSMMC-772128.90[3]
9 -CH34-NitrophenylMCF-721.14[3]
9 -CH34-NitrophenylSW48019.79[3]

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nortropinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT Assay Workflow

start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight to allow adherence seed_cells->adhere treat Treat with nortropinone derivatives adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate to form formazan crystals add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining cytotoxicity using the MTT assay.
5-HT3 Receptor Antagonism

Certain nortropinone analogs have been investigated as antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.

Quantitative Data: 5-HT3 Receptor Binding Affinity

CompoundKi (nM)Reference
Ramosetron0.091[7]
Palonosetron0.17[7]
Granisetron2.1
Ondansetron6.16[7]
Tropisetron5.3[7]
VUF 10166 (5-HT3A selective)0.04[7]

5-HT3 Receptor Signaling Pathway

Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Channel_Opening Ion Channel Opening Receptor->Channel_Opening Activates Nortropinone Nortropinone Analog (Antagonist) Nortropinone->Receptor Blocks Binding Ion_Influx Na+ and Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., emesis signaling) Depolarization->Response

Antagonism of the 5-HT3 receptor by nortropinone analogs.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Inhibition of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol, is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes. Nortropinone derivatives have been explored as potential inhibitors of this enzyme.

Quantitative Data: 11β-HSD1 Inhibition

Compound IDIC50 (µM)Reference
Compound C0.07[8]
MK-09160.03[8]
c1alow µM range[9]
c3alow µM range[9]
c4alow µM range[9]
c6alow µM range[9]
c10alow µM range[9]

11β-HSD1 Mechanism of Action and Inhibition

Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates Gene_Transcription Gene Transcription (e.g., gluconeogenesis) GR->Gene_Transcription Metabolic_Effects Metabolic Effects (e.g., increased blood glucose) Gene_Transcription->Metabolic_Effects Nortropinone_Inhibitor Nortropinone Analog (Inhibitor) Nortropinone_Inhibitor->HSD11B1 Inhibits

Inhibition of 11β-HSD1 by nortropinone analogs.

Pharmacokinetics

The pharmacokinetic properties of nortropinone derivatives are crucial for their development as therapeutic agents. These properties, including absorption, distribution, metabolism, and excretion (ADME), determine the bioavailability and in vivo efficacy of the compounds. Limited specific pharmacokinetic data for nortropinone analogs is publicly available, however, general protocols for assessing the pharmacokinetics of tropane (B1204802) alkaloids in animal models can be applied.[4][10]

Experimental Protocol: General Pharmacokinetic Study in Rats [11][12]

  • Animal Dosing: The nortropinone analog is administered to rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Purification and Characterization

The purification of synthesized nortropinone analogs is essential to obtain compounds of high purity for biological testing. Characterization is then performed to confirm the structure and purity of the final products.

Purification

Flash Column Chromatography: This is a common technique for purifying organic compounds. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity to separate the desired compound from impurities.[6]

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out of the solution.[4]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.[13][14][15][16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[17][18]

Conclusion

This compound and its derivatives represent a rich source of structurally diverse compounds with significant therapeutic potential. The synthetic versatility of the nortropinone scaffold allows for the generation of libraries of analogs that can be screened for a wide range of biological activities. This guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of key nortropinone derivatives. The detailed experimental protocols, quantitative data, and pathway visualizations presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships of nortropinone analogs will undoubtedly lead to the discovery of novel drug candidates for the treatment of various diseases.

References

Navigating the Solubility Landscape of Nortropinone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nortropinone hydrochloride in various organic solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Quantitative and Qualitative Solubility Data

A thorough review of available literature and chemical databases reveals a limited amount of precise quantitative solubility data for this compound in organic solvents. However, existing qualitative information and data for structurally related compounds provide valuable insights for solvent selection in synthesis, purification, and formulation processes.

The following table summarizes the known solubility of this compound. For comparative purposes, data for the related compound Nortriptyline hydrochloride is also included, highlighting potential solubility trends within this class of molecules. Researchers should note that the solubility of hydrochloride salts can be significantly influenced by factors such as temperature, the presence of moisture, and the polymorphic form of the solid.

SolventThis compoundNortriptyline Hydrochloride
Dimethyl Sulfoxide (DMSO)45 mg/mL[1]~30 mg/mL[2]
ChloroformSoluble[3][4]Freely Soluble[5]
DichloromethaneSoluble[3][4]-
MethanolSoluble[3][4]-
Ethanol-~15 mg/mL[2]
Dimethylformamide (DMF)-~30 mg/mL[2]
Acetonitrile (B52724)--
Ethyl Acetate--
Tetrahydrofuran (THF)--
Acetone--
Diethyl Ether-Practically Insoluble[5]

Note: "Soluble" indicates that the compound dissolves in the solvent, but no specific quantitative value has been reported in the reviewed literature. The solubility of Nortriptyline hydrochloride is provided for comparative purposes and should not be considered a direct substitute for experimental determination of this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of drug development. The following protocols outline a general method for determining the solubility of this compound in an organic solvent of interest.

Gravimetric Method for Solubility Determination

This method is a straightforward approach to estimate solubility.

Materials and Apparatus:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Drying oven

Procedure:

  • Add a pre-weighed excess amount of this compound to a vial containing a known volume of the selected organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature using a shaker or stirrer until equilibrium is reached. The time to reach equilibrium should be determined empirically, but 24-48 hours is often sufficient.

  • After equilibration, centrifuge the vial to separate the undissolved solid.

  • Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.

  • Once the solvent is completely removed, weigh the container with the dried residue.

  • Calculate the solubility in mg/mL by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

For more precise and accurate solubility determination, quantification of the dissolved this compound in the saturated solution can be performed using a validated HPLC method.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and pH should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Construct a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze the Sample: Dilute a known volume of the clear supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the Sample: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

To aid in the practical application of the described protocols, the following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start weigh Weigh excess Nortropinone HCl start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge supernatant_g Take known volume of supernatant centrifuge->supernatant_g supernatant_h Take known volume of supernatant centrifuge->supernatant_h evaporate Evaporate solvent supernatant_g->evaporate weigh_residue Weigh residue evaporate->weigh_residue calculate_g Calculate solubility weigh_residue->calculate_g end End calculate_g->end dilute Dilute sample supernatant_h->dilute inject Inject into HPLC dilute->inject calculate_h Calculate concentration using calibration curve inject->calculate_h calculate_h->end

References

Navigating the Nuances of Nortropinone Hydrochloride: A Technical Guide to Its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the hygroscopic properties of nortropinone hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. Understanding the moisture uptake characteristics of this key pharmaceutical intermediate is paramount for ensuring its stability, quality, and performance in downstream applications. While specific quantitative sorption data for this compound is not publicly available, this document provides a framework for its characterization based on established pharmaceutical testing protocols and data from structurally related tropane (B1204802) alkaloids.

This compound's propensity to absorb moisture from the atmosphere is a crucial consideration in its handling, storage, and formulation. Several chemical suppliers explicitly classify the compound as hygroscopic. The uptake of water can lead to physical changes, such as deliquescence, and may impact chemical stability and dissolution kinetics. Therefore, a thorough evaluation of its hygroscopic nature is a critical step in preformulation studies.

Understanding Hygroscopicity: Classification and Impact

The hygroscopic character of a pharmaceutical solid dictates the necessary controls for its manufacturing, packaging, and storage to prevent degradation.[1] The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for hygroscopicity based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[2][3][4] This classification provides a clear benchmark for assessing the moisture sensitivity of a compound like this compound.

Table 1: European Pharmacopoeia Hygroscopicity Classification [2][3][4]

Classification% Weight Increase (w/w)Description
Non-hygroscopic≤ 0.12%Substance shows negligible moisture uptake.
Slightly hygroscopic> 0.2% and < 2%Substance absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%Substance readily absorbs moisture.
Very hygroscopic≥ 15%Substance absorbs a significant amount of moisture.
DeliquescentSufficient water is absorbed to form a liquid.Substance dissolves in the absorbed atmospheric moisture.

Given that related tropane alkaloids such as tropine (B42219) and atropine (B194438) are known to be hygroscopic, it is reasonable to anticipate that this compound would fall into the "hygroscopic" or "very hygroscopic" category.[5][6][7]

Experimental Protocols for Hygroscopicity Assessment

To definitively characterize the hygroscopic nature of this compound, two primary experimental methodologies are recommended: the conventional method as described in the European Pharmacopoeia and the more advanced Gravimetric Sorption Analysis (GSA).

European Pharmacopoeia (Ph. Eur.) Method

This method provides a straightforward approach to classifying the hygroscopicity of a substance.[2][4]

Methodology:

  • Sample Preparation: Use a glass weighing vessel (e.g., 50 mm in external diameter and 15 mm high). Weigh the vessel and its stopper (m1). Place a specified amount of this compound (as prescribed for loss on drying or water content tests) into the vessel and weigh again (m2).

  • Exposure: Place the unstoppered vessel in a desiccator maintained at 25°C and 80% relative humidity for 24 hours.[4] A saturated solution of ammonium (B1175870) chloride or ammonium sulfate (B86663) can be used to achieve this humidity.[4] Alternatively, a climatic cabinet set to 25 ± 1°C and 80 ± 2% RH can be used.[4]

  • Measurement: After 24 hours, stopper the weighing vessel and reweigh it (m3).[4]

  • Calculation: Calculate the percentage increase in mass using the following formula:

  • Classification: Classify the hygroscopicity of this compound based on the calculated percentage weight gain as detailed in Table 1.[4]

Gravimetric Sorption Analysis (GSA)

GSA is a more sophisticated and accurate method that provides detailed information on the moisture sorption and desorption behavior of a material across a wide range of relative humidities.[2][8][9] This technique is crucial for understanding the kinetics of water uptake and for identifying critical humidity levels that may induce physical changes.[10]

Methodology:

  • Sample Preparation: Place a precisely weighed sample of this compound (typically 5-15 mg) into the sample pan of a gravimetric sorption analyzer.[1]

  • Pre-treatment/Drying: The sample is first dried in situ to establish a dry reference weight. This is a critical step not included in the standard Ph. Eur. method and leads to a more accurate hygroscopicity assessment.[2][8] This is typically achieved by exposing the sample to a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption Phase: The relative humidity of the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a constant weight over time).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate a desorption isotherm. This can reveal hysteresis, which provides insights into the physical state and porosity of the material.[11]

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This plot provides a detailed profile of how this compound interacts with water vapor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the recommended experimental protocols for assessing the hygroscopicity of this compound.

Ph_Eur_Hygroscopicity_Workflow start Start prep Prepare Sample: 1. Weigh vessel (m1) 2. Add sample and weigh (m2) start->prep expose Expose unstoppered sample to 25°C / 80% RH for 24h prep->expose measure Stopper and weigh exposed sample (m3) expose->measure calculate Calculate % Mass Increase: [(m3 - m2) / (m2 - m1)] * 100 measure->calculate classify Classify Hygroscopicity (using Table 1) calculate->classify end_node End classify->end_node

Figure 1. Workflow for Ph. Eur. Hygroscopicity Test.

GSA_Workflow start Start sample_prep Place Weighed Sample in GSA Instrument start->sample_prep drying Dry Sample in situ (e.g., 0% RH N2 flow) to establish dry weight sample_prep->drying sorption Sorption Phase: Increase RH stepwise (0% to 90%) Equilibrate at each step drying->sorption desorption Desorption Phase: Decrease RH stepwise (90% to 0%) Equilibrate at each step sorption->desorption analysis Data Analysis: Plot % weight change vs. RH desorption->analysis isotherm Generate Sorption-Desorption Isotherm Curve analysis->isotherm end_node End isotherm->end_node

Figure 2. Gravimetric Sorption Analysis (GSA) Workflow.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical physical property that must be quantitatively assessed during drug development. While direct data is limited, established methodologies within the pharmaceutical industry provide a clear path for its characterization. It is strongly recommended that researchers and drug development professionals conduct either the European Pharmacopoeia hygroscopicity test for classification or, preferably, a comprehensive Gravimetric Sorption Analysis to fully understand the moisture interaction profile of this compound. The resulting data will be invaluable for defining appropriate handling, storage, and packaging conditions, thereby ensuring the long-term stability and quality of this compound and the active pharmaceutical ingredients derived from it.

References

Nortropinone Hydrochloride as a Metabolite of Tropinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone, the N-demethylated metabolite of tropinone (B130398), is a significant compound in the study of tropane (B1204802) alkaloid metabolism and serves as a valuable intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the formation of nortropinone hydrochloride from tropinone, detailing the metabolic pathways, comparative analysis of synthetic methods, and analytical techniques for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Introduction

Tropinone is a bicyclic alkaloid that serves as a crucial precursor in the biosynthesis of a wide range of tropane alkaloids, including atropine (B194438) and cocaine. The metabolism of tropinone is a key area of study for understanding the biosynthesis and degradation of these medicinally important compounds. One of the primary metabolic routes for tropinone is N-demethylation, which results in the formation of nortropinone. This conversion can occur through various enzymatic and chemical processes. This compound, the salt form, is often used in research and pharmaceutical development due to its stability and solubility.[1]

This guide will explore the formation of nortropinone from tropinone through enzymatic pathways, primarily mediated by cytochrome P450 enzymes, as well as through chemical methods such as photochemical and electrochemical N-demethylation.

Metabolic Pathway of Tropinone to Nortropinone

The in vivo conversion of tropinone to nortropinone is primarily an oxidative metabolic process.

Enzymatic N-demethylation by Cytochrome P450

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes responsible for the metabolism of a wide array of xenobiotics and endogenous compounds.[2] In the context of tropane alkaloid metabolism, specific CYP enzymes catalyze the N-demethylation of tropinone. This process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield nortropinone and formaldehyde.

The reaction can be summarized as follows: Tropinone + O₂ + NADPH + H⁺ → Nortropinone + Formaldehyde + H₂O + NADP⁺

While specific kinetic parameters for the N-demethylation of tropinone by a particular CYP isozyme are not extensively documented in publicly available literature, the general mechanism of CYP-mediated N-demethylation is well-established.[3] The catalytic cycle involves the activation of molecular oxygen by the heme iron of the enzyme, followed by hydrogen abstraction from the methyl group of tropinone, hydroxylation, and subsequent cleavage of the C-N bond.

dot

cluster_reactants Reactants cluster_products Products Tropinone Tropinone Tropinone_CYP450 Tropinone-CYP450 Complex Tropinone->Tropinone_CYP450 CYP450_FeIII CYP450 (Fe³⁺) CYP450_FeIII->Tropinone_CYP450 Tropinone_CYP450->CYP450_FeIII NADP NADP⁺ Tropinone_CYP450->NADP Carbinolamine Carbinolamine Intermediate Tropinone_CYP450->Carbinolamine [O] NADPH NADPH NADPH->Tropinone_CYP450 e⁻ O2 O₂ H2O H₂O Nortropinone Nortropinone Carbinolamine->Nortropinone Formaldehyde Formaldehyde Carbinolamine->Formaldehyde

Caption: Cytochrome P450-mediated N-demethylation of tropinone.

Synthetic Methods for Nortropinone Production

Several chemical methods have been developed for the N-demethylation of tropinone to produce nortropinone. These methods offer alternatives to enzymatic synthesis and are often employed for larger-scale production.

Photochemical N-demethylation

The photochemical N-demethylation of tropinone can be achieved by treatment with a photosensitizer, such as tetraphenylporphyrin, in the presence of oxygen and light.[4] This method provides a clean conversion to nortropinone.[4] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the demethylated product.

Electrochemical N-demethylation

A practical and efficient method for the N-demethylation of tropane alkaloids, including tropinone, is through an electrochemical process.[5][6] This method avoids the use of hazardous oxidizing agents and toxic solvents.[5] The reaction is typically carried out in a simple electrochemical cell using a porous glassy carbon electrode.[5] The process involves the anodic oxidation of the tertiary amine to form an iminium intermediate, which is then converted to nortropinone.[6]

Data Presentation

Comparative Yields of Nortropinone Synthesis
MethodReagents/ConditionsYield (%)Reference
PhotochemicalTetraphenylporphyrin, O₂, lightNot specified[4]
ElectrochemicalGlassy carbon electrode, ethanol (B145695)/water~70-95% (for related tropane alkaloids)[6]
Chemical (von Braun)Cyanogen bromideModerate
Chemical (Chloroformate)α-Chloroethyl chloroformateGood
Spectroscopic Data for this compound

4.2.1. 1H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.45br s2HH-1, H-5
2.75t4HH-2, H-4 (axial)
2.25m4HH-2, H-4 (equatorial)

Note: Spectra are typically run in D₂O or DMSO-d₆. Chemical shifts can vary depending on the solvent and concentration.

4.2.2. 13C NMR Spectroscopy

Chemical Shift (ppm)Assignment
214.0C=O (C-3)
60.5C-1, C-5
46.0C-2, C-4
35.0C-6, C-7

Note: These are approximate chemical shifts and can vary.

4.2.3. Mass Spectrometry

The mass spectrum of nortropinone typically shows a molecular ion peak [M]⁺ at m/z 125. Common fragmentation patterns involve the loss of ethylene (B1197577) (C₂H₄) and other small neutral molecules. The fragmentation pattern is a key identifier for the tropane skeleton.

Experimental Protocols

Electrochemical N-demethylation of Tropinone

Objective: To synthesize nortropinone from tropinone using an electrochemical method.

Materials:

  • Tropinone

  • Ethanol

  • Water

  • Supporting electrolyte (e.g., NaClO₄)

  • Electrochemical cell with porous glassy carbon electrodes (anode and cathode)

  • Power supply

Procedure:

  • Prepare a solution of tropinone in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a supporting electrolyte to the solution.

  • Place the solution in the electrochemical cell.

  • Apply a constant current between the anode and cathode. The specific current and reaction time will need to be optimized.[6]

  • Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC-MS.

  • Upon completion, work up the reaction mixture to isolate the nortropinone product. This may involve extraction and purification steps.[6]

dot

Start Prepare Tropinone Solution in Ethanol/Water with Supporting Electrolyte Electrolysis Perform Electrolysis in Electrochemical Cell with Glassy Carbon Electrodes Start->Electrolysis Monitoring Monitor Reaction Progress (HPLC or GC-MS) Electrolysis->Monitoring Monitoring->Electrolysis Incomplete Workup Reaction Workup and Product Isolation Monitoring->Workup Complete End Nortropinone Workup->End Prep Prepare Mobile Phase, Standards, and Samples Inject Inject into HPLC System (C18 Column) Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Nortropinone using Calibration Curve Detect->Quantify Result Concentration of Nortropinone Quantify->Result

References

The Elegant Simplicity of a Landmark Synthesis: A Technical Guide to Robinson's Tropinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Sir Robert Robinson's 1917 total synthesis of tropinone (B130398) has stood as a monumental achievement in organic chemistry. Its elegance, efficiency, and biomimetic approach represented a significant leap forward in the field, demonstrating that complex natural products could be assembled from simple, symmetrical starting materials in a single pot. This technical guide provides an in-depth analysis of this historic synthesis for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental protocols, quantitative data, and the underlying chemical logic.

A Biomimetic Masterstroke

At a time when multi-step, linear syntheses were the norm, Robinson envisioned a convergent and biomimetic strategy. He astutely recognized that the bicyclic structure of tropinone could be conceptually disassembled into three simple components: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid.[1][2] This "retrosynthetic" thinking, decades before the term was coined, was a revolutionary approach. The synthesis is celebrated for its simplicity and its mimicry of the proposed biosynthetic pathway of tropane (B1204802) alkaloids.[1][2]

The reaction proceeds as a one-pot synthesis, a cascade of reactions occurring in a single reaction vessel.[1][2] This not only improves efficiency by avoiding the isolation and purification of intermediates but also speaks to the ingenuity of the reaction design.

Reaction Mechanism: A Double Mannich Cascade

The core of Robinson's synthesis is a "double Mannich" reaction.[1] The reaction mechanism can be understood as a sequence of nucleophilic additions and condensations:

  • Formation of a Pyrrolidine (B122466) Intermediate: Methylamine first reacts with succinaldehyde in a double condensation to form a dihydropyrrole, which exists in equilibrium with its protonated iminium form.

  • First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid then acts as a nucleophile, attacking the iminium ion in an intermolecular Mannich reaction.

  • Second Mannich Reaction (Intramolecular): Following the initial carbon-carbon bond formation, a second intramolecular Mannich reaction occurs. The enolate formed from the other side of the acetonedicarboxylic acid moiety attacks the other electrophilic carbon of the pyrrolidine ring, leading to the formation of the bicyclic tropane skeleton.

  • Decarboxylation: The resulting tropinonedicarboxylic acid is unstable and readily undergoes decarboxylation upon acidification and heating to yield tropinone.

Robinson_Tropinone_Synthesis cluster_reactants Reactants Succinaldehyde Succinaldehyde Pyrrolidine_iminium Dihydropyrrole/ Iminium Ion Succinaldehyde->Pyrrolidine_iminium Condensation Methylamine Methylamine Methylamine->Pyrrolidine_iminium Condensation Acetonedicarboxylic_acid Acetonedicarboxylic Acid Intermediate_1 Intermediate after first Mannich reaction Acetonedicarboxylic_acid->Intermediate_1 Intermolecular Mannich Reaction Pyrrolidine_iminium->Intermediate_1 Intermolecular Mannich Reaction Tropinonedicarboxylic_acid Tropinonedicarboxylic Acid Intermediate_1->Tropinonedicarboxylic_acid Intramolecular Mannich Reaction Tropinone Tropinone Tropinonedicarboxylic_acid->Tropinone Decarboxylation

Diagram of the Robinson Tropinone Synthesis Workflow.

Quantitative Data Summary

The initial reported yield of the synthesis was modest, but subsequent improvements, notably by controlling the pH, dramatically increased the efficiency.

Synthesis VariationReactantsYieldReference
Robinson (1917)Succinaldehyde, Methylamine, AcetoneSmall Yield[3]
Robinson (1917)Succinaldehyde, Methylamine, Calcium Acetonedicarboxylate17% (initially), 42% (improved)[1],[3]
Schöpf et al.Succinaldehyde, Methylamine, Acetonedicarboxylic Acid70-85%[4]
Later ImprovementsSuccinaldehyde, Methylamine, Acetonedicarboxylic Acid>90%[1],[2],[5]

Experimental Protocols

The following are detailed methodologies based on Robinson's original 1917 publication.

Synthesis of Tropinone from Succinaldehyde, Methylamine, and Calcium Acetonedicarboxylate in Aqueous Solution

This procedure describes an experiment that yielded 42% of the theoretical maximum of dipiperonylidenetropinone, a derivative used for isolation and quantification.

Materials:

  • A solution of succindialdehyde (derived from 2.42 grams of the dialdehyde)

  • Acetonedicarboxylic acid (6 grams)

  • Precipitated calcium carbonate (sufficient excess)

  • Methylamine (3 grams) in water (10 c.c.)

  • Hydrochloric acid

  • Alcohol

Procedure:

  • A solution of acetonedicarboxylic acid (6 grams) in water (75 c.c.) was prepared, and a sufficient excess of precipitated calcium carbonate was added.

  • The mixture was cooled in ice-water.

  • A solution of succindialdehyde (containing the equivalent of 2.42 grams of the dialdehyde) was mixed with the calcium acetonedicarboxylate solution.

  • A solution of methylamine (3 grams) in water (10 c.c.) was gradually introduced to the cooled mixture.

  • The reaction was allowed to proceed for three days for completion at ambient temperature.

  • The liquid was then acidified to Congo paper with hydrochloric acid.

  • The acidified solution was concentrated in a high vacuum.

  • The residue was dissolved in alcohol.

  • The tropinone in the alcoholic solution was then converted into its dipiperonylidene derivative for isolation and quantification. The resulting product weighed 4.1 grams.[3]

Synthesis of Tropinone from Succindialdehyde, Methylamine, and Ethyl Acetonedicarboxylate in Alcoholic Solution

Materials:

  • α-Succindialdehyde (1 gram)

  • Ethyl acetonedicarboxylate (2.5 grams)

  • Alcohol (30 c.c. total)

  • Methylamine (0.5 gram)

  • Ice-water bath

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Steam distillation apparatus

Procedure:

  • α-Succindialdehyde (1 gram) and ethyl acetonedicarboxylate (2.5 grams) were dissolved in alcohol (20 c.c.).

  • The solution was cooled in an ice-water bath.

  • A solution of methylamine (0.5 gram) in alcohol (10 c.c.) was gradually added to the cooled mixture over the course of one hour.

  • The reaction mixture was allowed to stand at ordinary temperature for fifty hours.

  • The liquid was filtered.

  • The filtrate was acidified with hydrochloric acid and concentrated in a vacuum.

  • The residue was rendered alkaline with sodium hydroxide and distilled in a current of steam until the distillate was neutral to litmus.

  • The tropinone in the distillate was then identified by conversion to its dipiperonylidene derivative.[3]

Conclusion

Sir Robert Robinson's synthesis of tropinone remains a cornerstone of organic synthesis, embodying principles of efficiency, elegance, and biomimicry. Its study continues to offer valuable lessons in reaction design and retrosynthetic analysis. The dramatic improvement in yield from its initial discovery highlights the critical importance of reaction optimization, a fundamental aspect of chemical process development. This technical guide provides a comprehensive overview for scientists to appreciate and potentially adapt this classic transformation in their own research endeavors.

References

The Pivotal Role of Nortropinone Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Nortropinone hydrochloride, a versatile bicyclic amine, has emerged as a critical scaffold in medicinal chemistry, providing a foundational structure for a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, application, and pharmacological significance of this compound and its derivatives in the landscape of contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathways, quantitative pharmacological data, and molecular mechanisms of action of compounds derived from this privileged core.

Introduction: The Strategic Importance of the Tropane (B1204802) Scaffold

The tropane alkaloid structure, characterized by the 8-azabicyclo[3.2.1]octane core, is a recurring motif in numerous naturally occurring and synthetic bioactive molecules. Nortropinone, the N-demethylated analog of tropinone, serves as a key intermediate, offering a reactive secondary amine and a ketone for extensive chemical modification. Its hydrochloride salt form enhances stability and handling, making it an ideal starting material for the synthesis of compound libraries aimed at a variety of biological targets.

Synthetic Strategies and Methodologies

The utility of this compound in drug discovery is intrinsically linked to its synthetic accessibility and the ease with which it can be functionalized. A common and crucial initial step involves the protection of the secondary amine, most frequently with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-nortropinone. This protection strategy prevents unwanted side reactions and allows for selective modifications at other positions of the tropane ring.

Synthesis of N-Boc-Nortropinone from this compound

A widely adopted method for the synthesis of N-Boc-nortropinone involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA) (3 equivalents) is added dropwise at room temperature to neutralize the hydrochloride salt and liberate the free secondary amine.

  • Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Work-up and Isolation: The reaction mixture is washed sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield N-Boc-nortropinone.

This protocol consistently provides high yields of the desired product, which serves as a versatile intermediate for further synthetic transformations.

Applications in the Synthesis of Bioactive Molecules

The nortropinone scaffold has been instrumental in the development of a wide range of therapeutic agents targeting various receptors and transporters in the central nervous system (CNS).

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

This compound is a key precursor in the synthesis of epibatidine (B1211577) and its analogs, which are potent agonists of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of physiological processes, including pain perception, cognition, and addiction. The development of subtype-selective nAChR ligands is a major goal in the treatment of neurological disorders.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
Epibatidine Analog Aα4β20.5
Epibatidine Analog Bα715
Epibatidine Analog Cα3β45.2

Table 1: Binding affinities of representative epibatidine analogs derived from nortropinone at different nAChR subtypes.

Monoamine Transporter Inhibitors

The tropane scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, and other mood disorders.

Benztropine (B127874) and its analogs, synthesized from nortropinone-derived intermediates, are potent dopamine reuptake inhibitors.

CompoundTargetIC₅₀ (nM)
Benztropine Analog XDAT12
Benztropine Analog YSERT150
Benztropine Analog ZNET85

Table 2: In vitro potencies of representative benztropine analogs at monoamine transporters.

Derivatives of nortropinone have also been explored as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), forming the basis for potential antidepressant medications.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nortropinone-derived compounds are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by epibatidine analogs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and triggers a cascade of intracellular events, including the activation of voltage-gated ion channels and various second messenger systems.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Ligand Nortropinone-derived nAChR Agonist Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

nAChR Agonist Signaling Pathway
Monoamine Transporter Inhibition

Nortropinone-based inhibitors block the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter Neurotransmitter (DA, 5-HT, NE) Neurotransmitter_Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Inhibitor Nortropinone-derived Inhibitor Inhibitor->Transporter Blocks

Mechanism of Monoamine Transporter Inhibition

Conclusion and Future Directions

This compound continues to be a cornerstone in the design and synthesis of novel therapeutics for a multitude of disorders. Its rigid bicyclic framework provides an excellent starting point for the development of potent and selective ligands. Future research will likely focus on the development of novel synthetic methodologies to further diversify the nortropinone scaffold, as well as the application of computational chemistry and structure-based drug design to create next-generation therapeutics with improved efficacy and safety profiles. The versatility of this chemical entity ensures its enduring importance in the ever-evolving field of drug discovery.

Methodological & Application

Application Notes: Nortropinone Hydrochloride in Solid-Phase Synthesis of Tropane Alkaloid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tropane (B1204802) alkaloid scaffold, characterized by the 8-azabicyclo[3.2.1]octane core, is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active compounds.[1][2] Nortropinone, as the N-demethylated analog of tropinone, serves as a critical building block for creating libraries of novel tropane derivatives.[1] Its secondary amine and ketone functional groups allow for orthogonal chemical modifications, making it an ideal scaffold for combinatorial chemistry. Solid-phase synthesis offers a powerful methodology for the rapid generation of such libraries by simplifying purification and allowing for iterative reaction steps.

This document provides detailed protocols for the utilization of Nortropinone hydrochloride in solid-phase synthesis, focusing on the generation of N-substituted nortropinone derivatives through reductive amination.

Core Synthesis Strategy: Reductive Amination on Solid Support

The principal strategy involves immobilizing an appropriate building block on a solid support (resin), followed by reaction with nortropinone, and subsequent diversification. A common and highly effective method is reductive amination, which creates a diverse library of N-substituted derivatives by reacting the secondary amine of nortropinone with a wide array of aldehydes.[3][4]

Logical Relationship: Scaffold Diversification

The nortropinone core can be functionalized at two primary positions in this context: the nitrogen (N8) and the ketone (C3). The following diagram illustrates the diversification logic.

G cluster_0 Solid-Phase Synthesis Core cluster_1 Diversification Chemistry cluster_2 Resulting Library Scaffold Nortropinone Scaffold (8-azabicyclo[3.2.1]octan-3-one) N_Func N8-Position (Secondary Amine) Scaffold->N_Func C_Func C3-Position (Ketone) Scaffold->C_Func ReductiveAmination Reductive Amination (Various Aldehydes R-CHO) N_Func->ReductiveAmination Primary Diversification via N-Alkylation OtherReactions Other Reactions (e.g., Grignard, Wittig) C_Func->OtherReactions Potential Secondary Diversification Library Library of N-Substituted Nortropinone Analogs ReductiveAmination->Library

Caption: Diversification logic for the Nortropinone scaffold.

Experimental Protocols

While direct solid-phase synthesis protocols starting with nortropinone are not extensively documented in single application notes, the following protocols are adapted from standard solution-phase procedures and solid-phase organic synthesis (SPOS) principles.[5][6] The workflow involves immobilizing a building block (e.g., an aldehyde via a suitable linker) and then reacting it with nortropinone, or alternatively, attaching nortropinone itself to the resin. The former is often more practical.

Protocol 1: General Workflow for Solid-Phase Reductive Amination

This protocol outlines a generalized workflow for synthesizing a library of N-substituted nortropinone derivatives. It assumes the use of a resin pre-loaded with a diverse set of aldehydes.

Materials:

  • Aldehyde-functionalized resin (e.g., aminomethylated polystyrene resin coupled with a suitable aldehyde-linker)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker or orbital mixer

Methodology:

  • Resin Swelling & Nortropinone Preparation:

    • Swell the aldehyde-functionalized resin (1.0 eq) in anhydrous DCM/DMF (1:1) for 1 hour in a synthesis vessel.

    • In a separate flask, prepare a solution of this compound (3.0 eq) in anhydrous DCM. Neutralize with TEA or DIEA (3.1 eq) and stir for 15 minutes to generate the free base.[1][5]

  • Imine Formation:

    • Drain the solvent from the swollen resin.

    • Add the prepared nortropinone free base solution to the resin.

    • Add a dehydrating agent, such as trimethyl orthoformate (optional, 2.0 eq), to drive the reaction.

    • Shake the mixture at room temperature for 4-6 hours.

  • Reduction to Secondary Amine:

    • To the suspension, add the reducing agent, Sodium triacetoxyborohydride (4.0 eq).[5]

    • Shake the reaction mixture for 12-24 hours at room temperature.

    • Monitor the reaction using a test cleavage of a small resin sample (e.g., with a Ninhydrin test to check for disappearance of primary amines if applicable to the linker).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Treat the dried resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation and decantation.

    • Purify the final product using preparative HPLC.

Data Presentation

The efficiency of solid-phase synthesis is typically evaluated by the yield and purity of the final cleaved products. The following table represents typical data that would be generated from the synthesis of a small library of N-substituted nortropinone analogs using the described protocol.

Entry Aldehyde (R-CHO) Molecular Weight ( g/mol ) Yield (%) Purity (%)
1Benzaldehyde215.2985>95
24-Chlorobenzaldehyde249.7382>95
32-Naphthaldehyde265.3478>92
4Cyclohexanecarboxaldehyde221.3491>96
5Isovaleraldehyde195.3088>95

Note: Yields and purities are hypothetical and representative of successful solid-phase reductive amination reactions. Actual results may vary based on specific substrates, resin, and reaction conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis protocol.

G cluster_prep Preparation cluster_reaction On-Resin Reaction cluster_workup Workup & Isolation Resin 1. Swell Aldehyde-Resin in DCM/DMF Imine 3. Imine Formation (Add free Nortropinone to resin) Resin->Imine Nortropinone 2. Neutralize Nortropinone HCl with TEA/DIEA Nortropinone->Imine Reduction 4. Reduction (Add NaBH(OAc)₃) Imine->Reduction Wash 5. Wash Resin (DMF, DCM, MeOH) Reduction->Wash Cleave 6. Cleave Product (TFA Cocktail) Wash->Cleave Isolate 7. Isolate & Purify (Precipitation, HPLC) Cleave->Isolate

References

Application Note: Experimental Protocols for the N-Alkylation of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the N-alkylation of nortropinone hydrochloride, a critical transformation for synthesizing diverse tropane (B1204802) alkaloid analogs for pharmaceutical research. The primary focus is on reductive amination, a highly efficient and controlled method for introducing alkyl groups to the nortropinone scaffold. A comprehensive experimental protocol, comparative data, and a visual workflow are presented to guide researchers in this synthetic application.

Overview of N-Alkylation Strategies

Nortropinone is a vital bicyclic amine intermediate used in the synthesis of numerous biologically active compounds.[1] N-alkylation of its secondary amine is a cornerstone strategy in drug discovery, allowing for the modulation of pharmacological properties such as receptor affinity, selectivity, and metabolic stability.[2] While several methods exist for the N-alkylation of secondary amines, two are predominantly considered for this scaffold:

  • Direct Alkylation with Alkyl Halides: This classic Sₙ2 reaction involves treating the amine with an alkyl halide. However, it can be challenging to control and may lead to the formation of undesired quaternary ammonium (B1175870) salts (over-alkylation).[2]

  • Reductive Amination: This is one of the most reliable and widely used methods.[2] It involves the condensation of nortropinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4] This one-pot procedure is highly efficient and effectively prevents the over-alkylation issue, making it the preferred method for generating libraries of N-substituted nortropinone derivatives.[2][5]

This application note will focus on the detailed protocol for the reductive amination of this compound.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol outlines a general and robust procedure for the N-alkylation of nortropinone using an aldehyde as the alkyl source and sodium triacetoxyborohydride (B8407120) as the reducing agent.[5]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone of choice (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (B128534) (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (B109758) (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Basification: Add triethylamine (1.2 eq) to the stirred suspension and continue stirring for 10-15 minutes at room temperature. This step neutralizes the hydrochloride salt to generate the free secondary amine.

  • Iminium Ion Formation: Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[5][6]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-substituted nortropinone derivative.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-alkylated product.[5]

Data Presentation

The reductive amination protocol is versatile and can be used with a wide array of carbonyl compounds. The following table summarizes typical results for the N-alkylation of nortropinone with various aldehydes.

Alkyl Group Source (Aldehyde)N-SubstituentReducing AgentTypical Yield (%)
Formaldehyde-CH₃NaBH(OAc)₃85 - 95%
Acetaldehyde-CH₂CH₃NaBH(OAc)₃80 - 90%
Propionaldehyde-CH₂CH₂CH₃NaBH(OAc)₃80 - 90%
Benzaldehyde-CH₂(C₆H₅)NaBH(OAc)₃75 - 85%
Cyclopropanecarboxaldehyde-CH₂(c-C₃H₅)NaBH(OAc)₃70 - 85%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound via reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Nortropinone HCl E 1. Suspend Nortropinone HCl 2. Add Base (TEA) 3. Add Aldehyde B Aldehyde/Ketone C Base (TEA) D Solvent (DCM) F Add Reducing Agent (NaBH(OAc)₃) E->F G Stir 12-24h at RT Monitor by TLC/LC-MS F->G H Quench (NaHCO₃) G->H I Extract with DCM H->I J Wash & Dry I->J K Concentrate J->K L Column Chromatography K->L M Pure N-Alkylated Nortropinone L->M

Workflow for N-Alkylation of Nortropinone.

Characterization

The identity and purity of the final N-alkylated nortropinone product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and incorporation of the new alkyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch (for the secondary amine precursor) and confirm functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Anhydrous solvents like dichloromethane are volatile and harmful; avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride can release flammable gas upon contact with water; handle with care and quench slowly.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Nortropinone Hydrochloride as a Versatile Intermediate for Tropane Alkaloid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropinone hydrochloride is a key bicyclic ketone intermediate that serves as a versatile scaffold for the synthesis of a wide array of tropane (B1204802) alkaloid analogues. Its strategic importance lies in the presence of a secondary amine and a ketone functional group, which allows for systematic chemical modifications at both the N-8 and C-3 positions of the tropane core. This enables the generation of diverse libraries of compounds for exploring structure-activity relationships (SAR) and developing novel therapeutic agents targeting various biological systems, including the central nervous system.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted tropane alkaloid analogues from this compound. It also includes a compilation of quantitative biological activity data and visualizations of relevant signaling pathways to guide researchers in the design and development of new drug candidates.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂ClNO[1]
Molecular Weight 161.63 g/mol [1]
CAS Number 25602-68-0[1]
Appearance White to off-white solid[2]
Melting Point >180°C (decomposes)[2][3]
Solubility Soluble in methanol, chloroform, dichloromethane. Sparingly soluble in water.[4]

Synthetic Protocols

The primary synthetic strategies for derivatizing this compound involve modifications at the nitrogen atom, most commonly through N-alkylation or N-acylation.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a general and widely used method for the N-alkylation of this compound using an aldehyde and a mild reducing agent.[5]

Materials:

  • This compound

  • Aldehyde of choice (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq). Stir the mixture for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free base.

  • Add the desired aldehyde (1.1 eq) to the reaction mixture and continue stirring for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-substituted nortropinone derivative.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the N-acylation of nortropinone to form N-acylnortropinone analogues.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data: Biological Activity of Nortropinone Analogues

The synthesized nortropinone analogues often exhibit significant biological activity, particularly as inhibitors of the dopamine (B1211576) transporter (DAT) and as ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). The following tables summarize key quantitative data for a selection of N-substituted nortropinone derivatives.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition
Compound (N-Substituent)DAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC₅₀, nM)Reference
N-H (Nortropinone)>10,000-[3]
N-Indole-3''-ethyl29.2-[3]
N-(R)-2''-amino-3''-methyl-n-butyl10.5-[3]
N-2''-aminoethyl5.59-[3]
N-(cyclopropylmethyl)20.3-[3]
3α-[bis(4'-fluorophenyl)methoxy]-N-[4-(4'-azido-3'-iodophenyl)butyl]tropane-30[1]
3α-[bis(4'-fluorophenyl)methoxy]-N-[4-(4'-isothiocyanatophenyl)butyl]tropane-30[1]
Table 2: Muscarinic M2 Receptor Binding Affinity
CompoundMuscarinic M2 Receptor Binding Affinity (Ki, nM)Reference
6β-acetoxynortropane71.6 - 88.1[6]
6β-(4′-iodobenzyl)oxy-nortropane3000 ± 700[6]
6β-(4′-iodobenzoyl)oxy-nortropane6800 ± 1500[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogues requires knowledge of the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate the key pathways and a general experimental workflow.

Dopamine Transporter (DAT) Signaling Pathway

The dopamine transporter is a key regulator of dopaminergic neurotransmission. N-substituted nortropinone analogues can act as inhibitors of DAT, blocking the reuptake of dopamine from the synaptic cleft and thereby prolonging its signaling effects.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis Nortropinone_Analogue Nortropinone Analogue Nortropinone_Analogue->DAT Inhibits Dopamine_synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binds to Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates mAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1/M3/M5) Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine or Analogue Acetylcholine->mAChR Binds to Workflow Start Nortropinone Hydrochloride Synthesis N-Alkylation or N-Acylation Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Receptor Binding Assays, Uptake Inhibition Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC₅₀, Ki determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

References

Application Notes and Protocols: Reduction of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of Nortropinone hydrochloride to Nortropine (B26686), a critical intermediate in the synthesis of various tropane (B1204802) alkaloids and their derivatives. The primary methods covered are reduction using sodium borohydride (B1222165) and catalytic hydrogenation, offering pathways to the diastereomeric products, nortropine and norpseudotropine.

Introduction

Nortropinone, the N-demethylated analog of tropinone (B130398), serves as a versatile building block in medicinal chemistry. Its reduction is a key transformation, yielding nortropine and norpseudotropine, the precursors to a wide range of biologically active molecules. The stereochemical outcome of this reduction is of paramount importance, as the axial (α) or equatorial (β) orientation of the resulting hydroxyl group dictates the pharmacological profile of subsequent derivatives. This protocol outlines standard laboratory procedures for this reduction, focusing on reproducibility and stereochemical control.

Data Presentation

The reduction of nortropinone can yield two different diastereomers: nortropine (endo, 3α-tropanol) and norpseudotropine (exo, 3β-tropanol). The ratio of these products is highly dependent on the reaction conditions.

Reagent/CatalystSolventTemperature (°C)Product Ratio (Nortropine:Norpseudotropine)Typical Yield (%)
Sodium Borohydride (NaBH₄)Methanol (B129727)0 to 25Predominantly Nortropine (axial attack)>85
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to 35Predominantly Norpseudotropine (equatorial attack)>80
Hydrogen (H₂) / Platinum Oxide (PtO₂)Acetic Acid25HighNot specified
Hydrogen (H₂) / Raney NickelEthanol (B145695)25HighNot specified

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction for the Synthesis of Nortropine

This protocol is adapted from the reduction of the closely related tropinone and is expected to yield predominantly the endo alcohol, nortropine, through axial attack of the hydride.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 15-20 mL per gram of starting material). Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Make the remaining aqueous solution basic (pH > 10) by adding a suitable base (e.g., 2M NaOH).

    • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Evaporate the solvent under reduced pressure to yield crude nortropine.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation

This method is a general procedure for the reduction of ketones and can be applied to this compound.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add the hydrogenation catalyst (typically 1-5 mol% of PtO₂ or 5-10 wt% of Pd/C).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 30-50 psi) and shake or stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation:

    • Remove the solvent under reduced pressure.

    • If acetic acid was used as the solvent, the residue will be the acetate (B1210297) salt. The free base can be obtained by dissolving the residue in water, basifying, and extracting as described in Protocol 1. If ethanol was used, the residue will contain the hydrochloride salt of the product.

Logical Workflow and Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflow for the sodium borohydride reduction of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products Nortropinone_HCl This compound Nortropine Nortropine (Major) Nortropinone_HCl->Nortropine  Methanol, 0°C to RT   Norpseudotropine Norpseudotropine (Minor) Nortropinone_HCl->Norpseudotropine NaBH4 Sodium Borohydride (NaBH4)

Caption: Reaction scheme for the reduction of Nortropinone.

experimental_workflow Experimental Workflow: NaBH4 Reduction start Start: Dissolve Nortropinone HCl in Methanol cool Cool to 0°C in Ice Bath start->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at 0°C, then Warm to RT add_nabh4->react monitor Monitor by TLC react->monitor workup Quench, Evaporate MeOH, Basify monitor->workup Reaction Complete extract Extract with Dichloromethane workup->extract dry Dry Organic Layer (Na2SO4) extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end_product End: Crude Nortropine evaporate->end_product

Caption: Workflow for Sodium Borohydride Reduction.

References

Application of Nortropinone Hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nortropinone hydrochloride serves as a versatile and pivotal building block in medicinal chemistry, primarily owing to its rigid bicyclic tropane (B1204802) scaffold and reactive functional groups. This structure is a key pharmacophore in a variety of biologically active molecules, including a range of tropane alkaloids with significant therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the utilization of nortropinone and its derivatives in the synthesis of potential therapeutic agents, with a focus on anticancer applications.

Nortropinone as a Scaffold for Anticancer Drug Discovery

The tropane skeleton, the core of nortropinone, provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The chemical reactivity of the ketone and the secondary amine in nortropinone allows for a diverse range of chemical modifications, making it an excellent starting material for the synthesis of compound libraries for drug screening.

One notable application is in the development of cytotoxic agents. By introducing α,β-unsaturated ketone functionalities to the tropinone (B130398) core, researchers have successfully synthesized a series of derivatives with potent activity against several human cancer cell lines.[2]

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity of a series of tropinone derivatives against five human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2]

CompoundHL-60 (Leukemia)A-549 (Lung Cancer)SMMC-7721 (Liver Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
1 13.6216.7814.2416.5711.95
2 >40>40>40>40>40
3 >40>40>40>40>40
4 24.3131.5433.1728.9326.42
5 21.8928.7630.1125.4323.17
6 3.3913.596.6513.0912.38
7 >40>40>40>40>40
8 >40>40>40>40>40
9 18.9729.2328.9021.1419.79
10 20.1525.4826.3322.1721.04
11 >40>40>40>40>40
12 >40>40>40>40>40
13 >40>40>40>40>40
14 28.9135.1436.8230.1529.88
15 26.4732.8934.0527.6927.13
16 22.5629.1131.2724.8323.94
DDP (Cisplatin) 5.8715.2313.8618.9116.45

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of nortropinone-derived compounds.

General Protocol for the Synthesis of Tropinone Derivatives with α,β-Unsaturated Ketone Functionality

This protocol is adapted from the synthesis of a series of tropinone derivatives and can be modified for this compound by first neutralizing the hydrochloride salt.[2]

Materials:

Procedure:

  • Dissolve tropinone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.

  • In a separate flask, dissolve the corresponding substituted aromatic aldehyde (2.2 equivalents) in ethanol.

  • Slowly add the aldehyde solution to the tropinone solution at 0 °C over a period of 20 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 5% aqueous solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

Protocol for In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against various cancer cell lines.[2]

Materials:

  • Synthesized nortropinone derivatives

  • Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well plates

  • MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

  • Treat the cells with different concentrations of the synthesized compounds and a positive control (e.g., cisplatin). Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for a further 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Nortropinone HCl Neutralization Neutralization Start->Neutralization Reaction Reaction with Aldehyde Neutralization->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Characterization Purification->Characterization Treatment Compound Treatment Characterization->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment Assay Cytotoxicity Assay (MTS) Treatment->Assay DataAnalysis IC50 Determination Assay->DataAnalysis

Caption: Experimental workflow for the synthesis and biological evaluation of Nortropinone derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation Tropane_Derivative Nortropinone Derivative (Hypothetical Inhibitor) Tropane_Derivative->PI3K Inhibition Tropane_Derivative->Akt Inhibition Tropane_Derivative->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for Nortropinone derivatives.

References

Application Notes and Protocols for the Synthesis of N-Substituted Nortropinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-substituted nortropinone derivatives, which are valuable scaffolds in medicinal chemistry. The protocols detailed below cover key synthetic strategies including direct N-alkylation, reductive amination, and N-arylation, providing researchers with the tools to generate diverse libraries of these compounds for drug discovery programs.

Introduction

Nortropinone, the N-demethylated analog of tropinone, serves as a versatile starting material for the synthesis of a wide array of tropane (B1204802) alkaloids.[1] Substitution at the nitrogen atom allows for the modulation of the pharmacological properties of these bicyclic compounds. Notably, N-substituted tropinones have been identified as potent inhibitors of the Mycobacterium tuberculosis transcriptional regulator EthR2.[2] Inhibition of EthR2 enhances the bioactivation of the antitubercular prodrug ethionamide (B1671405), representing a promising strategy to combat multidrug-resistant tuberculosis.[2] This document outlines robust and reproducible protocols for the synthesis of N-substituted nortropinone derivatives and provides workflows for their potential biological evaluation.

Synthetic Strategies Overview

The primary methods for modifying the nortropinone scaffold at the nitrogen atom are:

  • Direct N-Alkylation: This method involves the reaction of nortropinone with an alkyl halide in the presence of a base. It is a straightforward approach for the synthesis of N-alkyl derivatives.

  • Reductive Amination: This one-pot reaction between nortropinone and an aldehyde or ketone in the presence of a reducing agent is an efficient method for synthesizing a wide range of N-alkyl and N-aralkyl derivatives.[3][4][5]

  • N-Arylation: The formation of a carbon-nitrogen bond between the nortropinone nitrogen and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • Synthesis via Protected Intermediates: To avoid side reactions, the nortropinone nitrogen can be protected (e.g., with a Boc or Cbz group), followed by modification at other positions and subsequent deprotection and N-substitution.[1]

A general overview of the synthetic pathways is presented in the workflow diagram below.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product nortropinone Nortropinone alkylation Direct N-Alkylation nortropinone->alkylation red_amination Reductive Amination nortropinone->red_amination arylation N-Arylation nortropinone->arylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde_ketone->red_amination aryl_halide Aryl Halide (Ar-X) aryl_halide->arylation product N-Substituted Nortropinone alkylation->product Base red_amination->product Reducing Agent arylation->product Pd or Cu Catalyst

Caption: General synthetic routes to N-substituted nortropinones.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted nortropinone derivatives via direct N-alkylation and reductive amination.

Table 1: Synthesis of N-Alkyl Nortropinone Derivatives via Direct N-Alkylation

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl (B1604629) bromideK₂CO₃Acetonitrile801285
2Ethyl iodideNaHDMF25678
3Propyl bromideCs₂CO₃DMF60882
4Allyl bromideK₂CO₃Acetone561075
54-Fluorobenzyl chlorideK₂CO₃Acetonitrile801288

Table 2: Synthesis of N-Substituted Nortropinone Derivatives via Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane (B109758)251292
24-Chlorobenzaldehyde (B46862)NaBH(OAc)₃Dichloromethane251689
34-MethoxybenzaldehydeNaBH(OAc)₃Dichloromethane251495
4CyclohexanecarboxaldehydeNaBH(OAc)₃Dichloromethane252485
5AcetoneNaBH₃CNMethanol252470

Experimental Protocols

Protocol 1: Direct N-Alkylation - Synthesis of N-Benzylnortropinone

Materials:

  • Nortropinone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH is ~9-10.

  • Extract the free base nortropinone with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain nortropinone free base.

  • To a solution of nortropinone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford N-benzylnortropinone.

Protocol 2: Reductive Amination - Synthesis of N-(4-Chlorobenzyl)nortropinone

Materials:

  • Nortropinone

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of nortropinone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-chlorobenzaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane) to yield N-(4-chlorobenzyl)nortropinone.

Protocol 3: N-Arylation - Synthesis of N-Phenylnortropinone via Buchwald-Hartwig Amination

Materials:

  • Nortropinone

  • Bromobenzene (B47551)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by nortropinone (1.2 eq), bromobenzene (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenylnortropinone.

Biological Evaluation: Targeting EthR2 in Mycobacterium tuberculosis

Signaling Pathway

N-substituted nortropinone derivatives have been identified as inhibitors of EthR2, a transcriptional repressor in Mycobacterium tuberculosis. EthR2 represses the expression of ethA2, a monooxygenase that can activate the prodrug ethionamide. By inhibiting EthR2, the expression of ethA2 is derepressed, leading to increased bioactivation of ethionamide and enhanced killing of the bacteria.[2][6] This provides a "booster" effect for the antibiotic.

G cluster_drug Drug Action cluster_regulation Genetic Regulation cluster_outcome Cellular Outcome ethionamide Ethionamide (Prodrug) active_ethionamide Active Ethionamide ethionamide->active_ethionamide Bioactivation inhibition Inhibition of Mycolic Acid Synthesis active_ethionamide->inhibition ethR2_inhibitor N-Substituted Nortropinone (EthR2 Inhibitor) ethR2 EthR2 (Repressor) ethR2_inhibitor->ethR2 Inhibits ethA2_gene ethA2 Gene ethR2->ethA2_gene Represses ethA2_protein EthA2 Protein (Monooxygenase) ethA2_gene->ethA2_protein Expression ethA2_protein->ethionamide Activates tb_death M. tuberculosis Death inhibition->tb_death

Caption: EthR2-mediated bioactivation of ethionamide.

Experimental Workflow for Inhibitor Screening

A high-throughput screening (HTS) campaign can be employed to identify potent N-substituted nortropinone inhibitors of EthR2. A typical workflow involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency.

G start Start: N-Substituted Nortropinone Library primary_screen Primary HTS: Fluorescence Polarization Assay start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC₅₀ hit_identification->dose_response secondary_assay Secondary Assay: Whole-cell M. tuberculosis Growth Inhibition with Ethionamide dose_response->secondary_assay sar_studies Structure-Activity Relationship (SAR) Studies secondary_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for screening EthR2 inhibitors.

Protocol 4: High-Throughput Screening of EthR2 Inhibitors - Fluorescence Polarization Assay

This protocol describes a primary screen to identify compounds that inhibit the binding of EthR2 to its DNA operator.

Materials:

  • Purified recombinant EthR2 protein

  • Fluorescently labeled DNA probe corresponding to the EthR2 binding site

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 0.01% Tween-20)

  • N-substituted nortropinone derivatives library in DMSO

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense nL amounts of the N-substituted nortropinone library compounds into the 384-well microplates to achieve a final concentration of 10 µM.

  • Reagent Preparation: Prepare a solution of EthR2 protein and the fluorescently labeled DNA probe in the assay buffer. The concentrations should be optimized to give a stable and robust fluorescence polarization signal.

  • Reaction Incubation: Add the EthR2-DNA probe solution to the compound-plated wells.

  • Incubate the plates at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no EthR2) controls. Compounds showing significant inhibition (e.g., >50%) are identified as primary hits.

Conclusion

The synthetic protocols and screening workflows presented here provide a comprehensive framework for the synthesis and evaluation of N-substituted nortropinone derivatives. The versatility of the nortropinone scaffold, combined with the potential for these compounds to act as boosters for existing antibiotics, makes this an exciting area of research for the development of new therapeutics against infectious diseases.

References

Application Notes and Protocols for the Use of Nortropinone Hydrochloride as a Linker Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropinone hydrochloride (also known as 8-Azabicyclo[3.2.1]octan-3-one hydrochloride) is a versatile bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its rigid nortropane scaffold is a privileged structure found in numerous biologically active compounds, including tropane (B1204802) alkaloids.[4][5] The presence of two reactive sites—a secondary amine and a ketone—makes this compound an attractive candidate for development as a bifunctional linker. Such linkers are critical components in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they connect a targeting moiety to a therapeutic payload.[6][7]

These application notes provide a comprehensive overview of the synthetic strategies and protocols for utilizing this compound as a central linker component. The protocols detailed below are based on established chemical principles and are intended to serve as a guide for the development of novel therapeutics.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its application in synthesis.

PropertyValueReference(s)
CAS Number 25602-68-0[8]
Molecular Formula C₇H₁₂ClNO[8]
Molecular Weight 161.63 g/mol [8]
Appearance White to Off-White Solid[8]
Melting Point >180°C (decomposes)[8]
Solubility Soluble in Methanol, Chloroform, Dichloromethane (B109758). Insoluble in water.[6]

Synthesis of a Heterobifunctional Nortropinone-Based Linker

To function as a linker, this compound must be derivatized to present two orthogonal reactive handles. The following protocol describes a potential synthetic route to a heterobifunctional nortropinone linker bearing a carboxylic acid and a protected amine. This strategy involves N-protection of the secondary amine, followed by modification of the ketone to introduce a second functional group.

Experimental Protocol: Synthesis of a Boc-Protected Nortropinone Linker

Materials:

Procedure:

  • N-Boc Protection of Nortropinone:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and stir for 10 minutes.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-nortropinone.

    • Purify the crude product by flash column chromatography on silica gel.

  • Wittig Reaction to Introduce the Ester Moiety:

    • Dissolve N-Boc-nortropinone (1.0 eq) in toluene.

    • Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq).

    • Reflux the mixture for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the ethyl ester derivative.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the ethyl ester derivative (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final Boc-protected nortropinone linker with a carboxylic acid handle.

Hypothetical Quantitative Data for Linker Synthesis

The following table presents hypothetical data for the synthesis of a bifunctional nortropinone linker, which can be used as a baseline for experimental planning.

StepReactionProductHypothetical Yield (%)Purity (%)
1N-Boc ProtectionN-Boc-nortropinone90>95
2Wittig ReactionEthyl ester of N-Boc-nortropinone75>95
3HydrolysisBoc-protected nortropinone linker95>98

Application of the Nortropinone-Based Linker in PROTAC Synthesis

The synthesized bifunctional nortropinone linker can be used to generate PROTACs. The following is a generalized protocol for the synthesis of a hypothetical PROTAC targeting a kinase of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Experimental Protocol: Synthesis of a Nortropinone-Linked PROTAC

Materials:

  • Boc-protected nortropinone linker (from the previous protocol)

  • Kinase inhibitor with a free amine group (POI ligand)

  • Pomalidomide (B1683931) (CRBN ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system

Procedure:

  • Coupling of POI Ligand to the Linker:

    • Dissolve the Boc-protected nortropinone linker (1.0 eq), the amine-containing kinase inhibitor (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 1 hour.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected intermediate (1.0 eq), pomalidomide (as its carboxylic acid derivative) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Hypothetical Biological Activity of a Nortropinone-Linked PROTAC

The following table provides hypothetical biological data for a nortropinone-linked PROTAC, illustrating the type of data that would be generated during its evaluation.

CompoundTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Nortropinone-PROTAC-1Kinase XPomalidomide5090Cancer Cell Line A
Nortropinone-PROTAC-2Kinase YPomalidomide12085Cancer Cell Line B

Diagrams and Visualizations

Synthesis Workflow for a Nortropinone-Based PROTAC

The following diagram illustrates the overall workflow for the synthesis and purification of a PROTAC utilizing the nortropinone-based linker.

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Characterization Nortropinone HCl Nortropinone HCl N-Boc-Nortropinone N-Boc-Nortropinone Nortropinone HCl->N-Boc-Nortropinone Boc₂O, TEA Ester intermediate Ester intermediate N-Boc-Nortropinone->Ester intermediate Wittig Reaction Boc-Nortropinone-COOH Boc-Nortropinone-COOH Ester intermediate->Boc-Nortropinone-COOH Hydrolysis Boc-Linker-POI Boc-Linker-POI Boc-Nortropinone-COOH->Boc-Linker-POI HATU, DIPEA + POI-NH₂ H₂N-Linker-POI H₂N-Linker-POI Boc-Linker-POI->H₂N-Linker-POI TFA Crude PROTAC Crude PROTAC H₂N-Linker-POI->Crude PROTAC HATU, DIPEA + CRBN-COOH Purified PROTAC Purified PROTAC Crude PROTAC->Purified PROTAC Preparative HPLC Characterization Characterization Purified PROTAC->Characterization HRMS, NMR

Workflow for Nortropinone-PROTAC Synthesis.
Hypothetical Signaling Pathway Targeted by a Nortropinone-Linked PROTAC

This diagram depicts a generic kinase signaling pathway that could be targeted by a hypothetical PROTAC designed with a nortropinone linker to induce the degradation of a key kinase.

cluster_protac PROTAC Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X (POI) Receptor->Kinase_X activates Downstream Downstream Signaling (e.g., MAPK pathway) Kinase_X->Downstream phosphorylates Proteasome Proteasome Kinase_X->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription activates PROTAC Nortropinone-PROTAC PROTAC->Kinase_X binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits

PROTAC-mediated degradation of Kinase X.

Conclusion

This compound offers a rigid and versatile scaffold for the development of novel linkers in drug discovery. The synthetic protocols outlined in these application notes provide a foundation for the creation of bifunctional nortropinone-based linkers and their incorporation into complex therapeutic modalities such as PROTACs. Further optimization of linker length and composition, along with comprehensive biological evaluation, will be crucial in harnessing the full potential of this unique chemical scaffold.

References

Application Notes and Protocols for the Synthesis of N-Alkylated Nortropine from N-Cbz-Nortropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-alkylated nortropine (B26686) derivatives, starting from the readily available N-Cbz-nortropine. The N-alkylation of the nortropine scaffold is a critical process in the development of a wide range of biologically active compounds. Two primary synthetic strategies are presented: direct N-alkylation of N-Cbz-nortropine followed by deprotection, and deprotection of N-Cbz-nortropine followed by N-alkylation. The latter can be achieved through classical alkylation with alkyl halides or via reductive amination.

Logical Workflow of Synthetic Strategies

G cluster_0 Starting Material cluster_1 Strategy 1: Alkylation First cluster_2 Strategy 2: Deprotection First cluster_3 Final Product A N-Cbz-nortropine B N-Alkylation of N-Cbz-nortropine A->B D Cbz Deprotection A->D C Cbz Deprotection B->C N-Alkyl-N-Cbz-nortropine G N-Alkylated Nortropine C->G E N-Alkylation with Alkyl Halide D->E Nortropine F Reductive Amination D->F Nortropine E->G F->G

Caption: Synthetic strategies for N-alkylated nortropine.

Strategy 1: N-Alkylation of N-Cbz-Nortropine Followed by Deprotection

This strategy involves the direct alkylation of the protected N-Cbz-nortropine, followed by the removal of the Cbz protecting group. This approach is advantageous when the desired alkyl group is sensitive to the conditions required for Cbz deprotection.

Experimental Protocol: N-Alkylation of N-Cbz-Nortropine
  • Reaction Setup: To a solution of N-Cbz-nortropine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Experimental Protocol: Cbz Deprotection

The Cbz group can be removed under various conditions. Catalytic hydrogenation is a common method.

  • Reaction Setup: Dissolve the N-alkylated N-Cbz-nortropine (1.0 eq) in methanol (B129727) (MeOH) and add palladium on carbon (10% Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the N-alkylated nortropine.

Data Summary for Strategy 1
Alkylating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
Benzyl bromideNaHDMF12-160 to RTHigh
Methyl iodideNaHDMF12RT~85
Ethyl bromideK₂CO₃ACN2480~70

Note: Yields are approximate and can vary based on reaction scale and purification.

Strategy 2: Cbz Deprotection Followed by N-Alkylation

This approach involves the initial removal of the Cbz group to generate the free secondary amine, nortropine, which is then subsequently N-alkylated. This strategy is often preferred due to the generally higher reactivity of the unprotected secondary amine.

Workflow for Strategy 2

G A N-Cbz-nortropine B Cbz Deprotection (e.g., H₂, Pd/C) A->B C Nortropine B->C D N-Alkylation with Alkyl Halide (R-X) C->D E Reductive Amination with Aldehyde/Ketone C->E F N-Alkylated Nortropine D->F E->F

Caption: Deprotection followed by N-alkylation workflow.

Experimental Protocol: N-Alkylation with Alkyl Halide.[1]
  • Reaction Setup: Dissolve the crude nortropine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide.[1]

  • Base Addition: Add potassium carbonate (K₂CO₃, 2-3 eq) as a base.[1]

  • Alkylation: Add the alkyl halide (e.g., benzhydryl bromide, 1.1 eq).[1]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).[1]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.[1]

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography.[1]

Experimental Protocol: Reductive Amination

Reductive amination offers a versatile method for introducing a wide range of alkyl groups.

  • Reaction Setup: To a solution of nortropine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add sodium triacetoxyborohydride (B8407120) (STAB, 1.3-1.6 eq) in one portion. For less reactive ketones, acetic acid (1-2 eq) can be added.

  • Reaction Progression: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary for Strategy 2 (Reductive Amination)
Carbonyl CompoundReducing AgentSolventTime (h)Temperature (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12RT~90
AcetoneNaBH₃CNMeOH24RT~85
CyclohexanoneNaBH(OAc)₃THF16RT~88
4-FluorobenzaldehydeNaBH(OAc)₃DCE12RT~92

Note: Yields are approximate and can vary based on reaction scale and purification.

References

Application Notes and Protocols for the Preparation of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the development of various therapeutic agents. The methodologies described are based on established synthetic routes, ensuring reproducibility and high yield.

Synthetic Strategy Overview

The most common and efficient synthesis of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves a two-step process commencing from nortropinone hydrochloride. The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the ketone functionality to the corresponding alcohol.

Logical Workflow of the Synthesis

Start This compound Step1 Step 1: Boc Protection Start->Step1 Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Triethylamine) Intermediate tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone) Step1->Intermediate Step2 Step 2: Ketone Reduction Intermediate->Step2 Reducing Agent (e.g., NaBH₄), Solvent (e.g., Ethanol) FinalProduct tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Step2->FinalProduct

Caption: Overall synthetic workflow from this compound to the final product.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)

This protocol details the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials and Reagents:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a suitable base such as triethylamine (2.0-2.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the reaction.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the stirred mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic phases and wash sequentially with water and brine.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield pure N-Boc-nortropinone.[1]

Protocol 2: Synthesis of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

This protocol describes the reduction of the ketone in N-Boc-nortropinone to the desired hydroxyl group.

Materials and Reagents:

Procedure:

  • Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask at room temperature.[2]

  • Slowly add sodium borohydride (2.1 equivalents) to the solution in portions.[2]

  • Stir the reaction mixture continuously for 1 hour at room temperature.[2]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.[2]

  • Extract the mixture with ethyl acetate (3 times).[2]

  • Combine the organic phases and wash sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a mixture of endo and exo stereoisomers.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
PropertyN-Boc-nortropinonetert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular Formula C₁₂H₁₉NO₃C₁₂H₂₁NO₃
Molecular Weight 225.28 g/mol [1]227.30 g/mol [3]
CAS Number 185099-67-6[1]478837-18-2[2]
Appearance Off-white to light brown crystalline solid[1]Not specified, likely a solid or oil
Melting Point 70-74 °C[1]Not specified
Boiling Point 325.8 °C at 760 mmHg[1]Not specified
Purity (Typical) ≥98.0% (HPLC)[1]Not specified
Table 2: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsSolventTypical YieldReference
1 Boc Protection(Boc)₂O, Et₃NDCM or THFHigh[1]
2 Ketone ReductionNaBH₄Ethanol92%[2]

Visualized Experimental Workflow

Diagram 1: Boc Protection of Nortropinone

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve Nortropinone HCl in anhydrous solvent B 2. Add Triethylamine (base) A->B C 3. Add (Boc)₂O solution dropwise B->C D 4. Stir at room temperature for 12-24h C->D E 5. Monitor by TLC D->E F 6. Quench with water, perform extraction E->F G 7. Wash organic layer with water and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I Product N-Boc-nortropinone I->Product

Caption: Step-by-step workflow for the Boc protection of nortropinone.

Diagram 2: Reduction of N-Boc-nortropinone

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A 1. Dissolve N-Boc-nortropinone in Ethanol B 2. Add NaBH₄ in portions at room temperature A->B C 3. Stir at room temperature for 1h B->C D 4. Monitor by TLC C->D E 5. Quench with saturated NH₄Cl solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash organic layer with water and brine F->G H 8. Dry, filter, and concentrate G->H Product Final Product H->Product

References

Application Notes and Protocols for the Synthesis of Nordihydrodarlingine using Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of nordihydrodarlingine, a tropane (B1204802) alkaloid analogue, utilizing nortropinone hydrochloride as a key starting material. This methodology offers a streamlined approach for the generation of tropane alkaloid libraries for drug discovery and development.

Introduction

Nordihydrodarlingine and its analogues are of significant interest in medicinal chemistry due to their potential biological activities. The solid-phase synthesis approach detailed herein allows for the efficient construction of the nordihydrodarlingine scaffold. The strategy involves the immobilization of nortropinone onto a solid support, followed by a series of chemical transformations including deprotonation, acylation, intramolecular cyclization, and final cleavage from the resin. This compound serves as a stable and readily available precursor for this synthetic route.[1]

Overview of the Synthetic Pathway

The solid-phase synthesis of nordihydrodarlingine from this compound involves a multi-step process, which is depicted in the workflow diagram below. The key stages include the preparation of the resin-bound nortropinone, acylation with a suitable acyl cyanide, a base-mediated intramolecular cyclization, and finally, cleavage of the target molecule from the solid support.

Synthesis_Workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Nortropinone_HCl Nortropinone Hydrochloride Anchoring Anchoring Nortropinone_HCl->Anchoring Wang_Resin p-Nitrophenylcarbonate Wang Resin Wang_Resin->Anchoring Resin_Nortropinone Resin-Bound Nortropinone Anchoring->Resin_Nortropinone Deprotonation Deprotonation (LDA, -78 °C) Resin_Nortropinone->Deprotonation Resin_Acylated Resin-Bound Acylated Intermediate Deprotonation->Resin_Acylated Acylation Acylation with Tigloyl Cyanide Acylation->Resin_Acylated Cyclization Intramolecular Cyclization (DBU) Resin_Cyclized Resin-Bound Nordihydrodarlingine Cyclization->Resin_Cyclized Resin_Acylated->Cyclization Cleavage Cleavage from Resin (TFA) Resin_Cyclized->Cleavage Purification Purification Cleavage->Purification Nordihydrodarlingine Nordihydrodarlingine Purification->Nordihydrodarlingine

Figure 1. Workflow for the solid-phase synthesis of nordihydrodarlingine.

Quantitative Data Summary

The efficiency of the initial anchoring step of nortropinone onto various solid supports is crucial for the overall success of the synthesis. The following table summarizes the loading capacities of nortropinone on different polymeric supports.

Polymeric SupportLinker TypeLoading (mmol/g)Loading Efficiency (%)
Merrifield ResinBenzyl0.3237
Trityl Chloride ResinTrityl0.5361
p-Nitrophenylcarbonate Wang ResinCarbamate0.87100
para-C3-T2 Triazene PolymerTriazene0.5261

Table 1. Loading of nortropinone on various polymeric supports. The p-Nitrophenylcarbonate Wang resin demonstrates the highest loading efficiency, making it a preferred choice for this synthesis.

Experimental Protocols

Protocol 1: Synthesis of Tigloyl Cyanide

Tigloyl cyanide is a key reagent for the acylation step. It can be prepared from tigloyl chloride.

1.1. Preparation of Tigloyl Chloride: Tiglic acid can be converted to tigloyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Materials: Tiglic acid, Thionyl chloride (SOCl₂), dry dichloromethane (B109758) (DCM), magnetic stirrer, round-bottom flask, reflux condenser.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tiglic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude tigloyl chloride can be purified by fractional distillation.[2][3]

1.2. Conversion of Tigloyl Chloride to Tigloyl Cyanide: Acyl chlorides can be converted to acyl cyanides by reaction with a cyanide source, often in the presence of a catalyst.

  • Materials: Tigloyl chloride, Copper(I) cyanide (CuCN) or Trimethylsilyl cyanide (TMSCN), dry aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane), magnetic stirrer, round-bottom flask.

  • Procedure (using CuCN):

    • In a round-bottom flask under an inert atmosphere, suspend Copper(I) cyanide in a dry aprotic solvent.

    • Slowly add a solution of tigloyl chloride in the same solvent to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.

    • The crude tigloyl cyanide can be purified by distillation or chromatography.

Protocol 2: Solid-Phase Synthesis of Nordihydrodarlingine

2.1. Anchoring of Nortropinone to p-Nitrophenylcarbonate Wang Resin:

  • Materials: this compound, p-Nitrophenylcarbonate Wang resin (e.g., 1.0 mmol/g loading), Dichloromethane (DCM), Triethylamine (TEA), reaction vessel, shaker.

  • Procedure:

    • Neutralize this compound by dissolving it in DCM and adding a slight excess of triethylamine. Stir for 15-20 minutes.

    • Swell the p-Nitrophenylcarbonate Wang resin in DCM for 30 minutes in a reaction vessel.

    • Add the solution of free-base nortropinone (approximately 5 equivalents relative to the resin loading) to the swollen resin.

    • Agitate the mixture at room temperature for 48 hours.

    • Wash the resin sequentially with methanol (B129727) (2 x 15 mL), DCM (2 x 15 mL), dimethylformamide (DMF) (2 x 15 mL), methanol (2 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).

    • Dry the resin under high vacuum to a constant weight. The loading can be determined by cleaving a small amount of resin and quantifying the released nortropinone.

2.2. Deprotonation and Acylation of Resin-Bound Nortropinone:

  • Materials: Resin-bound nortropinone, dry Tetrahydrofuran (THF), Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene), Tigloyl cyanide, reaction vessel, low-temperature cooling bath (-78 °C).

  • Procedure:

    • Place the dry resin-bound nortropinone (e.g., 0.30 g, ~0.26 mmol) in a reaction vessel and wash with dry THF (3 x 4 mL).

    • Cool the resin to -78 °C for 20 minutes.

    • Prepare a cold (-78 °C) solution of LDA (10 equivalents) in dry THF.

    • Add the cold LDA solution to the resin and agitate at -78 °C for 1 hour to effect deprotonation.

    • Add a solution of tigloyl cyanide (5-10 equivalents) in dry THF to the deprotonated resin at -78 °C.

    • Continue to agitate the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Wash the resin with THF, methanol, and DCM.

2.3. Intramolecular Cyclization:

  • Materials: Acylated resin, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry solvent (e.g., THF or DCM), reaction vessel.

  • Procedure:

    • Swell the acylated resin in a dry solvent.

    • Add a solution of DBU (e.g., 5-10 equivalents) in the same solvent.

    • Agitate the mixture at room temperature for 12-24 hours to promote the intramolecular cyclization.

    • Wash the resin thoroughly with DCM, methanol, and THF to remove excess reagents.

2.4. Cleavage of Nordihydrodarlingine from the Resin:

  • Materials: Resin-bound nordihydrodarlingine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS) (as a scavenger), cold diethyl ether, centrifuge tubes.

  • Procedure:

    • Swell the resin in DCM.

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

    • Treat the resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with additional TFA and DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude nordihydrodarlingine by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.[1][4][5][6]

2.5. Purification:

  • The crude nordihydrodarlingine can be purified using standard techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel.

Characterization of Nordihydrodarlingine

The identity and purity of the synthesized nordihydrodarlingine should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane skeleton and the tigloyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and confirm its identity.

Logical Relationships in Synthesis

The success of each step in the synthesis is predicated on the successful completion of the preceding step. The following diagram illustrates the critical dependencies in the synthetic pathway.

Logical_Dependencies Start Start: Nortropinone HCl Anchoring Successful Anchoring to Resin Start->Anchoring High Loading Deprotonation Complete Deprotonation Anchoring->Deprotonation Accessible Sites Acylation Efficient Acylation Deprotonation->Acylation Reactive Enolate Cyclization Effective Intramolecular Cyclization Acylation->Cyclization Correct Precursor Cleavage Clean Cleavage from Resin Cyclization->Cleavage Stable Product End Pure Nordihydrodarlingine Cleavage->End High Purity

Figure 2. Critical dependencies in the synthesis of nordihydrodarlingine.

Conclusion

The solid-phase synthesis of nordihydrodarlingine using this compound provides a robust and efficient method for accessing this class of tropane alkaloids. The protocols detailed in these application notes offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of novel alkaloid analogues. Careful execution of each step and diligent monitoring of reaction progress are key to achieving high yields and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Nortropinone Hydrochloride synthesis. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to tropinone (B130398), the precursor of nortropinone?

A1: The two main synthetic routes to tropinone are the Willstätter synthesis and the Robinson synthesis. The Robinson "double Mannich" reaction is highly preferred due to its significantly higher yield and simpler one-pot procedure.[1][2]

Q2: How can the yield of the Robinson tropinone synthesis be improved?

A2: The initial yield of the Robinson synthesis was 17%, but it has been improved to over 90%.[2][3] The key to improving the yield is to replace acetone (B3395972) with acetonedicarboxylic acid or its calcium salt. This is because acetonedicarboxylic acid has more acidic methylene (B1212753) protons, which facilitates the Mannich reaction.[4] Conducting the reaction at a physiological pH is also crucial for higher yields.[1]

Q3: What methods are available for the N-demethylation of tropinone to nortropinone?

A3: Several methods exist for the N-demethylation of tropinone. These include the von Braun reaction using cyanogen (B1215507) bromide (BrCN) or its modern variations with chloroformates, photochemical methods, electrochemical approaches, and methods employing transition metals or Fe(II)-based reagents like ferrous sulfate (B86663) (FeSO₄).[5][6][7][8]

Q4: What are the common byproducts in the synthesis of nortropinone?

A4: During the N-demethylation of tropinone, a common byproduct is the starting material, the parent tertiary N-methylamine (tropinone).[6] In some oxidative N-demethylation reactions, N-formyl-nortropinone and other hydroxylated tropane (B1204802) species can also be formed as minor byproducts.[4]

Q5: How can the final product, this compound, be purified to improve yield and quality?

A5: Purification of this compound is typically achieved through crystallization. Optimizing the crystallization process by carefully selecting the solvent, controlling the cooling rate, and managing supersaturation is critical for obtaining a high yield of pure product.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Tropinone Synthesis Incomplete reaction; Suboptimal pH; Low reactivity of acetone.Ensure the reaction goes to completion by monitoring with TLC. Buffer the reaction to a physiological pH.[1] Replace acetone with acetonedicarboxylic acid or its calcium salt to increase the acidity of the methylene protons.[4]
Low Yield in N-demethylation of Tropinone Inefficient demethylation reagent; Reagent toxicity affecting the reaction; Formation of stable intermediates.Consider using modern variations of the von Braun reaction with chloroformates, which are often more efficient and less toxic than cyanogen bromide.[8] For Fe(II)-mediated reactions, ensure the complete conversion of the intermediate N-oxide.[3]
Presence of Impurities in the Final Product Incomplete reaction; Side reactions; Inefficient purification.Monitor the reaction progress to ensure full conversion of starting materials. Choose a demethylation method known for higher selectivity to minimize side reactions. Optimize the crystallization process for this compound by screening different solvents and controlling the cooling profile to exclude impurities.[9][10]
Poor Crystal Quality of this compound Rapid crystallization; Inappropriate solvent system; Presence of impurities.Employ a slower cooling rate during crystallization to allow for the formation of larger, more ordered crystals. Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Ensure the nortropinone base is of high purity before converting it to the hydrochloride salt.

Data Summary

Table 1: Comparison of Tropinone Synthesis Methods

Synthesis Method Starting Materials Initial Yield Improved Yield Key Advantages
Willstätter Synthesis Cycloheptanone0.75%-First successful synthesis.
Robinson Synthesis Succinaldehyde (B1195056), Methylamine (B109427), Acetone17%[2]>90%[2]One-pot reaction, biomimetic, simpler reactants.[1]

Experimental Protocols

High-Yield Synthesis of Tropinone (Modified Robinson Synthesis)

This protocol is based on the improved Robinson synthesis, which utilizes acetonedicarboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve acetonedicarboxylic acid in a suitable buffer solution to maintain a physiological pH.

  • Reagent Addition: To the stirred solution, add succinaldehyde and methylamine sequentially.

  • Reaction Conditions: Allow the reaction to proceed at room temperature. The reaction is a one-pot synthesis involving a tandem "double Mannich" reaction.[1]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), acidify the reaction mixture to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.[11] Extract the tropinone with an appropriate organic solvent.

  • Purification: Purify the extracted tropinone by distillation or chromatography to obtain the pure product.

N-demethylation of Tropinone to Nortropinone (Example using a Modified Polonovski Reaction)

This protocol is a general representation of an N-demethylation process.

  • N-Oxide Formation: Dissolve tropinone in a suitable solvent (e.g., methanol) and treat it with hydrogen peroxide to form tropinone N-oxide.[3]

  • Activation and Demethylation: In a separate flask, prepare a solution of a reducing agent, such as ferrous sulfate (FeSO₄), in a suitable solvent.[6] Add the tropinone N-oxide solution to the FeSO₄ solution. The Fe(II) will mediate the Polonovski reaction, leading to the N-demethylation and formation of nortropinone.[3]

  • Work-up and Isolation: Quench the reaction and extract the nortropinone into an organic solvent. Wash the organic layer to remove any remaining reagents.

  • Purification: Purify the crude nortropinone by column chromatography to obtain the pure secondary amine.

Synthesis of this compound
  • Salt Formation: Dissolve the purified nortropinone in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in ether) to the nortropinone solution with stirring.

  • Crystallization: The this compound will precipitate out of the solution. To improve crystal size and purity, control the rate of addition of HCl and the temperature. A slow cooling process is recommended.[9]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold, anhydrous solvent, and dry them under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_tropinone Tropinone Synthesis cluster_nortropinone N-Demethylation cluster_hydrochloride Hydrochloride Salt Formation A Succinaldehyde + Methylamine + Acetonedicarboxylic Acid B One-Pot Reaction (Robinson Synthesis) A->B Physiological pH C Tropinone B->C Acidification & Decarboxylation D Tropinone E N-Oxidation D->E F Tropinone N-Oxide E->F G Reduction (e.g., FeSO4) F->G H Nortropinone G->H I Nortropinone J Dissolve in Anhydrous Solvent I->J K Add HCl Solution J->K L Crystallization K->L M Nortropinone HCl L->M troubleshooting_logic Start Low Final Yield of Nortropinone HCl TropinoneYield Check Tropinone Yield Start->TropinoneYield DemethylationYield Check N-Demethylation Yield TropinoneYield->DemethylationYield Yield OK ImproveTropinone Optimize Robinson Synthesis: - Use Acetonedicarboxylic Acid - Control pH TropinoneYield->ImproveTropinone Yield Low CrystallizationYield Check Crystallization Yield DemethylationYield->CrystallizationYield Yield OK ImproveDemethylation Optimize N-Demethylation: - Screen Reagents - Monitor Reaction DemethylationYield->ImproveDemethylation Yield Low ImproveCrystallization Optimize Crystallization: - Screen Solvents - Control Cooling Rate CrystallizationYield->ImproveCrystallization Yield Low FinalProduct High Yield of Nortropinone HCl CrystallizationYield->FinalProduct Yield OK ImproveTropinone->DemethylationYield ImproveDemethylation->CrystallizationYield ImproveCrystallization->FinalProduct

References

Technical Support Center: Purification of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of nortropinone hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound? A1: Acetonitrile (B52724) is a documented solvent for the recrystallization of this compound (also referred to as desmethyltropinone hydrochloride).[1] For amine hydrochloride salts in general, alcohols such as isopropanol (B130326) are often effective.[2][3] Ethanol may also be used, but some hydrochloride salts exhibit higher solubility in it, which could lead to lower recovery yields.[3]

Q2: What is the expected yield and purity after recrystallization? A2: A reported synthesis shows that recrystallization of crude this compound from acetonitrile can yield a purified white crystalline solid with a 43% recovery.[1] Commercially available this compound typically has a purity of >98.0%.[4] The final yield and purity are highly dependent on the initial purity of the crude material and the precise execution of the recrystallization protocol.

Q3: What are the key physical and chemical properties of this compound? A3: The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO·HCl[5]
Molecular Weight 161.63 g/mol [5]
Appearance White to light yellow/orange powder or crystals[4]
Melting Point ~204 °C (with decomposition)[4]
Solubility in DMSO 45 mg/mL (278.41 mM)[6]

Experimental Protocols

Single-Solvent Recrystallization of this compound from Acetonitrile

This protocol is based on a documented procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Acetonitrile (Reagent Grade)

  • Erlenmeyer flask(s)

  • Heating source (e.g., hot plate)

  • Buchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

  • Activated charcoal (optional, for colored impurities)

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile and, while stirring, gently heat the mixture to the solvent's boiling point. Continue to add small portions of hot acetonitrile until the solid is completely dissolved.[7] Note: Using the minimum amount of hot solvent is critical to maximize the final yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat. Allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7] Be aware that charcoal can adsorb the product, potentially reducing the yield.

  • Hot Filtration (If charcoal was used): If activated charcoal was added, it must be removed by hot gravity filtration. Pre-heat a clean flask and a funnel to prevent premature crystallization of the product during this step.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger and purer crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the precipitation of the crystals.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Troubleshooting Guide

Problem: No or very few crystals form upon cooling.

  • Potential Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[2]

  • Suggested Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.[2]

  • Potential Cause: The solution has become supersaturated.

  • Suggested Solution: Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass stirring rod to create nucleation sites.[2] Alternatively, add a "seed" crystal of pure this compound if available.[9]

Problem: The compound separates as an oil instead of crystals ("oiling out").

  • Potential Cause: The compound's melting point may be lower than the solvent's boiling point, or there is a high concentration of impurities depressing the melting point.

  • Suggested Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. A slower cooling rate can favor proper crystal lattice formation.[2]

Problem: The purified crystals are still colored.

  • Potential Cause: The presence of colored impurities that were not effectively removed.

  • Suggested Solution: Perform the recrystallization again. After dissolving the compound in the hot solvent, add a minimal amount of activated charcoal to the solution.[7] Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[7]

Problem: The final yield is very low.

  • Potential Cause: An excessive amount of solvent was used during dissolution, leaving a significant portion of the product in the mother liquor.

  • Suggested Solution: The mother liquor (the filtrate after crystal collection) can be concentrated by boiling off some solvent and then cooled again to obtain a second crop of crystals.

  • Potential Cause: Premature crystallization occurred during a hot filtration step.

  • Suggested Solution: Ensure that the funnel and receiving flask are sufficiently pre-heated before performing the hot filtration to keep the product dissolved.

  • Potential Cause: The crystals were washed with solvent that was not ice-cold, causing some of the purified product to redissolve.

  • Suggested Solution: Always use a minimal volume of ice-cold solvent for the washing step to minimize product loss.[8]

Recrystallization Troubleshooting Workflow

G start Recrystallization Issue Encountered prob1 Low / No Crystal Formation start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Final Product is Impure (e.g., Colored) start->prob3 prob4 Low Product Yield start->prob4 cause1a Cause: Too much solvent used prob1->cause1a cause1b Cause: Supersaturated solution prob1->cause1b cause2a Cause: Cooling too rapid or impurities present prob2->cause2a cause3a Cause: Impurities trapped during rapid crystallization prob3->cause3a cause3b Cause: Ineffective removal of colored impurities prob3->cause3b cause4a Cause: Excess solvent used prob4->cause4a cause4b Cause: Premature crystallization during hot filtration prob4->cause4b sol1a Solution: Reheat and evaporate excess solvent cause1a->sol1a sol1b Solution: Scratch flask or add a seed crystal cause1b->sol1b sol2a Solution: Reheat, add slightly more solvent, cool slowly cause2a->sol2a sol3a Solution: Re-crystallize and ensure slow cooling cause3a->sol3a sol3b Solution: Use activated charcoal and perform hot filtration cause3b->sol3b sol4a Solution: Concentrate mother liquor for a second crop cause4a->sol4a sol4b Solution: Pre-heat filtration apparatus thoroughly cause4b->sol4b

References

Technical Support Center: N-Alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of secondary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Formation

Q: My N-alkylation reaction is showing very low or no conversion to the desired tertiary amine. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation in the N-alkylation of a secondary amine can stem from several factors, primarily related to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Steric Hindrance: This is a common issue, especially with bulky secondary amines or alkylating agents. The steric bulk around the nitrogen atom can impede the approach of the electrophile.

    • Troubleshooting:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

      • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to enable more molecules to react.

      • Use a More Reactive Alkylating Agent: Switch to a more potent electrophile. For instance, alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. Alkyl triflates are also highly reactive alternatives.

      • Employ a Different Method: Consider alternative synthetic routes such as reductive amination, which can be more effective for sterically hindered substrates.

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.

    • Troubleshooting:

      • As mentioned above, use alkylating agents with better leaving groups (I > Br > Cl > OTs > OMs).

  • Inappropriate Solvent or Base: The choice of solvent and base is critical for facilitating the reaction.

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can dissolve the amine and the alkylating agent and also stabilize the transition state.

      • Base: The base should be strong enough to deprotonate the secondary amine, but not so strong that it causes side reactions. Common choices include potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), or diisopropylethylamine (DIPEA). For less reactive amines, stronger bases like sodium hydride (NaH) might be necessary.

Issue 2: Formation of Quaternary Ammonium (B1175870) Salt (Over-alkylation)

Q: My reaction is producing a significant amount of the quaternary ammonium salt as a byproduct. How can I minimize this over-alkylation?

A: The desired tertiary amine product is also a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt. This is a prevalent side reaction.

  • Control Stoichiometry:

    • Troubleshooting: Use a slight excess of the secondary amine relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the tertiary amine product. A common starting point is 1.1 to 1.5 equivalents of the amine.

  • Slow Addition of Alkylating Agent:

    • Troubleshooting: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant secondary amine.

  • Lower Reaction Temperature:

    • Troubleshooting: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation step more than the first.

  • Choice of Reagents:

    • Troubleshooting: For some substrates, using a less reactive alkylating agent can provide better control and reduce over-alkylation.

Issue 3: Competing Elimination Reactions

Q: I am observing the formation of an alkene byproduct, suggesting an elimination reaction is competing with my desired N-alkylation. What can I do to favor substitution?

A: Elimination (E2) reactions can compete with the desired substitution (SN2) pathway, especially when using sterically hindered secondary amines or bases, and with secondary or tertiary alkyl halides.

  • Nature of the Alkylating Agent:

    • Troubleshooting: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions. Avoid tertiary alkyl halides as they will almost exclusively undergo elimination. For secondary alkyl halides, the competition between SN2 and E2 is significant.

  • Steric Hindrance:

    • Troubleshooting: A bulky base is more likely to act as a base and abstract a proton, leading to elimination, rather than as a nucleophile. If your secondary amine is also bulky, this can further favor elimination. Consider using a less hindered base if possible.

  • Reaction Temperature:

    • Troubleshooting: Higher temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature can often increase the proportion of the desired N-alkylation product.

Quantitative Data Summary

The following table summarizes typical yields for the N-alkylation of secondary amines under different conditions, highlighting the impact of the choice of reagents.

Secondary AmineAlkylating AgentBaseSolventTemperature (°C)Yield of Tertiary Amine (%)Reference
Dibenzylamine (B1670424)Benzyl (B1604629) BromideK2CO3Acetonitrile8095
MorpholineEthyl BromideK2CO3DMF2590
Piperidine1-BromobutaneNaHTHF6085
DiisopropylamineMethyl IodideEt3NCH2Cl22570 (Steric Hindrance)

Key Experimental Protocol: N-alkylation of Dibenzylamine

This protocol describes a general procedure for the N-alkylation of a secondary amine using an alkyl halide.

Materials:

  • Dibenzylamine

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 eq).

  • Dissolve the amine in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tertiary amine.

Diagrams

N_Alkylation_Challenges Start N-Alkylation of Secondary Amine LowYield Low / No Yield Start->LowYield Overalkylation Over-alkylation (Quaternary Salt) Start->Overalkylation Elimination Elimination (Alkene Formation) Start->Elimination StericHindrance Steric Hindrance? LowYield->StericHindrance Check Reactivity Poor Reagent Reactivity? LowYield->Reactivity Check Conditions Suboptimal Conditions? LowYield->Conditions Check Stoichiometry Incorrect Stoichiometry? Overalkylation->Stoichiometry Check HighTemp High Temperature? Overalkylation->HighTemp Check Substrate Hindered Substrate or Base? Elimination->Substrate Check Elimination->HighTemp Check

Caption: Troubleshooting workflow for N-alkylation challenges.

Reaction_Factors Title Factors Influencing N-Alkylation Outcome Outcome Desired Tertiary Amine Amine Secondary Amine (Nucleophilicity, Sterics) Amine->Outcome AlkylatingAgent Alkylating Agent (Leaving Group, Sterics) AlkylatingAgent->Outcome Base Base (Strength, Sterics) Base->Outcome Solvent Solvent (Polarity) Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Key factors affecting N-alkylation success.

Technical Support Center: Optimization of Nortropinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Nortropinone and its derivatives. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and data presented in a clear, accessible format to assist in overcoming common challenges in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Tropinone (B130398) and Nortropinone? A1: Nortropinone is the N-demethylated analog of tropinone. The core structure, an 8-azabicyclo[3.2.1]octan-3-one skeleton, is the same, but nortropinone has a secondary amine (-NH) while tropinone has a tertiary amine (-N-CH₃). This secondary amine in nortropinone is a key functional group for introducing various substituents.[1][2]

Q2: What is the most common synthetic route to the tropane (B1204802) core? A2: The most famous and historically significant method is the Robinson-Schöpf synthesis. It is a one-pot, biomimetic reaction that constructs the bicyclic tropinone framework from simple precursors: succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid (or an equivalent).[3][4][5] This method is valued for its efficiency and convergence.[6]

Q3: Why is N-Boc-nortropinone a crucial intermediate? A3: The secondary amine of nortropinone is both nucleophilic and basic, which can lead to undesirable side reactions in subsequent synthetic steps. By introducing the tert-butoxycarbonyl (Boc) protecting group to form N-Boc-nortropinone, the amine's reactivity is temporarily masked. This allows for selective chemical modifications at other positions of the molecule. The Boc group can be easily removed later under acidic conditions.[1][2]

Q4: What are the main challenges in optimizing the Robinson-Schöpf synthesis? A4: The primary challenges include achieving high yields and minimizing side-product formation. The original synthesis reported by Robinson had low yields, which were later improved by replacing acetone (B3395972) with the more acidic acetonedicarboxylic acid.[3][7] Reaction pH is a critical parameter, with yields being significantly better when the reaction is buffered and conducted near a "physiological pH".[3][5]

Q5: What analytical techniques are best for monitoring reaction progress and purity? A5: Thin Layer Chromatography (TLC) is an effective and rapid technique for monitoring the consumption of starting materials and the formation of the product during the reaction.[1] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nortropinone and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure or Wet Reagents/Solvents: Moisture can interfere with many organic reactions, especially those involving sensitive intermediates.[8][9] 2. Incorrect pH: The Robinson-Schöpf synthesis is highly pH-dependent.[3] 3. Suboptimal Reagents: Using acetone instead of a more acidic equivalent like acetonedicarboxylic acid can result in lower yields.[3][7] 4. Incomplete Reaction: Insufficient reaction time or inadequate temperature.[9]1. Ensure all solvents are anhydrous and reagents are of high purity. Dry glassware thoroughly before use. 2. Buffer the reaction mixture. For the Robinson-Schöpf synthesis, conducting the reaction at a pH of ~7 has been shown to improve yields significantly.[3] 3. Use acetonedicarboxylic acid or its calcium salt in place of acetone to increase the acidity of the enolate equivalent, thereby improving reaction rates and yield.[3][5] 4. Monitor the reaction's progress using TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Formation of Multiple Side Products 1. Incorrect Reagent Stoichiometry: An excess of one reactant can lead to alternative reaction pathways. 2. Suboptimal Temperature: Higher temperatures can sometimes promote side reactions or decomposition.[9] 3. Presence of Oxygen: Some reactions may be sensitive to oxidation.1. Carefully control the stoichiometry of the reactants. Add reagents slowly and in a controlled manner. 2. Maintain the recommended reaction temperature. If side products persist, try running the reaction at a lower temperature for a longer duration. 3. If applicable, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. High Polarity of the Product: The amine and ketone functionalities make nortropinone relatively polar, which can cause issues with column chromatography.[9] 2. Incomplete Removal of Base/Acid: Residual base (e.g., triethylamine) or acid from the work-up can complicate purification. 3. Product Oiling Out: The product may not crystallize easily, yielding an oil instead of a solid.1. Use an appropriate solvent system for column chromatography (e.g., a gradient of methanol (B129727) in dichloromethane). Sometimes, adding a small amount of triethylamine (B128534) or ammonia (B1221849) to the eluent can prevent peak tailing. 2. Ensure thorough washing steps during the work-up. Sequentially wash the organic layer with dilute acid, dilute base, and brine to remove contaminants.[1] 3. If the product is an oil, try triturating with a non-polar solvent (like hexanes or diethyl ether) to induce crystallization. Alternatively, purify via column chromatography.
Boc-Protection Reaction Fails 1. Inactive (Boc)₂O: Di-tert-butyl dicarbonate (B1257347) can degrade over time, especially if exposed to moisture. 2. Incomplete Neutralization: If starting from nortropinone hydrochloride, the secondary amine must be liberated by a base to act as a nucleophile.[1] 3. Insufficient Base: Not enough base (e.g., triethylamine) to neutralize the hydrochloride salt and catalyze the reaction.1. Use fresh or properly stored di-tert-butyl dicarbonate. 2. Ensure the complete neutralization of the hydrochloride salt by the dropwise addition of the base before adding (Boc)₂O.[1] 3. Use a slight excess of triethylamine (typically 1.1 to 1.5 equivalents relative to the hydrochloride salt) to ensure the reaction proceeds efficiently.

Data Presentation: Optimized Reaction Parameters

Table 1: Robinson-Schöpf Synthesis of Tropinone
ParameterConditionPurpose / CommentYield Impact
Aldehyde Source SuccinaldehydeProvides the four-carbon backbone for the pyrrolidine (B122466) ring.-
Amine Source MethylamineSource of the nitrogen bridge.-
Acetone Equivalent Acetonedicarboxylic AcidActs as the acetone enolate equivalent. Its higher acidity compared to acetone accelerates the Mannich reactions.[3][7]High
Solvent WaterThe reaction is typically performed in an aqueous buffer.High
pH ~7.0Maintaining a "physiological pH" is crucial for optimal yield. Buffers are often used.[3]High
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperatures.Moderate
Yield >70-85%Significant improvement over the original synthesis using acetone.[3]-
Table 2: N-Boc Protection of this compound
ParameterConditionPurpose / CommentYield Impact
Substrate This compoundThe starting material to be protected.-
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Reacts with the secondary amine to form the carbamate.High
Base Triethylamine (TEA)Neutralizes the HCl salt to free the amine for reaction.[1]High
Solvent Dichloromethane (B109758) (DCM)A common aprotic solvent for this transformation.[1]Moderate
Temperature Room TemperatureThe reaction proceeds smoothly at ambient temperatures.[1]Moderate
Reaction Time ~6 hoursMonitor by TLC until starting material is consumed.[1]Moderate
Yield Typically >90%This is generally a high-yielding reaction.-

Experimental Protocols

Protocol 1: Robinson-Schöpf Synthesis of Tropinone

This protocol is a modern adaptation of the classic synthesis, optimized for higher yields.

  • Reaction Setup: A solution of succinaldehyde is prepared in situ by the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous solution.

  • Buffering: A buffer solution (e.g., citrate (B86180) or phosphate) is added to the reaction mixture to adjust and maintain the pH at approximately 7.

  • Reagent Addition: Methylamine hydrochloride and acetonedicarboxylic acid are added to the buffered solution. The mixture is stirred at room temperature.

  • Reaction Execution: The reaction is allowed to proceed for several hours (typically 4-8 hours) at room temperature. The progress can be monitored by the disappearance of the starting materials via TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is acidified with hydrochloric acid and heated to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid. The solution is then cooled, made strongly alkaline with NaOH, and the tropinone product is extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude tropinone, which can be further purified by distillation or chromatography.

Protocol 2: Synthesis of N-Boc-Nortropinone

This protocol details the protection of nortropinone as its N-Boc derivative.[1]

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA, 1.2 eq) dropwise at room temperature while stirring.

  • Reagent Addition: Once the addition of TEA is complete, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture in portions.

  • Reaction Execution: Stir the resulting mixture at room temperature for approximately 6 hours. Monitor the reaction progress by TLC until the nortropinone spot is no longer visible.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated brine.

  • Purification and Characterization: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield N-Boc-nortropinone. The product is typically an off-white solid or colorless oil.

Mandatory Visualizations

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield) CheckReagents Verify Purity & Dryness of Reagents & Solvents Start->CheckReagents CheckParams Review Reaction Parameters (Temp, Time, Stoichiometry) Start->CheckParams CheckWorkup Analyze Work-up & Purification Procedure Start->CheckWorkup ImplementChanges Implement Corrective Actions CheckReagents->ImplementChanges CheckParams->ImplementChanges CheckWorkup->ImplementChanges ReRun Re-run Experiment ImplementChanges->ReRun Modify Protocol AnalyzeResults Analyze New Results ReRun->AnalyzeResults Success Problem Resolved AnalyzeResults->Success Yield Improved Consult Consult Literature / Senior Chemist AnalyzeResults->Consult No Improvement

Caption: A logical workflow for troubleshooting common synthesis problems.

RobinsonSchopf cluster_reactants Reactants cluster_mechanism Key Steps Succinaldehyde Succinaldehyde ImineFormation 1. Imine Formation Succinaldehyde->ImineFormation Methylamine Methylamine Methylamine->ImineFormation AcetonedicarboxylicAcid Acetonedicarboxylic Acid SecondMannich 3. Intermolecular Mannich Reaction AcetonedicarboxylicAcid->SecondMannich FirstMannich 2. Intramolecular Mannich Reaction (First Ring Closure) ImineFormation->FirstMannich FirstMannich->SecondMannich ThirdMannich 4. Intramolecular Mannich Reaction (Second Ring Closure) SecondMannich->ThirdMannich Decarboxylation 5. Decarboxylation ThirdMannich->Decarboxylation Product Tropinone Decarboxylation->Product

Caption: The reaction pathway for the Robinson-Schöpf synthesis of tropinone.

References

Technical Support Center: Managing Side Product Formation in Tropinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tropinone (B130398) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of tropinone, with a focus on minimizing side product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing tropinone in a laboratory setting?

A1: The most widely used and efficient method is the Robinson-Schöpf synthesis. It is a one-pot, biomimetic reaction that constructs the bicyclic tropane (B1204802) skeleton from relatively simple starting materials: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid.[1][2] This reaction is a type of double Mannich reaction.[3][4] With optimized conditions, yields can exceed 90%.[2][4]

Q2: My tropinone synthesis yield is very low. What are the most likely causes?

A2: Low yields in the Robinson-Schöpf synthesis are typically linked to three main factors:

  • Incorrect pH: This is the most critical parameter. The reaction is highly pH-sensitive, with optimal yields typically achieved under physiological conditions (pH 5-9).[3][5] Deviations outside this range can lead to side reactions.

  • Choice of Reagents: Using acetone (B3395972) instead of acetonedicarboxylic acid can result in significantly lower yields due to the lower acidity of acetone's α-protons.[5]

  • Purity of Starting Materials: Succinaldehyde is prone to polymerization, especially under acidic conditions. Using impure or degraded starting materials will inevitably lead to lower yields and a higher prevalence of side products.

Q3: What are the common side products in tropinone synthesis?

A3: While a definitive list is not extensively documented, common impurities arise from:

  • Polymerization of Succinaldehyde: If the pH is too acidic, succinaldehyde can polymerize, leading to tar-like substances in the reaction mixture.

  • Competing Condensation Reactions: If the reaction is left for extended periods, "other basic ketones" can form, which may interfere with the isolation of the desired product.[6]

  • Unreacted Starting Materials: Inefficient reaction conditions can lead to the presence of unreacted succinaldehyde, methylamine, or acetonedicarboxylic acid in the crude product.

Q4: How can I monitor the progress of my tropinone reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the tropinone product. A suitable solvent system for TLC analysis of tropane alkaloids is a mixture of dichloromethane (B109758) and methanol (B129727).

Q5: What is the best method to purify crude tropinone?

A5: A multi-step approach is generally most effective. First, an acid-base extraction is used to separate the basic tropinone from neutral and acidic impurities. This is followed by a final purification step, most commonly silica (B1680970) gel column chromatography, to isolate pure tropinone.[7]

Troubleshooting Guide

This guide addresses common problems encountered during tropinone synthesis and purification.

Problem Possible Cause Suggested Solution
Low or No Tropinone Yield Incorrect Reaction pH: The pH is too acidic or too basic.Prepare a buffered solution (e.g., citrate (B86180) buffer) to maintain the pH between 7 and 9 throughout the reaction.[3] Verify the pH of the reaction mixture before and during the addition of reactants.
Degraded Succinaldehyde: The succinaldehyde starting material has polymerized.Use freshly prepared or commercially available high-purity succinaldehyde. Store it properly according to the supplier's instructions to prevent degradation.
Inefficient Reagent: Using acetone instead of acetonedicarboxylic acid.For optimal yields, use acetonedicarboxylic acid as it is more reactive under the reaction conditions.[5]
Reaction Mixture is Dark/Tarry Polymerization of Succinaldehyde: This is often caused by overly acidic conditions.Ensure the reaction pH is not acidic. Add reactants slowly to a well-buffered solution to avoid local pH changes.
Reaction Time is Too Long: Extended reaction times can lead to the formation of complex side products.Monitor the reaction by TLC and proceed with the work-up as soon as the starting materials are consumed.[6]
Product is an Oil and Won't Crystallize Presence of Impurities: Residual solvents or reaction byproducts can inhibit crystallization.Re-purify the product using column chromatography. Ensure all solvents are thoroughly removed under high vacuum.
Difficulty Purifying by Column Chromatography Inappropriate Solvent System: The chosen eluent may not be providing adequate separation.Develop an optimal solvent system using TLC first. A gradient of methanol in dichloromethane is a good starting point. For tropinone, which is a relatively polar amine, a typical gradient might be 0-10% methanol in dichloromethane.
Sample Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

Experimental Protocols

Key Experiment 1: Robinson-Schöpf Synthesis of Tropinone

This protocol is adapted from established biomimetic synthesis methods.

Materials:

  • Acetonedicarboxylic acid

  • Citrate buffer solution (pH 7)

  • Succinaldehyde

  • Methylamine hydrochloride

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve acetonedicarboxylic acid in the citrate buffer solution. Adjust the pH to 7 using a solution of sodium hydroxide.

  • Addition of Reactants: To the stirred solution, add succinaldehyde, followed by the slow, portion-wise addition of methylamine hydrochloride.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 dichloromethane:methanol eluent).

  • Work-up: Once the reaction is complete, make the solution alkaline (pH ~11) by the careful addition of a sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.[7]

Key Experiment 2: Purification of Crude Tropinone

This protocol describes a general method for purifying tropane alkaloids.

Procedure:

  • Acid-Base Extraction:

    • Dissolve the crude tropinone in dichloromethane.

    • Extract the organic solution with 1 M hydrochloric acid (3 x 1/3 volume). The basic tropinone will move into the aqueous layer as its hydrochloride salt.

    • Wash the combined acidic aqueous layers with a small amount of dichloromethane to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH ~10-11) by the slow addition of a 2 M sodium hydroxide solution, while cooling in an ice bath.

    • Extract the free-base tropinone back into dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Silica Gel Column Chromatography:

    • Column Preparation: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 100% dichloromethane).

    • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 5-10% methanol).

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure tropinone.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified tropinone.

Visualizations

Robinson_Schopf_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Succ Succinaldehyde Iminium N-methyl-Δ¹-pyrrolinium (Iminium Ion) Succ->Iminium + Methylamine - H₂O MeNH2 Methylamine MeNH2->Iminium ADA Acetonedicarboxylic Acid (Enolate) Mannich1 First Mannich Adduct ADA->Mannich1 Iminium->Mannich1 + Enolate of ADA Cyclized Second Mannich Adduct (Bicyclic Intermediate) Mannich1->Cyclized Intramolecular Mannich Reaction Tropinone Tropinone Cyclized->Tropinone Decarboxylation (-2 CO₂)

Caption: Reaction mechanism of the Robinson-Schöpf synthesis of tropinone.

experimental_workflow React 1. Robinson-Schöpf One-Pot Reaction Workup 2. Alkaline Work-up React->Workup Extract1 3. Dichloromethane Extraction Workup->Extract1 AcidBase 4. Acid-Base Purification Extract1->AcidBase Crude Product Column 5. Column Chromatography AcidBase->Column Final 6. Pure Tropinone Column->Final Purified Product

Caption: General experimental workflow for tropinone synthesis and purification.

troubleshooting_yield start Low Tropinone Yield ph_check Is pH between 7-9? start->ph_check reagent_check Using Acetonedicarboxylic Acid? ph_check->reagent_check Yes action_ph Adjust pH with Buffer ph_check->action_ph No succ_check Is Succinaldehyde Fresh/Pure? reagent_check->succ_check Yes action_reagent Switch from Acetone to ADA reagent_check->action_reagent No action_succ Use Fresh Succinaldehyde succ_check->action_succ No success Yield Improved succ_check->success Yes action_ph->ph_check action_reagent->success action_succ->success

Caption: Decision tree for troubleshooting low tropinone yield.

References

stability and storage conditions for Nortropinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Nortropinone hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is stable under recommended storage conditions.[1] However, it is a hygroscopic and light-sensitive compound, so specific precautions are necessary.[1][2] Recommended storage temperatures vary by supplier, so it is crucial to consult the product-specific information. General recommendations are summarized in the table below.

Q2: How should I handle this compound in the laboratory?

Due to its hygroscopic nature, handle this compound in a dry environment, such as a glove box or a room with controlled humidity.[1] Avoid exposure to moist air or water.[1] As it is also light-sensitive, protect it from light by using amber vials or by wrapping containers in aluminum foil.[2] Always keep the container tightly closed when not in use.[2][3]

Q3: Is this compound compatible with other chemicals?

This compound is incompatible with strong oxidizing agents and strong acids.[1] Avoid contact with these substances to prevent degradation.

Q4: What is the shelf-life of this compound?

The shelf-life can vary depending on the supplier and storage conditions. Always refer to the expiration date provided on the product's certificate of analysis. To ensure the integrity of the compound for long-term studies, it is advisable to perform periodic purity checks.

Q5: What are the physical and chemical properties of this compound?

Key physical and chemical properties are summarized in the table below.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound appears clumpy or has changed in appearance (e.g., color change from white/off-white). Exposure to moisture due to its hygroscopic nature.Discard the reagent as its purity may be compromised. To prevent this, ensure proper storage in a desiccator or a dry, inert atmosphere.
Inconsistent experimental results using the same batch of this compound. Potential degradation of the compound due to improper handling or storage (exposure to light, moisture, or incompatible substances).1. Review handling and storage procedures to ensure compliance with recommendations.2. Perform a purity check (e.g., by HPLC or NMR) on the current stock.3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.
Difficulty dissolving the compound. The compound may have absorbed moisture, affecting its solubility characteristics.Ensure the solvent is anhydrous. If the problem persists, the compound's integrity may be compromised, and a fresh vial should be used.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Reference
Temperature -20°C Freezer[4]
2°C to 8°C[5]
Room Temperature[2]
Light Protect from light; store in light-resistant containers.[2]
Humidity Store in a dry place; it is hygroscopic.[1]
Container Keep container tightly closed.[2][3]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₂ClNO[4][6]
Molecular Weight 161.63 g/mol [4][6]
Appearance White to light yellow to light orange powder/crystal[7]
Melting Point >180°C (with decomposition)[4][8]
Solubility Soluble in Chloroform, Dichloromethane, Methanol.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

This protocol outlines the best practices for handling this compound to minimize degradation.

G cluster_prep Preparation cluster_handling Handling cluster_use Use prep1 Equilibrate container to room temperature in a desiccator prep2 Prepare a dry, inert atmosphere (e.g., glove box) prep1->prep2 handle1 Quickly weigh the desired amount prep2->handle1 handle2 Immediately reseal the container tightly handle1->handle2 use1 Dissolve in an appropriate anhydrous solvent handle1->use1 handle3 Store the stock container back in recommended conditions handle2->handle3 use2 Protect the solution from light during the experiment use1->use2

General workflow for handling this compound.

Protocol 2: Forced Degradation Study (General Guideline)

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc Analyze by a stability-indicating method (e.g., HPLC) acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc thermal Thermal Stress (e.g., 60°C) thermal->hplc photo Photolytic Stress (ICH Q1B guidelines) photo->hplc compare Compare stressed samples to an unstressed control hplc->compare identify Identify and quantify degradation products compare->identify start Prepare solutions of This compound start->acid start->base start->oxidation start->thermal start->photo

Workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process when encountering inconsistent experimental results.

G cluster_outcomes start Inconsistent Experimental Results check_storage Review Storage and Handling Procedures start->check_storage improper Improper check_storage->improper proper Proper check_storage->proper purity_test Perform Purity Analysis (e.g., HPLC) degraded Degradation Detected purity_test->degraded pure Compound is Pure purity_test->pure correct_procedures Correct Procedures and Repeat Experiment new_vial Use a Fresh Vial of Compound contact_supplier Contact Supplier for Quality Investigation improper->correct_procedures proper->purity_test degraded->new_vial pure->contact_supplier

Troubleshooting logic for inconsistent results.

References

Technical Support Center: Robinson's Tropinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Robinson tropinone (B130398) synthesis.

Troubleshooting Guide

Question: Why is my tropinone synthesis resulting in a very low yield?

Answer: Low yields in the Robinson tropinone synthesis are a common issue and can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Purity of Reactants: Succinaldehyde (B1195056) is particularly unstable and prone to polymerization. It is imperative to use freshly prepared or purified succinaldehyde for the reaction. Older or impure succinaldehyde will significantly reduce the yield.

  • Reaction pH: The pH of the reaction medium is a crucial parameter for optimizing the yield. The synthesis is known to work best at or near physiological pH.[1] Conducting the reaction at a pH of 7 has been reported to increase yields to 70-85%.[2] The use of a calcium carbonate buffer can help maintain the optimal pH.[1]

  • Choice of Acetone (B3395972) Source: While the original synthesis used acetone, the yields were initially low (around 17%).[1][3] A significant improvement in yield (up to 90%) can be achieved by using acetonedicarboxylic acid or its calcium salt in place of acetone.[1][3][4] These reagents are more reactive and facilitate the ring-forming reactions.[1]

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for an extended period, sometimes up to 50 hours, to ensure completion.[5] Rushing the reaction can lead to incomplete conversion and lower yields.

Question: I am observing the formation of side products. What are they and how can I prevent them?

Answer: The formation of side products is often linked to the purity of the starting materials and reaction conditions.

  • Polymerization of Succinaldehyde: As mentioned, succinaldehyde can polymerize. Using freshly prepared or distilled succinaldehyde is the most effective way to prevent this.

  • Competing Reactions: If the pH is not controlled, side reactions can occur. It is important to maintain a neutral to slightly acidic pH to favor the desired double Mannich reaction pathway.

A logical workflow for troubleshooting low yield is presented below:

TroubleshootingWorkflow start Low Yield Observed check_reactants Check Purity of Reactants (Especially Succinaldehyde) start->check_reactants check_ph Verify and Control Reaction pH check_reactants->check_ph Pure purify_succinaldehyde Purify Succinaldehyde check_reactants->purify_succinaldehyde Impure check_acetone Evaluate Acetone Source check_ph->check_acetone Controlled use_buffer Use a Buffer (e.g., CaCO3) check_ph->use_buffer Uncontrolled check_conditions Review Reaction Time and Temperature check_acetone->check_conditions Using Derivative use_dicarboxylic_acid Switch to Acetonedicarboxylic Acid or its Calcium Salt check_acetone->use_dicarboxylic_acid Using Acetone optimize_time_temp Adjust Reaction Time/ Temperature check_conditions->optimize_time_temp Sub-optimal end Improved Yield check_conditions->end Optimal purify_succinaldehyde->check_ph use_buffer->check_acetone use_dicarboxylic_acid->check_conditions optimize_time_temp->end

A decision tree for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Robinson tropinone synthesis?

The Robinson tropinone synthesis is a biomimetic, one-pot reaction that involves a double Mannich reaction.[1] The key steps are:

  • Nucleophilic addition of methylamine (B109427) to succinaldehyde, followed by the loss of water to form an imine.

  • Intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure.

  • An intermolecular Mannich reaction with the enolate of acetone (or acetonedicarboxylic acid).

  • A second intramolecular Mannich reaction to form the second ring.

  • Decarboxylation (if using acetonedicarboxylic acid) to yield tropinone.[1]

What was the significance of Robinson's synthesis?

Sir Robert Robinson's 1917 synthesis was a landmark in organic chemistry for several reasons:

  • Biomimetic Approach: It mimicked the proposed biosynthetic pathway of tropinone, using simple, biologically relevant starting materials.[1]

  • One-Pot Reaction: It demonstrated the efficiency of a tandem reaction in a single pot, avoiding the need to isolate intermediates.[1]

  • Yield Improvement: While the initial yield was 17%, subsequent improvements led to yields exceeding 90%, a significant advancement over previous multi-step syntheses that had less than a 1% overall yield.[1][3]

What are the typical reactants and their roles?

  • Succinaldehyde: Provides the four-carbon backbone for the tropane (B1204802) ring.

  • Methylamine: The source of the nitrogen atom for the bicyclic amine.

  • Acetone or Acetonedicarboxylic Acid: Acts as the enolate precursor for the Mannich reactions, forming the bridge of the bicyclic system. Acetonedicarboxylic acid is more reactive and leads to higher yields.[1]

Data Presentation

Acetone SourcepH ConditionReported YieldReference
AcetoneNot specified17%[1][3]
Ethyl AcetonedicarboxylateAcidic42%[5]
Acetonedicarboxylic AcidpH 770-85%[2]
Acetonedicarboxylic AcidNot specified>90% (improved)[1][3]

Experimental Protocols

Detailed Methodology for Tropinone Synthesis using Calcium Acetonedicarboxylate:

This protocol is based on adaptations of Robinson's original synthesis aimed at improving the yield.

  • Preparation of Succinaldehyde Solution: A solution of succinaldehyde is prepared. If starting from a precursor, it is crucial to ensure the final solution is free of strong acids or bases.

  • Reaction Setup: In a reaction vessel, a solution of acetonedicarboxylic acid in water is neutralized with an excess of precipitated calcium carbonate. This creates a buffered solution.

  • Addition of Reactants: The succinaldehyde solution is added to the buffered acetonedicarboxylate solution. The mixture is cooled in an ice-water bath.

  • Addition of Methylamine: A solution of methylamine in water is added gradually to the cooled reaction mixture.

  • Reaction: The reaction mixture is allowed to stand at room temperature for approximately 50 hours.

  • Workup - Acidification and Concentration: The solution is filtered and then acidified with hydrochloric acid. The acidified solution is concentrated under vacuum.

  • Workup - Basification and Extraction: The residue is made alkaline with sodium hydroxide (B78521) and the tropinone is distilled with steam. The distillate is then acidified with hydrochloric acid and concentrated under vacuum. The residue is made alkaline again and extracted repeatedly with ether.

  • Purification: The combined ether extracts are dried, and the solvent is removed to yield crude tropinone, which can be further purified by recrystallization from light petroleum.

The reaction pathway is illustrated below:

RobinsonTropinoneSynthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product succinaldehyde Succinaldehyde imine Imine Formation succinaldehyde->imine methylamine Methylamine methylamine->imine acetone_dicarboxylic_acid Acetonedicarboxylic Acid mannich_intermolecular Intermolecular Mannich Reaction acetone_dicarboxylic_acid->mannich_intermolecular first_ring First Ring Closure (Intramolecular Addition) imine->first_ring first_ring->mannich_intermolecular second_ring Second Ring Closure (Intramolecular Mannich) mannich_intermolecular->second_ring decarboxylation Decarboxylation second_ring->decarboxylation tropinone Tropinone decarboxylation->tropinone

The reaction pathway of Robinson's tropinone synthesis.

References

preventing degradation of Nortropinone hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Nortropinone hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while general best practices are outlined, specific stability data for this compound in various solution formulations is limited in publicly available literature. Therefore, it is highly recommended that users perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photodegradation.[2][3]

  • Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the molecule.[4]

  • Presence of metal ions: Metal ions can catalyze degradation reactions.

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

A2: For optimal stability, adhere to the following storage recommendations:

FormStorage TemperatureDurationContainerAdditional Notes
Solid Room TemperatureShort-termTightly sealed containerStore in an inert atmosphere as it is hygroscopic.[5]
-20°CLong-termTightly sealed containerProtect from moisture.
Stock Solution (in DMSO) -80°CUp to 1 yearTightly sealed, light-resistant aliquotsAvoid repeated freeze-thaw cycles.[6]
-20°CUp to 1 monthTightly sealed, light-resistant aliquotsAvoid repeated freeze-thaw cycles.[6]

Q3: My this compound solution has turned a slight yellow color. Is it still usable?

A3: A change in color, such as turning yellow or brown, can be an indicator of degradation.[7] It is recommended to prepare a fresh solution to ensure the integrity of your experiment. If you must use the solution, it is crucial to first assess its purity using an appropriate analytical method, such as HPLC.

Q4: What solvent should I use to prepare my this compound stock solution?

A4: this compound is soluble in solvents such as Chloroform, Dichloromethane, and Methanol.[5] For biological experiments, DMSO is a commonly used solvent.[6] When preparing stock solutions in DMSO, it is advisable to use fresh, high-purity, anhydrous DMSO to minimize moisture content, as the compound is hygroscopic.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation during experimental procedures:

  • Prepare fresh solutions whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.[2]

  • Maintain a controlled temperature, avoiding unnecessary exposure to heat.

  • Use high-purity solvents and reagents.

  • Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound in solution.1. Prepare a fresh solution from solid compound.2. Verify the storage conditions of both the solid compound and the solution.3. Analyze the purity of the solution using a suitable analytical method (e.g., HPLC).
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent or degradation leading to insoluble products.1. Ensure the concentration is within the solubility limit for the solvent.2. If using a stock solution that has been frozen, ensure it is fully thawed and vortexed before use.3. Prepare a fresh solution.
Discoloration of the solution. Degradation of the compound.Discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound (Molecular Weight: 161.63 g/mol ). For 1 mL of a 10 mM stock solution, weigh 1.6163 mg.

  • Add the appropriate volume of DMSO to the solid.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[6]

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating apparatus (e.g., water bath or oven)

  • Photostability chamber or a light source capable of emitting UV and visible light

  • HPLC system with a suitable column and detector

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the this compound solution with a solution of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products and quantify the loss of the parent compound.

Visualizations

degradation_pathways cluster_stressors Stress Conditions Acid/Base Acid/Base This compound in Solution This compound in Solution Acid/Base->this compound in Solution Heat Heat Heat->this compound in Solution Light Light Light->this compound in Solution Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound in Solution Degradation Products Degradation Products This compound in Solution->Degradation Products Degradation

Caption: Factors contributing to the degradation of this compound in solution.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Compare to Control Compare to Control HPLC Analysis->Compare to Control Identify Degradants Identify Degradants Compare to Control->Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: N-Alkylation of Nortropinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of nortropinones.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of nortropinones in a systematic question-and-answer format.

Question 1: My N-alkylation reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Answer:

Low or no yield in N-alkylation of nortropinones can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base Selection: The choice of base is critical for the deprotonation of the nortropinone nitrogen. The base must be strong enough to deprotonate the secondary amine but not so strong as to cause unwanted side reactions.

  • Reagent Purity and Stoichiometry: The purity of nortropinone, the alkylating agent, and the solvent is crucial. Impurities or incorrect molar ratios can significantly hinder the reaction.[1] Anhydrous solvents should be used, as water can quench the base and inhibit the reaction.[1][2]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions may require elevated temperatures to proceed at a reasonable rate.[3][4]

Question 2: I am observing the formation of multiple products. How can I improve the selectivity of the N-alkylation?

Answer:

The formation of multiple products can be due to side reactions. Here are some strategies to improve selectivity:

  • Protecting Groups: For nortropinones with other reactive functional groups, using a protecting group strategy can be beneficial. For instance, using N-Cbz-nortropinone directs the alkylation specifically to the nitrogen atom.[2]

  • Choice of Base and Solvent: The combination of base and solvent can influence the reaction's selectivity. For example, in related heterocyclic systems, polar aprotic solvents like DMF or DMSO can favor N-alkylation.[5]

  • Temperature Control: Lowering the reaction temperature may favor the kinetically preferred product and reduce the formation of byproducts.[5]

Question 3: My starting material is not fully consumed, even after an extended reaction time. What could be the issue?

Answer:

Incomplete conversion is a common problem. Consider the following:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial to ensure complete deprotonation.[6]

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[3] Consider switching to a solvent in which all components are more soluble, or increasing the temperature.

  • Deactivated Alkylating Agent: The alkylating agent may have degraded. Ensure it is pure and handled under appropriate conditions (e.g., protection from moisture and light if necessary).

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used bases for the N-alkylation of nortropinones and related compounds?

A1: Common bases for N-alkylation include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base often used in polar aprotic solvents like DMF.[2] It is effective for deprotonating the secondary amine of nortropinone.

  • Potassium Carbonate (K₂CO₃): A weaker base that is often used in polar solvents like DMF or acetonitrile (B52724).[7][8] It is a solid and can lead to heterogeneous reaction mixtures.

  • Cesium Carbonate (Cs₂CO₃): A more soluble and often more effective base than K₂CO₃ in polar aprotic solvents.[3]

Q2: How do I choose the right solvent for my N-alkylation reaction?

A2: The choice of solvent is critical and depends on the base and substrates.

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are commonly used.[2][3][4] They are good at solvating the reactants and promoting SN2 reactions.

  • Ethereal Solvents: THF can also be used, particularly with strong bases like NaH.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the quenching of the base and other side reactions.[2]

Q3: What are some common alkylating agents for nortropinones?

A3: Alkyl halides (chlorides, bromides, iodides) are the most common alkylating agents.[2][9] The reactivity order is generally I > Br > Cl. Other electrophiles like alkyl sulfonates can also be used.[9]

Q4: Is it necessary to protect the ketone group of the nortropinone during N-alkylation?

A4: In many cases, the ketone group is stable under the basic conditions used for N-alkylation and does not require protection. However, if very strong bases or highly reactive electrophiles are used, protection of the ketone as a ketal might be considered to avoid potential side reactions.

Data Summary Table

BaseSolventAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)Notes
Sodium Hydride (NaH)DMFBenzyl (B1604629) bromide0 to RT12-16Not specifiedUsed with N-Cbz-nortropinone.[2]
Potassium Carbonate (K₂CO₃)Water/Ethanol (1:1)4-chlorophenethylamineRefluxNot specifiedNot specifiedUsed for N-alkylation of a related tertiary ammonium (B1175870) iodide intermediate.[7]
Potassium Carbonate (K₂CO₃)DMFAlkyl halidesNot specifiedNot specifiedNot specifiedGeneral condition for N-alkylation of N-acidic heterocycles.[8]
Cesium Hydroxide (CsOH)THFPhenyl boronic acid65Not specified28In a Rh-catalyzed asymmetric synthesis.[10]

Experimental Protocols

Protocol: N-Benzylation of N-Cbz-Nortropinone [2]

This protocol describes the N-alkylation of a protected nortropinone derivative.

Materials:

  • N-Cbz-nortropinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of N-Cbz-nortropinone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-N-benzyl-nortropinone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - N-Cbz-nortropinone (1.0 eq) - Anhydrous DMF - NaH (1.2 eq) - Benzyl bromide (1.1 eq) dissolve Dissolve N-Cbz-nortropinone in anhydrous DMF prep_reagents->dissolve add_base Add NaH at 0°C dissolve->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_alkylating Add Benzyl Bromide dropwise at 0°C stir1->add_alkylating stir2 Stir for 12-16h at RT add_alkylating->stir2 monitor Monitor by TLC stir2->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Cbz-N-benzyl-nortropinone purify->product

Caption: Experimental workflow for the N-benzylation of N-Cbz-nortropinone.

base_selection_logic start Start: N-Alkylation of Nortropinone check_reactivity Assess Reactivity of Alkylating Agent start->check_reactivity strong_base_path Strong Base Needed check_reactivity->strong_base_path High weak_base_path Weaker Base Sufficient check_reactivity->weak_base_path Low to Moderate na_h Consider NaH in DMF/THF strong_base_path->na_h k2co3 Consider K₂CO₃ in DMF/MeCN weak_base_path->k2co3 outcome Optimized Reaction na_h->outcome check_solubility Is solubility an issue? k2co3->check_solubility cs2co3 Consider Cs₂CO₃ for improved solubility/reactivity cs2co3->outcome check_solubility->cs2co3 Yes check_solubility->outcome No

Caption: Decision logic for selecting a base in nortropinone N-alkylation.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of Nortropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the hydrogenation of nortropinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this critical reaction, enabling you to achieve optimal yields and desired diastereoselectivity in the synthesis of tropine (B42219) and pseudotropine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of nortropinone hydrogenation?

The hydrogenation of the ketone moiety in nortropinone yields two diastereomeric alcohols: endo-8-azabicyclo[3.2.1]octan-3-ol (nortropine) and exo-8-azabicyclo[3.2.1]octan-3-ol (norpseudotropine). The orientation of the hydroxyl group is determined by the direction of hydride attack on the carbonyl.

Q2: Which catalysts are commonly used for the hydrogenation of nortropinone?

Both heterogeneous and homogeneous catalysts are employed for the reduction of nortropinone. Commonly used heterogeneous catalysts include:

  • Raney Nickel (Ra-Ni): A versatile and cost-effective catalyst.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often used for its high activity.

  • Rhodium on Alumina (Rh/Al₂O₃): Known for its ability to catalyze hydrogenations under mild conditions.

Homogeneous catalysts, such as those based on rhodium and iridium, are also utilized, particularly when high stereoselectivity is required. Additionally, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

Q3: How can I control the diastereoselectivity to favor either nortropine (B26686) or norpseudotropine?

Controlling the diastereoselectivity is a key challenge. The choice of catalyst and reaction conditions plays a crucial role:

  • For Nortropine (axial alcohol): Bulky reducing agents that approach from the sterically less hindered equatorial face tend to favor the formation of the axial alcohol.

  • For Norpseudotropine (equatorial alcohol): Smaller reducing agents that can approach from the axial face, or conditions that allow for thermodynamic control, may favor the more stable equatorial alcohol. The nitrogen atom's protecting group can also influence the stereochemical outcome.

Q4: What is the role of the N-protecting group in the hydrogenation of nortropinone?

The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can prevent unwanted side reactions at the nitrogen atom and influence the stereoselectivity of the ketone reduction.[1] The steric bulk of the protecting group can direct the incoming hydride to a specific face of the carbonyl. After the reduction, the protecting group can be removed to yield the desired nortropanol derivative.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion Catalyst Inactivity: The catalyst may be old, poisoned, or improperly activated. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent. Reaction Temperature Too Low: The activation energy barrier is not being overcome.Catalyst: Use a fresh batch of catalyst. If applicable, ensure proper activation procedures are followed. Consider filtering the reaction mixture and adding fresh catalyst. Pressure: Increase the hydrogen pressure incrementally. Solvent: Choose a solvent in which nortropinone has good solubility (e.g., methanol, ethanol). Temperature: Gradually increase the reaction temperature.
Poor Diastereoselectivity Inappropriate Catalyst Choice: The selected catalyst may not have the desired stereodirecting effect. Solvent Effects: The solvent can influence the transition state and thus the stereochemical outcome. Reaction Temperature: Higher temperatures can lead to lower selectivity.Catalyst: Screen different catalysts (e.g., Raney Ni, PtO₂, Rh/Al₂O₃) to find one that favors the desired diastereomer. Solvent: Experiment with solvents of varying polarity. Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of Side Products Hydrogenolysis: Cleavage of C-N or C-O bonds can occur, especially with palladium catalysts or under harsh conditions. Over-reduction: Reduction of other functional groups if present. N-Alkylation: If using a protic solvent like methanol, N-methylation can be a side reaction.Catalyst Choice: Avoid catalysts known for promoting hydrogenolysis, such as palladium on carbon, if sensitive functional groups are present. Platinum catalysts are often a better choice to minimize hydrogenolysis. Reaction Conditions: Use milder conditions (lower temperature and pressure). Protecting Group: Utilize an N-protecting group to prevent reactions at the nitrogen atom.
Inconsistent Results Catalyst Variability: Different batches of the same catalyst can have varying activity. Purity of Starting Material: Impurities in the nortropinone can act as catalyst poisons. Water Content: Traces of water can affect the catalyst activity and the reaction outcome.Catalyst: Characterize and standardize the catalyst batch being used. Purification: Purify the starting material before use. Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere.

Data Presentation

The following tables summarize quantitative data for the reduction of nortropinone and its analogs under various conditions.

Table 1: Catalyst Performance in the Hydrogenation of Nortropinone Derivatives

CatalystSubstrateSolventTemp (°C)Pressure (atm)Major ProductDiastereomeric Ratio (endo:exo)Yield (%)Reference
Raney NickelNortropinoneIsopropanol8050Norpseudotropine->95Fictionalized Data
PtO₂N-Boc-NortropinoneEthyl Acetate251N-Boc-Nortropine90:1098Fictionalized Data
Rh/Al₂O₃NortropinoneMethanol254Nortropine85:1596Fictionalized Data
NaBH₄NortropinoneMethanol0-25-Nortropine>95:592Fictionalized Data
LiAlH₄NortropinoneTHF0-25-Norpseudotropine5:9590Fictionalized Data

Note: The data in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of N-Boc-Nortropinone to N-Boc-Nortropine using PtO₂

  • Catalyst Preparation: In a suitable pressure vessel, add N-Boc-nortropinone (1.0 eq) and ethyl acetate.

  • Reaction Setup: Carefully add Platinum(IV) oxide (PtO₂, 0.05 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 1 atm with hydrogen.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours.

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-nortropine.

Protocol 2: Hydrogenation of Nortropinone using Raney Nickel

  • Catalyst Activation: Wash commercially available Raney Nickel with deionized water until the washings are neutral, followed by washes with the reaction solvent (e.g., isopropanol).

  • Reaction Setup: In a pressure reactor, add nortropinone (1.0 eq) and isopropanol. Carefully add the activated Raney Nickel (approx. 10% w/w of the substrate) to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 50 atm.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up: After cooling and venting, filter the catalyst through celite.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product mixture. The diastereomeric ratio can be determined by GC or NMR analysis.

Visualizations

Reaction_Pathway Nortropinone Nortropinone Nortropine Nortropine (endo) Nortropinone->Nortropine [H] (e.g., PtO₂, NaBH₄) Norpseudotropine Norpseudotropine (exo) Nortropinone->Norpseudotropine [H] (e.g., Raney Ni, LiAlH₄)

Caption: General reaction scheme for the hydrogenation of nortropinone.

Catalyst_Selection_Logic Start Desired Diastereomer? Nortropine Nortropine (Axial-OH) Start->Nortropine Norpseudotropine Norpseudotropine (Equatorial-OH) Start->Norpseudotropine Catalyst1 Use Bulky Hydride Source or Catalyst Favoring Equatorial Attack (e.g., PtO₂, NaBH₄) Nortropine->Catalyst1 Catalyst2 Use Catalyst Favoring Axial Attack or Thermodynamic Control (e.g., Raney Ni, LiAlH₄) Norpseudotropine->Catalyst2

Caption: Decision tree for catalyst selection based on the desired product.

Troubleshooting_Workflow Start Low Yield or Selectivity? Check_Catalyst Check Catalyst Activity & Purity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) Start->Check_Conditions Check_Substrate Verify Substrate Purity Start->Check_Substrate Analyze_Side_Products Analyze for Side Products Check_Catalyst->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Check_Substrate->Analyze_Side_Products Resolution Improved Results Analyze_Side_Products->Resolution

Caption: A general workflow for troubleshooting nortropinone hydrogenation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of Nortropinone hydrochloride and a key alternative, Tropinone. The data presented herein is supported by established experimental protocols to ensure reproducibility and accuracy.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a detailed fingerprint of the molecular structure. Below is a summary of the reported NMR spectral data for this compound and Tropinone.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1/H53.6 - 3.8m-
H2/H4 (axial)2.8 - 3.0m-
H2/H4 (equatorial)2.4 - 2.6m-
H6/H7 (axial)2.1 - 2.3m-
H6/H7 (equatorial)1.8 - 2.0m-
NH9.0 - 9.5br s-
Tropinone H1/H53.2 - 3.4m-
H2/H4 (axial)2.6 - 2.8m-
H2/H4 (equatorial)2.2 - 2.4m-
H6/H7 (axial)2.0 - 2.2m-
H6/H7 (equatorial)1.7 - 1.9m-
N-CH₃2.5s-

Note: The chemical shifts for this compound are generally observed at a slightly downfield region compared to Tropinone due to the presence of the electron-withdrawing hydrochloride group. The broad singlet for the NH proton in this compound is characteristic and its chemical shift can be concentration and solvent dependent.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O215 - 220
C1/C560 - 65
C2/C445 - 50
C6/C725 - 30
Tropinone C=O218 - 222
C1/C562 - 66
C2/C447 - 52
C6/C727 - 32
N-CH₃40 - 45

Note: The carbonyl carbon (C=O) in both compounds appears significantly downfield. The presence of the methyl group in Tropinone results in an additional signal in the 40-45 ppm range.

Experimental Protocols

The following is a typical experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Typical spectral parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the chemical shift scale to the internal standard.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data for a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Reference Standard B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E Prepared Sample F Set Spectrometer Parameters E->F G Acquire FID F->G H Fourier Transform G->H Raw Data (FID) I Phase and Baseline Correction H->I J Integration and Referencing I->J K Assign Chemical Shifts and Coupling Constants J->K Processed Spectrum L Structure Elucidation or Verification K->L

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Comparison of this compound and Tropinone

This compound serves as a crucial intermediate in the synthesis of various tropane (B1204802) alkaloids. Its NMR spectrum is distinguished from its N-methylated counterpart, Tropinone, primarily by the absence of the N-methyl signal and the presence of a broad signal for the amine proton.

  • ¹H NMR: The most significant difference is the presence of a singlet at approximately 2.5 ppm in the spectrum of Tropinone, corresponding to the three protons of the N-methyl group. In this compound, this signal is absent, and instead, a broad singlet corresponding to the acidic NH proton is observed further downfield (around 9.0-9.5 ppm). The protons adjacent to the nitrogen in this compound also experience a greater downfield shift due to the protonation of the nitrogen.

  • ¹³C NMR: The spectrum of Tropinone features a signal for the N-methyl carbon, typically in the 40-45 ppm region, which is absent in the spectrum of Nortropinone. The chemical shifts of the carbons alpha to the nitrogen (C1/C5 and C2/C4) in this compound are also shifted downfield compared to Tropinone due to the inductive effect of the positively charged nitrogen atom.

This comparative analysis, supported by the provided experimental data and protocols, offers a valuable resource for researchers in the field, enabling accurate identification and characterization of these important compounds.

A Comparative Guide to the Reactivity of Nortropinone Hydrochloride and Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Nortropinone hydrochloride and Tropinone (B130398), two pivotal tropane (B1204802) alkaloids widely utilized as scaffolds in medicinal chemistry and drug development. Understanding their comparative reactivity is crucial for designing synthetic routes and predicting the behavior of these molecules in various chemical transformations. This analysis is supported by available experimental data and established chemical principles.

Structural and Electronic Overview

Nortropinone and Tropinone share the same bicyclic [3.2.1] tropane core structure, featuring a ketone at the C-3 position. The primary structural distinction lies in the substitution at the nitrogen atom (N-8). Tropinone possesses a tertiary amine with a methyl group, while Nortropinone has a secondary amine. In its commercially available form, Nortropinone is typically supplied as a hydrochloride salt, which further modifies the reactivity of the nitrogen atom.

CompoundStructureChemical FormulaMolar Mass ( g/mol )Key Difference
Tropinone [Insert Tropinone Image]C₈H₁₃NO139.19Tertiary amine (N-CH₃)
This compound [Insert Nortropinone HCl Image]C₇H₁₂ClNO161.63Secondary amine hydrochloride (N-H·HCl)

The presence of the electron-donating methyl group in Tropinone increases the electron density on the nitrogen atom, rendering it more nucleophilic and basic compared to the secondary amine in Nortropinone. However, the hydrochloride form of Nortropinone significantly reduces the nucleophilicity of the nitrogen due to protonation, making it unreactive in nucleophilic reactions unless neutralized.

Comparative Reactivity

The reactivity of these two molecules can be compared across several key chemical transformations targeting the ketone and the amine functionalities.

Reactivity of the Carbonyl Group (Ketone)

The reactivity of the ketone at C-3 is influenced by the nature of the nitrogen atom.

Reduction of the Ketone:

The reduction of the ketone to the corresponding alcohol (tropine or nortropine) is a common and important transformation.

  • Tropinone: The reduction of tropinone is well-documented, both through chemical and enzymatic means. Enzymatic reduction is stereospecific, yielding either tropine (B42219) or pseudotropine depending on the reductase enzyme used.[1][2] Chemical reduction, for example with sodium borohydride (B1222165) (NaBH₄), proceeds readily to yield a mixture of the two diastereomeric alcohols.

  • This compound: The secondary amine in Nortropinone can influence the stereochemical outcome of the ketone reduction. The protonated nitrogen in the hydrochloride salt can act as a directing group. While specific kinetic data for a direct comparison is scarce, it is expected that the reduction of the ketone in both compounds proceeds efficiently with standard reducing agents. The key difference will likely lie in the stereoselectivity of the reduction due to the different steric and electronic environments around the carbonyl group.

Nucleophilic Addition to the Ketone:

Reactions involving nucleophilic attack at the carbonyl carbon, such as the Grignard or Wittig reaction, are crucial for introducing carbon-carbon bonds.

  • Tropinone: The tertiary amine in tropinone can potentially interfere with these reactions by reacting with the organometallic reagents. However, these reactions are feasible.

  • This compound: The acidic proton of the hydrochloride salt will quench organometallic reagents. Therefore, neutralization and often protection of the secondary amine (e.g., as a Boc-carbamate) is a prerequisite for successful nucleophilic addition at the ketone. This adds extra steps to the synthetic sequence compared to Tropinone.

Reactivity of the Nitrogen Atom

The differing nature of the nitrogen atom is the most significant factor influencing the comparative reactivity of these two molecules.

Nucleophilicity and Basicity:

  • Tropinone: The tertiary amine in Tropinone is a good nucleophile and a moderately strong base. It readily participates in alkylation, acylation, and other reactions typical of tertiary amines.

  • This compound: As a hydrochloride salt, the nitrogen atom is protonated and non-nucleophilic. To render it reactive, it must be neutralized with a base to generate the free secondary amine. The free nortropinone is a nucleophile, but generally less so than tropinone due to the absence of the electron-donating methyl group. The pKa of the conjugate acid of nortropine (B26686) (the reduced form of nortropinone) is reported to be around 10.3, indicating the basicity of the free amine.

N-Substitution Reactions:

  • Tropinone: Being a tertiary amine, it can be quaternized with alkyl halides. N-demethylation to nortropinone is also a possible, though often challenging, transformation.

  • This compound: The secondary amine of nortropinone (after neutralization) is readily functionalized, allowing for the introduction of a wide variety of substituents at the nitrogen atom. This makes nortropinone a versatile scaffold for creating libraries of N-substituted tropane derivatives.

Experimental Protocols

Detailed experimental protocols for specific reactions are essential for reproducible research. Below are representative protocols for common transformations.

Protocol 1: Reduction of Tropinone with Sodium Borohydride

Objective: To reduce the ketone functionality of Tropinone to the corresponding alcohol (tropine/pseudotropine).

Materials:

Procedure:

  • Dissolve Tropinone (1.0 g, 7.18 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.27 g, 7.18 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product as a mixture of tropine and pseudotropine.

Protocol 2: N-Boc Protection of this compound

Objective: To protect the secondary amine of Nortropinone for subsequent reactions at the ketone.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 g, 6.18 mmol) in dichloromethane (20 mL) in a round-bottom flask with a magnetic stir bar.

  • Add triethylamine (1.88 g, 2.59 mL, 18.54 mmol) dropwise to the suspension at room temperature.

  • Stir the mixture for 30 minutes to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (1.48 g, 6.80 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone.

Logical Workflow for Synthetic Strategy Selection

The choice between this compound and Tropinone as a starting material depends on the desired final product and the intended synthetic route. The following diagram illustrates a decision-making workflow.

G cluster_n_sub N-Substitution Strategy cluster_c3_mod C-3 Modification Strategy cluster_n_methyl N-Methyl Strategy start Desired Final Product? n_substituted N-Substituted Tropane Derivative? start->n_substituted c3_modified Modification at C-3 Ketone? start->c3_modified n_methyl_tropane N-Methyl Tropane Derivative? start->n_methyl_tropane use_nortropinone Use Nortropinone HCl n_substituted->use_nortropinone protect_amine Protect Amine (if Nortropinone) c3_modified->protect_amine Starting with Nortropinone ketone_reaction Reaction at Ketone c3_modified->ketone_reaction Starting with Tropinone use_tropinone Use Tropinone Directly n_methyl_tropane->use_tropinone neutralize Neutralize with Base use_nortropinone->neutralize n_functionalize N-Functionalization neutralize->n_functionalize protect_amine->ketone_reaction deprotect_amine Deprotect Amine (if applicable) ketone_reaction->deprotect_amine

Caption: Decision workflow for selecting between Nortropinone HCl and Tropinone.

Conclusion

  • Tropinone is the preferred starting material when the N-methyl group is desired in the final product and reactions are primarily focused on the C-3 ketone without the need for N-functionalization.

  • This compound is the more versatile scaffold for generating libraries of N-substituted tropane analogs. However, its use often necessitates additional steps for neutralization and protection of the secondary amine, particularly for reactions involving strong bases or nucleophiles targeting the ketone.

A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of novel tropane-based compounds with potential therapeutic applications.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Nortropinone hydrochloride is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data considerations.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of impurities, or confirmation of the chemical structure. The following table summarizes and compares various analytical techniques applicable to this compound.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity, detection and quantification of related substance impurities.High resolution, sensitivity, and specificity for individual impurities.Requires a suitable chromophore for UV detection. Method development can be time-consuming.≥98.0%
Gas Chromatography (GC) Partitioning of the volatile analyte between a stationary phase and an inert gas mobile phase.Quantitative purity, detection of volatile impurities and residual solvents.High efficiency for volatile and thermally stable compounds.This compound is non-volatile and requires derivatization or regeneration to the free base. High temperatures can cause degradation of tropane (B1204802) alkaloids.Not typically used for primary purity assay, but for specific impurities.
Titrimetry (Nonaqueous & Argentometric) Neutralization of the basic nitrogen atom or precipitation of the chloride ion with a standardized titrant.Total base content (Nonaqueous) or total chloride content (Argentometric).Simple, cost-effective, and provides high precision for the main component assay.Non-specific; does not detect or quantify individual impurities.≥98.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities, and quantitative purity (qNMR).Provides detailed structural information. qNMR can provide an absolute purity value without a reference standard of the same compound.Lower sensitivity compared to chromatographic methods. Requires a relatively large amount of sample.≥98.0%
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups and confirmation of identity.Fast, simple, and provides a unique molecular "fingerprint".Not a quantitative method for purity assessment.Used for identification, not purity quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of structurally related tropane alkaloids and N-Boc-nortropinone.[1] It is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile (B52724) and water. Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 4.6 x 250 mm)

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm (for the carbonyl chromophore)

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity by dividing the peak area of the main Nortropinone peak by the total area of all peaks.

Gas Chromatography (GC) with In-situ Amine Regeneration

This method is designed for the analysis of amine hydrochlorides by regenerating the free, volatile amine in the injection port.[2][3] It is suitable for detecting volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624).

  • Sample Preparation: Dissolve the this compound sample in a vial containing dimethyl sulfoxide (B87167) (DMSO) and a strong, non-volatile base like imidazole.[3]

  • Headspace Conditions (Alternative to direct injection):

    • Incubation Temperature: 100°C

    • Incubation Time: 20 min

    • Syringe Temperature: 110°C

  • GC Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min

    • Oven Temperature Program: Start at 40°C for 10 minutes, then ramp up to 240°C at 40°C/min.

  • Data Analysis: The free nortropinone base is volatilized and analyzed. Purity is determined by comparing the peak area of nortropinone to that of any detected volatile impurities.

Titrimetric Analysis

Titration is a classic and reliable method for the assay of the bulk substance.

  • a) Nonaqueous Titration (for total base):

    • Principle: The basic nitrogen of the nortropinone moiety is titrated with a strong acid in a nonaqueous solvent.

    • Procedure:

      • Dissolve a precisely weighed amount of this compound in a suitable nonaqueous solvent such as glacial acetic acid.

      • Add a few drops of a suitable indicator (e.g., crystal violet).

      • Titrate with a standardized solution of perchloric acid in acetic acid to the endpoint, indicated by a color change.

    • Calculation: The purity is calculated based on the consumption of the titrant and the stoichiometry of the reaction.

  • b) Argentometric Titration (for hydrochloride):

    • Principle: The chloride counter-ion is titrated with a standardized solution of silver nitrate (B79036).

    • Procedure:

      • Dissolve a precisely weighed amount of this compound in water or a suitable solvent mixture.

      • Acidify the solution with nitric acid.

      • Titrate with a standardized solution of silver nitrate.

      • The endpoint can be detected potentiometrically or with a suitable indicator (e.g., potassium chromate).

    • Calculation: The purity is calculated based on the amount of silver nitrate consumed to precipitate the chloride ions as silver chloride.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the analytical assessment of this compound purity, from sample reception to final purity assignment.

G cluster_0 Sample Handling cluster_1 Chromatographic Analysis cluster_2 Classical & Spectroscopic Analysis cluster_3 Data Analysis & Purity Calculation Sample Nortropinone HCl Sample Dissolution Sample Dissolution (Appropriate Solvent) Sample->Dissolution FTIR FT-IR (Identity) Sample->FTIR HPLC HPLC-UV (Purity & Impurities) Dissolution->HPLC GC GC-FID (Volatile Impurities) Dissolution->GC Titration Titrimetry (Assay) Dissolution->Titration NMR qNMR (Structure & Purity) Dissolution->NMR Data Data Integration & Analysis HPLC->Data GC->Data Titration->Data NMR->Data FTIR->Data Purity Purity Assignment Data->Purity

Caption: Comprehensive analytical workflow for this compound.

Logical Relationship of Purity Assessment Methods

This diagram outlines the logical relationship between different analytical methods and the type of information they provide for a complete purity profile.

G cluster_0 Purity Profile cluster_1 Contributing Analyses Purity Overall Purity of Nortropinone HCl Assay Assay of Main Component Assay->Purity Impurities Impurity Profile Impurities->Purity Identity Structural Identity Identity->Purity Titration Titration Titration->Assay qNMR_assay qNMR qNMR_assay->Assay HPLC_assay HPLC (Area %) HPLC_assay->Assay HPLC_imp HPLC HPLC_imp->Impurities GC_imp GC GC_imp->Impurities NMR_imp NMR NMR_imp->Impurities NMR_id NMR NMR_id->Identity FTIR_id FT-IR FTIR_id->Identity MS_id Mass Spec MS_id->Identity

Caption: Interrelation of methods for a complete purity profile.

References

Characterization of Nortropinone Hydrochloride Derivatives by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric techniques for the characterization of Nortropinone hydrochloride and its derivatives. Nortropinone, a bicyclic alkaloid and a key precursor in the synthesis of numerous tropane (B1204802) alkaloids, exhibits a range of pharmacological activities, making the structural elucidation of its derivatives crucial for drug discovery and development. This document outlines the principles of mass spectrometric analysis for these compounds, compares different ionization techniques, and provides detailed experimental protocols and fragmentation analysis to aid researchers in their analytical endeavors.

Principles of Mass Spectrometric Analysis for Nortropinone Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. For Nortropinone derivatives, the core structure, an 8-azabicyclo[3.2.1]octan-3-one, provides a predictable scaffold for fragmentation analysis. The primary ionization techniques employed are Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS/MS), and Electron Ionization (EI), commonly used with Gas Chromatography (GC-MS).

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. Common fragmentation pathways for Nortropinone derivatives in EI-MS include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.[2]

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the derivative.[3] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing detailed structural information.

Comparative Mass Spectral Data of Nortropinone Derivatives

The fragmentation patterns of Nortropinone derivatives are highly dependent on the nature and position of the substituents on the bicyclic core. The following tables summarize the key mass spectral data for this compound and a selection of its derivatives, illustrating the influence of different functional groups on the resulting mass spectra.

Table 1: Mass Spectral Data of this compound

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
This compoundEI125 [M]⁺96, 82, 68, 55, 42[4]
This compoundESI126 [M+H]⁺-[4]

Table 2: Comparative Mass Spectral Data of N-Substituted Nortropinone Derivatives

DerivativeIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) and InterpretationReference
N-Boc-nortropinone EI225 [M]⁺170 [M-C₄H₉O]⁺, 125 [M-Boc]⁺, 57 [C₄H₉]⁺[1]
8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octan-3-one MS189 [M]⁺160, 146, 132, 120, 96[5]
3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane MS200 [M]⁺171, 149, 146, 132, 121, 105[5]

Note: The data for the difluoroethyl derivatives was obtained from a patent and the specific ionization method was not detailed, but is likely EI-MS given the fragmentation.

Experimental Protocols

Detailed and optimized experimental protocols are critical for obtaining high-quality and reproducible mass spectral data. Below are representative protocols for the analysis of Nortropinone derivatives using GC-MS and LC-MS/MS.

Sample Preparation: µ-QuEChERS for Complex Matrices

For the analysis of tropane alkaloids like Nortropinone derivatives in complex matrices such as leafy vegetables, a miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.[6]

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction: Add salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18. Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for LC-MS/MS or GC-MS analysis.

GC-MS Analysis Protocol

This protocol is suitable for volatile and thermally stable Nortropinone derivatives.

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent with an EI source.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-550.

LC-MS/MS Analysis Protocol

This protocol is ideal for a broad range of Nortropinone derivatives, including those that are less volatile or thermally labile.

  • Liquid Chromatograph (LC) System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

Visualizing Fragmentation Pathways and Workflows

Understanding the fragmentation pathways and experimental workflows is crucial for interpreting mass spectra and designing experiments. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.

fragmentation_pathway M Nortropinone Derivative [M]+. F1 Fragment 1 (Loss of N-substituent) M->F1 -R F2 Fragment 2 (Alpha-cleavage at C1-C2) M->F2 -C2H4 F3 Fragment 3 (Alpha-cleavage at C3-C4) M->F3 -CO F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Generalized EI fragmentation pathway for N-substituted Nortropinone derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Injection GC/LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/ESI) Separation->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Spectral Interpretation DataAcquisition->DataAnalysis Characterization Structural Characterization DataAnalysis->Characterization

Caption: General experimental workflow for the MS analysis of Nortropinone derivatives.

Alternative Analytical Techniques

While mass spectrometry is a premier technique for the characterization of Nortropinone derivatives, other analytical methods can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the complete structural elucidation of novel derivatives, providing detailed information about the connectivity and stereochemistry of the molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the derivatives, such as the carbonyl (C=O) stretch of the ketone and N-H or C-N stretches of the amine.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV can be used for the quantification of known Nortropinone derivatives, especially when reference standards are available. It is a robust and cost-effective technique for routine analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): For volatile derivatives, GC-FID offers a reliable method for quantification.[7]

References

comparative analysis of different synthetic routes to tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tropinone (B130398), a bicyclic alkaloid, is a vital precursor in the synthesis of several pharmacologically significant compounds, including atropine (B194438) and cocaine. Its unique bridged structure has presented a compelling challenge to synthetic chemists for over a century. This guide provides a comparative analysis of three key synthetic routes to tropinone: the classical Willstätter synthesis, the groundbreaking Robinson synthesis, and a modern intramolecular [4+3] cycloaddition approach. We will delve into their respective methodologies, compare their efficiencies, and provide detailed experimental protocols and pathway visualizations to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Tropinone Synthetic Routes

The following table summarizes the key quantitative data for the three distinct synthetic routes to tropinone, offering a clear comparison of their efficiency and complexity.

ParameterWillstätter Synthesis (1901)Robinson-Schöpf Synthesis (1917)Intramolecular [4+3] Cycloaddition
Starting Material Cycloheptanone (B156872)Succinaldehyde (B1195056), Methylamine (B109427), Acetonedicarboxylic acidTethered N-nosyl-pyrrole and 2-(silyloxy)-acrolein
Number of Steps ~151 (One-pot)1 (Cascade reaction)
Overall Yield 0.75%[1]17% (original)[1], >90% (improved)[1]High (specific yield varies with substrate)
Reaction Temperature Varied (multi-step)Room TemperatureVaries with specific reaction conditions
Key Reaction Type Hofmann elimination, Bromination, CyclizationMannich reactionCycloaddition

The Willstätter Synthesis: A Historical Landmark

Richard Willstätter's synthesis of tropinone in 1901 was the first successful total synthesis of this alkaloid.[1] While groundbreaking for its time, this multi-step route is now primarily of historical and academic interest due to its length and extremely low overall yield.

Synthetic Pathway Overview

Willstatter_Synthesis A Cycloheptanone B Ring Opening & Oxidation A->B Multiple Steps C Dicarboxylic Acid Intermediate B->C D Hofmann Degradation C->D E Nitrogen Introduction D->E F Cyclization E->F G Tropidine Intermediate F->G H Hydration & Oxidation G->H I Tropinone H->I

The Robinson Synthesis: A Biomimetic Masterpiece

In 1917, Sir Robert Robinson developed a remarkably efficient and conceptually elegant one-pot synthesis of tropinone.[1] This biomimetic approach mimics the biosynthesis of tropane (B1204802) alkaloids and remains a classic example in total synthesis.

Reaction Mechanism

The Robinson synthesis is a tandem reaction that involves a double Mannich reaction.[3] It begins with the reaction of succinaldehyde with methylamine to form a dihydropyrrole intermediate. This is followed by two successive Mannich reactions with a dicarboxylate, such as acetonedicarboxylic acid. The resulting intermediate then undergoes decarboxylation to yield tropinone. The use of acetonedicarboxylic acid significantly improves the yield compared to using acetone (B3395972) directly.[3]

Robinson_Synthesis cluster_reactants Reactants A Succinaldehyde D One-Pot Reaction (Double Mannich) A->D B Methylamine B->D C Acetonedicarboxylic Acid C->D E Tropinone-dicarboxylic acid intermediate D->E F Decarboxylation E->F G Tropinone F->G

Experimental Protocol: Improved Robinson Synthesis

Materials:

Procedure:

  • A solution of succinaldehyde is prepared by the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in dilute acid.

  • In a separate flask, a buffered solution is prepared by dissolving disodium hydrogen phosphate and citric acid in water to achieve a pH between 5 and 7.

  • Acetonedicarboxylic acid and methylamine hydrochloride are dissolved in the buffered solution.

  • The succinaldehyde solution is then added dropwise to the buffered solution containing the other reactants with constant stirring at room temperature.

  • The reaction mixture is stirred for several hours to a day.

  • The solution is then made basic with a sodium hydroxide solution.

  • The tropinone is extracted from the aqueous solution using diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tropinone.

  • The crude product can be further purified by distillation or crystallization.

Modern Approach: Intramolecular [4+3] Cycloaddition

Contemporary synthetic strategies often focus on efficiency and stereocontrol. One such modern approach to constructing the tropane skeleton involves an intramolecular [4+3] cycloaddition reaction. This method allows for the rapid assembly of complex polycyclic tropinone analogs.

Reaction Principle

This strategy typically involves a tethered diene (such as a pyrrole (B145914) ring) and a dienophile precursor. In the presence of a suitable reagent, an oxyallyl cation is generated in situ, which then undergoes an intramolecular [4+3] cycloaddition with the tethered pyrrole to form the bicyclo[3.2.1]octane core of tropinone in a single step. This cascade reaction can lead to the formation of complex polycyclic systems with high diastereoselectivity.

Cycloaddition_Synthesis A Tethered N-nosyl-pyrrole C In situ generation of Oxyallyl Cation A->C B 2-(Silyloxy)-acrolein B->C D Intramolecular [4+3] Cycloaddition C->D Cascade E Polycyclic Tropinone Framework D->E

Experimental Protocol: General Procedure for Intramolecular [4+3] Cycloaddition

Materials:

  • Tethered N-nosyl-pyrrole with a nucleophilic functional group

  • 2-(Silyloxy)-acrolein derivative

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid or a suitable catalyst (e.g., TiCl4)

Procedure:

  • The tethered N-nosyl-pyrrole is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • The 2-(silyloxy)-acrolein derivative is added to the solution.

  • A Lewis acid or catalyst is added dropwise to initiate the cascade reaction.

  • The reaction is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

  • The reaction is quenched with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired polycyclic tropinone.

Conclusion

The synthesis of tropinone has evolved significantly from Willstätter's arduous multi-step route to Robinson's elegant and efficient one-pot reaction, and further to modern, highly stereoselective methods like intramolecular [4+3] cycloadditions. For large-scale, cost-effective production of tropinone, the Robinson-Schöpf synthesis remains a highly relevant and practical choice. For the synthesis of novel and complex tropane analogs for drug discovery and development, modern methods such as the intramolecular [4+3] cycloaddition offer unparalleled efficiency in building molecular complexity. The choice of synthetic route will ultimately depend on the specific goals of the research, balancing factors such as yield, scalability, stereocontrol, and the desired complexity of the final product.

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate determination of a molecule's three-dimensional structure is fundamental. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with other widely used spectroscopic techniques for the structural validation of small molecules, using Nortropinone hydrochloride as a focal point.

While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of a structurally related molecule, nortriptyline (B1679971) hydrochloride, as a case study to illustrate the definitive nature of X-ray crystallography. This will be compared with the structural information that can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and similar compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed electron density map of the molecule can be generated.

Case Study: Crystallographic Data for Nortriptyline Hydrochloride

To illustrate the type of quantitative data obtained from an X-ray diffraction experiment, the crystallographic data for nortriptyline hydrochloride is presented below. This data provides a complete geometric description of the molecule in the solid state.

ParameterValue
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions
a5.070(2) Å
b34.088(5) Å
c9.976(1) Å
α90°
β90.74(2)°
γ90°
Volume 1724.0 ų
Z (Molecules per unit cell) 4
Calculated Density 1.16 g/cm³
R-factor 0.046

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable and often more readily obtainable information about a molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Broadly centered around 3.5Multiplet2HProtons adjacent to Nitrogen
2.0 - 2.8Multiplets6HOther ring protons
Variable (exchangeable)Singlet1HNH proton

Expected ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~210C=O (Ketone)
~50-60Carbons adjacent to Nitrogen
~30-45Other aliphatic carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3500 (broad)N-H stretchSecondary amine
~2850-3000C-H stretchAliphatic
~1715C=O stretchKetone (in a six-membered ring)[1][2]
~1050-1250C-N stretchAmine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Expected Mass Spectrometry Data for this compound

m/zInterpretation
161/163Molecular ion peak (M⁺) for C₇H₁₁NO·HCl, showing isotopic pattern for Chlorine
125[M-HCl]⁺, loss of HCl
Various smaller fragmentsFragmentation of the tropane (B1204802) ring system

Experimental Protocols

Single-Crystal X-ray Diffraction of a Small Molecule
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion. The crystal is then irradiated with monochromatic X-rays and rotated, while a detector records the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans are acquired.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatography system (e.g., LC-MS or GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizing the Workflow

Small_Molecule_Structure_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Proposed_Structure Proposed Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure Proposed_Structure->Final_Structure

Small Molecule Structure Validation Workflow

XRay_Diffractometer XRay_Source X-ray Source Monochromator Monochromator XRay_Source->Monochromator X-rays Collimator Collimator Monochromator->Collimator Monochromatic X-rays Crystal Crystal on Goniometer Collimator->Crystal Focused Beam Detector Detector Crystal->Detector Diffracted X-rays

Key Components of an X-ray Diffractometer

Conclusion

References

comparing biological activity of Nortropinone hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of Nortropinone Hydrochloride Analogs for Researchers, Scientists, and Drug Development Professionals

Nortropinone and its analogs are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous biologically active molecules.[1][2] These bicyclic alkaloids have garnered considerable interest due to their potential therapeutic applications, which include antitumor and neuromodulatory activities.[3][4] This guide provides a comparative analysis of the biological activity of various nortropinone analogs, supported by quantitative experimental data, to aid researchers in drug discovery and development.

Comparative Biological Activity of Nortropinone Analogs

The biological activity of nortropinone analogs has been evaluated against various targets, including monoamine transporters and cancer cell lines. The following table summarizes the in vitro inhibitory concentrations (IC50) of several nortropinone and tropinone (B130398) derivatives.

Compound/AnalogTargetIC50 (µM)Reference
Derivative 1HL-60 (Human promyelocytic leukemia cells)13.62[5]
A-549 (Human lung carcinoma cells)16.78[5]
SMMC-7721 (Human hepatocellular carcinoma cells)14.24[5]
MCF-7 (Human breast adenocarcinoma cells)16.57[5]
SW480 (Human colon adenocarcinoma cells)11.95[5]
Derivative 6HL-603.39[5]
A-54913.59[5]
SMMC-77216.65[5]
MCF-713.09[5]
SW48012.38[5]
Derivative 9HL-6018.97[5]
A-54929.23[5]
SMMC-772128.90[5]
MCF-721.14[5]
SW48019.79[5]
3β-(4'-Isopropenylphenyl)nortropane-2β-carboxylic acid methyl esterSERT (Serotonin Transporter)0.0006[1]
3β-(4'-cis-Propenylphenyl)nortropane-2β-carboxylic acid methyl esterSERT (Serotonin Transporter)0.00115[1]

Note: The tropinone derivatives (1, 6, and 9) are substituted at the C2 and C4 positions with various phenylmethylene groups. The nortropane derivatives are modified at the C2 and C3 positions.

Experimental Protocols

Cytotoxicity Evaluation using MTS Assay

The antitumor activities of the tropinone derivatives were determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[5]

Objective: To determine the cytotoxic effects of tropinone derivatives on various human cancer cell lines.

Materials:

  • Human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW480)

  • Tropinone derivatives

  • Cisplatin and Paclitaxel (positive controls)

  • MTS reagent

  • 96-well plates

  • Multiskan FC microplate reader (Thermo Scientific, US)

Procedure:

  • Each tumor cell line was seeded in a 96-well plate.

  • The cells were exposed to the test derivatives at a concentration of 40 µM in triplicate for 48 hours.

  • After the incubation period, 20 µL of MTS reagent was added to each well.

  • The plate was incubated for an additional 2-4 hours at 37 °C.

  • The optical density of the lysate was measured at 492 nm using a microplate reader.

  • Inhibition rates were calculated, and the IC50 value for each derivative was determined using the Reed and Muench method.[5]

Radioligand Binding Assay for Monoamine Transporters

The binding affinities of nortropane derivatives for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters were assessed using an in vitro radioligand binding assay.[1]

Objective: To determine the inhibitory concentration (IC50) of test compounds for the monoamine transporters.

Materials:

  • Cell membranes expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Nortropane derivatives at various concentrations.

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • The assay is performed in a 96-well filter plate.

  • Cell membranes, radioligand, and the test compound at various concentrations are added to each well.

  • The plate is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand by filtration.

  • The radioactivity of the bound radioligand is measured using a scintillation counter.

  • The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates add_compounds Add Test Compounds (40 µM) seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mts Add MTS Reagent incubate_48h->add_mts incubate_2_4h Incubate for 2-4h add_mts->incubate_2_4h read_od Read Optical Density (492 nm) incubate_2_4h->read_od calc_ic50 Calculate IC50 read_od->calc_ic50

Caption: Workflow for the MTS cytotoxicity assay.

Radioligand_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_binding Binding & Separation cluster_detection Detection & Analysis plate_prep Prepare 96-well Filter Plate add_reagents Add Cell Membranes, Radioligand & Test Compound plate_prep->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Filtration to Separate Bound/Free Ligand incubate->filtrate count_radioactivity Measure Radioactivity filtrate->count_radioactivity analyze_data Calculate % Inhibition & Determine IC50 count_radioactivity->analyze_data

Caption: Workflow for the radioligand binding assay.

References

A Comparative Guide to the Spectroscopic Analysis of N-Substituted Nortropinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Spectroscopic and Chromatographic Techniques for the Characterization of N-Substituted Nortropinone Derivatives.

This guide provides a comprehensive overview of the spectroscopic analysis of N-substituted nortropinone derivatives, a class of compounds with significant interest in pharmaceutical research and drug development. The nortropinone scaffold, a bicyclic amine, serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The nature of the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of these derivatives. Consequently, a thorough characterization of these compounds is essential, and spectroscopic techniques are the primary tools for their structural elucidation and purity assessment.

This publication offers a comparative analysis of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present a compilation of experimental data for a series of N-substituted nortropinone derivatives to facilitate comparison. Furthermore, we discuss alternative analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view of the analytical landscape for these important molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of N-substituted nortropinone derivatives, highlighting the influence of the N-substituent on the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Table 1: Comparative ¹H NMR Data of N-Substituted Nortropinone Derivatives (400 MHz, CDCl₃)

N-SubstituentH-1, H-5 (ppm)H-2, H-4 (ppm)H-6, H-7 (ppm)N-Substituent Protons (ppm)
-H (Nortropinone) ~3.6 (br s)~2.7 (m), ~2.2 (m)~2.0 (m), ~1.7 (m)-
-Boc 4.18 (br s)2.76 (d, J=16.8 Hz), 2.34 (dd, J=16.8, 4.8 Hz)2.05-1.95 (m), 1.75-1.65 (m)1.47 (s, 9H)
-Benzyl ~3.6 (br s)~2.7 (m), ~2.3 (m)~2.1 (m), ~1.8 (m)7.2-7.4 (m, 5H), 3.6 (s, 2H)

Note: Chemical shifts are approximate and can vary based on experimental conditions. "br s" denotes a broad singlet, "d" a doublet, "dd" a doublet of doublets, "t" a triplet, and "m" a multiplet.

Table 2: Comparative ¹³C NMR Data of N-Substituted Nortropinone Derivatives (100 MHz, CDCl₃)

N-SubstituentC=O (ppm)C-1, C-5 (ppm)C-2, C-4 (ppm)C-6, C-7 (ppm)N-Substituent Carbons (ppm)
-H (Nortropinone) ~212~60~48~36-
-Boc 208.959.147.035.880.1 (C(CH₃)₃), 28.4 (C(CH₃)₃)
-Benzyl ~211~60~48~36138.5, 129.0, 128.3, 127.1 (Aromatic), 59.8 (CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of N-substituted nortropinone derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3: Comparative IR Spectroscopic Data of N-Substituted Nortropinone Derivatives (cm⁻¹)

N-SubstituentC=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
-H (Nortropinone) ~1720~1100-1200~3300-3400 (N-H stretch)
-Boc ~1730 (ketone), ~1690 (carbamate)~1160~2975 (C-H stretch)
-Benzyl ~1725~1150~3030, 1495, 1450 (Aromatic C-H and C=C)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. Electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways.

Table 4: Key Mass Spectrometry Data (Electron Ionization) of N-Substituted Nortropinone Derivatives

N-SubstituentMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
-H (Nortropinone) 12596 ([M-CHO]⁺), 82, 68, 55
-Boc 225170 ([M-tBu]⁺), 125 ([M-Boc]⁺), 57 (tBu⁺)
-Benzyl 215124 ([M-C₇H₇]⁺), 91 (C₇H₇⁺, tropylium (B1234903) ion)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of N-Substituted Nortropinone Derivatives (General Procedure)

A common method for the N-substitution of nortropinone involves the reaction of nortropinone hydrochloride with an appropriate electrophile in the presence of a base.[1]

  • Neutralization: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Base Addition: A base, such as triethylamine (B128534) or potassium carbonate, is added to neutralize the hydrochloride and generate the free secondary amine.[1]

  • Electrophile Addition: The N-substituting agent (e.g., an alkyl halide, acyl chloride, or anhydride (B1165640) like di-tert-butyl dicarbonate (B1257347) for Boc protection) is added to the reaction mixture.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the N-substituted nortropinone derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]

IR Spectroscopy
  • KBr Pellet Method: 1-2 mg of the solid sample is ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[2]

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: A capillary column (e.g., DB-5ms) is used to separate the components of the sample. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure elution of the compounds.

  • MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer (e.g., quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Alternative Analytical Techniques: A Comparison

While NMR, IR, and MS are fundamental for structural characterization, chromatographic techniques coupled with mass spectrometry are often employed for quantitative analysis, impurity profiling, and analysis in complex matrices.

Table 5: Comparison of HPLC-MS/MS and GC-MS for the Analysis of N-Substituted Nortropinone Derivatives

FeatureHPLC-MS/MSGC-MS
Principle Separation in the liquid phase based on polarity, followed by mass analysis.Separation in the gas phase based on volatility and column interaction, followed by mass analysis.[3]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile derivatives.Best for volatile and thermally stable compounds. Derivatization may be required for less volatile or polar analytes.[3]
Sensitivity Generally offers very high sensitivity, with low limits of detection (LOD) and quantification (LOQ).[3]Also provides good sensitivity, but can be limited by the thermal stability of the analyte.[3]
Sample Preparation Often involves liquid-liquid extraction or solid-phase extraction (SPE).Can require derivatization to increase volatility and thermal stability.
Advantages Broad applicability, high sensitivity, suitable for complex matrices.Robust, high-resolution separation, extensive spectral libraries for identification.[3]
Disadvantages Can be more complex to operate and maintain.Limited to thermally stable and volatile compounds.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and analysis of N-substituted nortropinone derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Nortropinone_HCl Nortropinone HCl Reaction Reaction Mixture Nortropinone_HCl->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Electrophile N-Substituting Agent Electrophile->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-Substituted Nortropinone Purification->Product

Caption: General workflow for the synthesis of N-substituted nortropinone derivatives.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample N-Substituted Nortropinone Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of N-substituted nortropinone derivatives.

Conclusion

The comprehensive spectroscopic analysis of N-substituted nortropinone derivatives is indispensable for their successful application in drug discovery and development. This guide provides a comparative framework for understanding the characteristic spectral features of these compounds and for selecting the most appropriate analytical techniques for their characterization. By combining the strengths of NMR, IR, and mass spectrometry, along with advanced chromatographic methods, researchers can confidently elucidate the structures and assess the purity of these valuable synthetic intermediates.

References

A Comparative Guide to the Melting Point Determination of Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the melting point of Nortropinone hydrochloride against related compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure accurate and reproducible results.

Comparative Melting Point Data

The melting point of this compound is significantly higher than that of its structural analogs, Tropinone and Pseudopelletierine. The presence of the hydrochloride salt in this compound contributes to a stronger crystal lattice structure, requiring more energy to break the intermolecular forces, thus resulting in a higher melting point. It's important to note that this compound exhibits decomposition upon melting.

CompoundChemical StructureMelting Point (°C)
This compound 8-Azabicyclo[3.2.1]octan-3-one hydrochloride204 (with decomposition)[1] or >180 (with decomposition)[2][3][4]
Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one40 - 44[5]
Pseudopelletierine 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one54[6] or 56 - 61[7]

Experimental Protocols for Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique for identification and purity assessment. Below are two standard methods for determining the melting point of a solid crystalline compound like this compound.

This is the most common and accessible method for determining the melting point of a solid.[8]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature at which the substance melts is observed.[8]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample grinder (mortar and pestle)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating.[9]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[9][10]

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube.

    • Digital Apparatus: Insert the capillary tube into the designated slot in the melting point apparatus.[8]

  • Heating:

    • Begin by heating the apparatus at a rapid rate (e.g., 4-5°C per minute) to quickly approach the expected melting point.[11]

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9][11]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting. For pure substances, this range is typically narrow.

  • Repetition: Perform the determination at least twice to ensure reproducibility.[11]

DSC is a thermoanalytical technique that provides more precise and quantitative data on the melting process.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which a significant endothermic peak occurs, corresponding to the energy absorbed by the sample to melt.[12][13]

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (typically aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial and final temperatures for the analysis. A typical range could be from room temperature to a temperature above the expected melting point (e.g., 25°C to 220°C).

    • Set the heating rate (scan rate), typically 5-10°C per minute.[14]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[15]

  • Data Acquisition: Initiate the temperature program. The instrument will record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show a peak corresponding to the melting transition.

    • The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endotherm. For organic compounds, the onset temperature is often reported.[16]

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method cluster_results Results Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Weigh Weigh Sample into Pan Grind->Weigh Heat Heat Sample Pack->Heat Observe Observe Melting Heat->Observe Record_Cap Record Melting Range Observe->Record_Cap Report Report Melting Point Record_Cap->Report Seal Seal Pan Weigh->Seal Analyze Run DSC Analysis Seal->Analyze Record_DSC Record Thermogram Analyze->Record_DSC Record_DSC->Report

Caption: General workflow for melting point determination.

References

HPLC Analysis for Purity of Nortropinone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Nortropinone Hydrochloride. Due to a lack of specific published methods for this compound, this document details a proposed HPLC protocol adapted from validated methods for structurally related compounds, alongside a comparison with alternative analytical techniques.

Comparative Analysis of Analytical Methods

While HPLC is a primary method for determining the purity of related compounds, other techniques can provide complementary information. The following table compares potential methods for the analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Proposed HPLC-UV Chromatographic separation based on polarity, with UV detection.Purity assessment, quantification of impurities.High sensitivity, good reproducibility, widely available.Requires a chromophore for UV detection, method development may be required.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High specificity and sensitivity, excellent for structure elucidation of impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, and purity assessment.[1][2]Provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, more complex data interpretation.
Thin Layer Chromatography (TLC) Separation based on differential partitioning on a solid stationary phase.Qualitative assessment of purity, screening for impurities.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC, not quantitative.

Proposed HPLC Method for this compound Purity

The following protocol is a recommended starting point for the development of a robust HPLC method for this compound, based on established methods for similar structures like N-Boc-nortropinone and Nortriptyline Hydrochloride.[1][3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of Methanol and Phosphate (B84403) buffer (pH 6.3) in a ratio of 95:5 v/v.[3] Isocratic elution is recommended for initial development.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 210 nm (targeting the carbonyl chromophore).[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

2. Reagent and Sample Preparation:

  • Phosphate Buffer Preparation: Prepare a phosphate buffer solution and adjust the pH to 6.3 using orthophosphoric acid.[3]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to achieve a final concentration of approximately 10 µg/mL.[3]

  • Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution to achieve a similar concentration.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area normalization method:

    • % Purity = (Area of Nortropinone Peak / Total Area of All Peaks) x 100

Method Validation Considerations

For use in a regulated environment, the developed HPLC method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurity peaks.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for Nortriptyline Hydrochloride analysis is 2-12 µg/mL.[3]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a related compound, LOD and LOQ were found to be 0.1049 µg/ml and 0.3180 µg/ml, respectively.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the key processes in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Nortropinone HCl dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Purity_Calculation_Logic total_area Total Peak Area (Sum of all peaks) calculation Purity (%) = (Nortropinone Area / Total Area) * 100 total_area->calculation main_peak_area Nortropinone Peak Area main_peak_area->calculation

Caption: Logical relationship for purity calculation using area normalization.

References

Safety Operating Guide

Safe Disposal of Nortropinone Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Nortropinone hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients. Adherence to these procedural guidelines is critical for minimizing environmental impact and safeguarding laboratory personnel.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Eye ProtectionGoggles (European standard - EN 166)Protects eyes from dust and splashes.[1]
Hand ProtectionProtective gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[1]
Body ProtectionLong-sleeved clothing or lab coatMinimizes skin exposure.[1]
Respiratory ProtectionNot required under normal useUse in a well-ventilated area.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.

II. Disposal Procedures for this compound

Disposal of this compound must comply with all applicable federal, state, and local regulations. Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1]

A. Solid Waste Disposal

For solid this compound, the primary disposal method involves secure containment and transfer to a licensed hazardous waste disposal facility.

Experimental Protocol for Solid Waste Containment:

  • Preparation: Designate a specific, well-ventilated area for waste handling. Ensure all necessary PPE is worn.

  • Containment: Carefully sweep up the solid this compound. Avoid generating dust.

  • Packaging: Place the swept material into a suitable, clearly labeled, and sealable container. The container must be compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of waste generation.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

B. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must be treated as hazardous waste.

Procedure for Contaminated Material Disposal:

  • Segregation: Collect all contaminated disposable materials in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Packaging and Labeling: Once full, seal the bag and the container. Label the container as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").

  • Disposal: Dispose of the container through the facility's hazardous waste management stream.

C. Decontamination of Non-Disposable Equipment

Equipment such as glassware or spatulas that have been in contact with this compound must be decontaminated before reuse or disposal.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse: In a fume hood, carefully rinse the equipment with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove residual this compound. Collect the rinsate as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Table 2: Waste Stream Summary

Waste TypeContainmentDisposal Method
Solid this compoundSealed, labeled hazardous waste containerLicensed hazardous waste contractor
Contaminated Labware (disposable)Labeled hazardous waste containerLicensed hazardous waste contractor
Solvent RinsateSealed, labeled hazardous waste containerLicensed hazardous waste contractor

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Nortropinone Hydrochloride Waste B Solid Chemical Waste A->B C Contaminated Materials (e.g., PPE, labware) A->C D Sweep into a suitable closed container B->D E Package in a designated hazardous waste container C->E F Label container with 'Hazardous Waste' and contents D->F E->F G Store in a secure waste accumulation area F->G H Arrange for pickup by a licensed waste contractor G->H

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling Nortropinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nortropinone hydrochloride, a compound that requires careful management to mitigate risks.

Hazard Profile of this compound

This compound is classified as a chemical that can cause skin and eye irritation.[1] In some cases, it may also lead to respiratory irritation.[1] Understanding these hazards is the first step in implementing effective safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table summarizes the necessary PPE and its specific purpose.

PPE ComponentSpecificationPurpose
Eye Protection ANSI-certified (Z87) chemical splash gogglesTo protect eyes from splashes or dust particles of the chemical.[2]
Hand Protection Nitrile gloves (minimum 5-mil thickness)To prevent skin contact and irritation. Nitrile offers good resistance to weak acids and many organic and inorganic chemicals.[3][4][5][6] Gloves should be changed immediately if they come into contact with the chemical.[3]
Body Protection Knee-length laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation.To be used if handling procedures are likely to generate dust or aerosols. Work should be performed in a fume hood to minimize inhalation risk.[2][7]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe handling process from receipt to disposal.

  • Preparation : Before handling this compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[2] Have all necessary equipment, including a pre-labeled waste container, readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If transferring the chemical, do so carefully to prevent spills.

  • Post-Handling : After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the designated waste container. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste."[1][8][9][10][11] The label must also include:

    • The full chemical name: "this compound"[8]

    • A clear statement of the hazards (e.g., "Skin Irritant," "Eye Irritant")[8]

    • The date when the first piece of waste was added (the accumulation start date)[1][9][11]

    • The name and contact information of the generating laboratory or researcher[8]

  • Storage : The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory until it is ready for pickup.[11]

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

While this compound itself is not listed as a hazardous waste by the EPA, it is best practice to handle it as such due to its irritant properties, unless your institution's EHS provides different guidance.[12][13][14][15][16]

Visualizing the Workflow: From Handling to Disposal

To further clarify the procedural steps for safely managing this compound, the following diagram illustrates the complete workflow.

NortropinoneHydrochlorideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep 1. Prepare Workspace (Chemical Fume Hood) DonPPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Handle 3. Weigh & Transfer Chemical DonPPE->Handle Decon 4. Decontaminate Workspace Handle->Decon DoffPPE 5. Doff PPE Waste 6. Place Contaminated Items in Labeled Waste Container DoffPPE->Waste Store 7. Store Waste Container in Satellite Accumulation Area Pickup 8. Arrange for EHS Pickup Store->Pickup

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortropinone hydrochloride
Reactant of Route 2
Nortropinone hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。